molecular formula C18H38Cl3N3O13 B12420981 Chitotriose trihydrochloride

Chitotriose trihydrochloride

Numéro de catalogue: B12420981
Poids moléculaire: 610.9 g/mol
Clé InChI: FNHGOGWSTIEJRG-BXCRODNTSA-N
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Description

Chitotriose trihydrochloride is a useful research compound. Its molecular formula is C18H38Cl3N3O13 and its molecular weight is 610.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C18H38Cl3N3O13

Poids moléculaire

610.9 g/mol

Nom IUPAC

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;trihydrochloride

InChI

InChI=1S/C18H35N3O13.3ClH/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17;;;/h1,5-18,23-30H,2-4,19-21H2;3*1H/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-;;;/m0.../s1

Clé InChI

FNHGOGWSTIEJRG-BXCRODNTSA-N

SMILES isomérique

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O.Cl.Cl.Cl

SMILES canonique

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O.Cl.Cl.Cl

Origine du produit

United States

Foundational & Exploratory

What is the molecular structure of Chitotriose trihydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose trihydrochloride, a chitosan (B1678972) trimer, is an oligosaccharide of significant interest in various scientific fields, including biochemistry, immunology, and pharmacology. As a derivative of chitin (B13524), the second most abundant polysaccharide in nature, chitotriose and its hydrochloride salt are pivotal in studying carbohydrate-protein interactions, enzymatic activities, and signaling pathways. This technical guide provides an in-depth overview of the molecular structure of this compound, its physicochemical properties, methods for its structural elucidation, and its role in key biological signaling pathways.

Molecular Structure and Physicochemical Properties

Chitotriose is a trisaccharide composed of three β-(1→4)-linked D-glucosamine units. The trihydrochloride form indicates that the amino group of each glucosamine (B1671600) monomer is protonated and associated with a chloride ion. This salt form enhances its solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl
Molecular Weight 610.86 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water
Synonyms Chitosan Trimer, Chitosan Trimer Trihydrochloride, Chitotriose 3HCl
CAS Numbers 117436-78-9, 41708-93-4
Storage Conditions Room temperature or 2-8°C, under inert gas, protected from moisture

Experimental Protocols for Structural Elucidation

The structural confirmation of this compound relies on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis and Purification

Chitotriose is typically produced by the controlled hydrolysis of chitin or chitosan, followed by purification.

a) Acid Hydrolysis of Chitosan (Generalized Protocol)

  • Hydrolysis: Chitosan is hydrolyzed using concentrated hydrochloric acid. The reaction conditions (temperature, time, and acid concentration) are carefully controlled to favor the production of low molecular weight oligosaccharides, including the trimer.

  • Neutralization: The reaction mixture is neutralized with a base, such as sodium hydroxide, to stop the hydrolysis.

  • Fractionation: The resulting mixture of chitooligosaccharides is fractionated based on size.

b) Purification by Ion-Exchange Chromatography

  • Column Preparation: A cation-exchange column (e.g., SP Sepharose) is equilibrated with a starting buffer (e.g., 50 mM sodium acetate, pH 4.6).

  • Sample Loading: The crude oligosaccharide mixture is dissolved in the starting buffer and loaded onto the column.

  • Elution: A linear salt gradient (e.g., 0-1 M NaCl in the starting buffer) is applied to elute the bound oligosaccharides. Fractions are collected and monitored for carbohydrate content.

  • Desalting: Fractions containing the purified chitotriose are pooled and desalted using size-exclusion chromatography (e.g., Sephadex G-10 column) with deionized water as the eluent.

  • Lyophilization: The desalted chitotriose fraction is lyophilized to obtain a dry powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of chitotriose, providing information on the monomeric units, glycosidic linkages, and stereochemistry.

a) Sample Preparation

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Lyophilize the sample and redissolve in D₂O to minimize the HOD signal.

  • Transfer the final solution to a 5 mm NMR tube.

b) Data Acquisition

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of the protons. This allows for the identification of the anomeric protons, which are characteristic of the glycosidic linkages.

  • ¹³C NMR: Obtain a one-dimensional carbon NMR spectrum to determine the chemical shifts of the carbon atoms, providing information about the sugar rings and the positions of the amino and hydroxyl groups.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same sugar residue.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range correlations between protons and carbons (2-3 bonds), which is crucial for confirming the β-(1→4) linkages between the glucosamine units.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and sequence of the oligosaccharide.

a) Sample Preparation

  • Prepare a stock solution of this compound in deionized water or a suitable volatile buffer (e.g., ammonium (B1175870) acetate).

  • Dilute the stock solution to an appropriate concentration for MS analysis (typically in the low µM to nM range).

b) LC-MS/MS Analysis

  • Chromatographic Separation (LC): The sample is injected into a liquid chromatography system, often using a hydrophilic interaction liquid chromatography (HILIC) column, to separate the oligosaccharides.

  • Ionization (MS): The eluted compounds are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis (MS): The mass-to-charge ratio (m/z) of the parent ion is determined, confirming the molecular weight of chitotriose.

  • Tandem Mass Spectrometry (MS/MS): The parent ion is fragmented, and the m/z of the fragment ions are analyzed. The fragmentation pattern provides sequence information, confirming the arrangement of the glucosamine units.

Biological Activity and Signaling Pathways

Chitotriose and other chitooligosaccharides are recognized as microbe-associated molecular patterns (MAMPs) in plants and have been shown to modulate signaling pathways in mammalian cells.

Plant Defense Signaling

In plants, chitotriose acts as an elicitor, triggering a defense response against fungal pathogens. This signaling cascade involves the activation of mitogen-activated protein kinases (MAPKs).

plant_defense_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitotriose Chitotriose CERK1 CERK1 (Receptor) Chitotriose->CERK1 Binding RLCK RLCK CERK1->RLCK Activation MAPKKK MAPKKK RLCK->MAPKKK Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activation DefenseGenes Defense Gene Expression TranscriptionFactors->DefenseGenes Induction

Caption: Chitotriose-induced plant defense signaling pathway.

Mammalian Cell Signaling

In mammalian cells, chitosan oligosaccharides have been shown to possess anti-inflammatory and anti-tumor activities, often through the modulation of the NF-κB and MAPK signaling pathways.

mammalian_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus COS Chitotriose Receptor Receptor (e.g., TLRs) COS->Receptor Binding IKK IKK Complex Receptor->IKK Activation IκB IκB IKK->IκB Phosphorylation NFκB NF-κB IκB->NFκB Inhibition p_IκB p-IκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Degradation Proteasomal Degradation p_IκB->Degradation GeneExpression Target Gene Expression (e.g., Cytokines) NFκB_nuc->GeneExpression Induction

An In-depth Technical Guide to Chitotriose Trihydrochloride: Chemical Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitotriose trihydrochloride, a well-defined chitosan (B1678972) trimer, is a functional oligosaccharide derived from chitin. Comprising three β-(1→4)-linked D-glucosamine units and presented as a hydrochloride salt, this compound is gaining significant attention in biomedical and pharmaceutical research. Its water solubility and defined structure make it a valuable tool for investigating the biological activities of chitooligosaccharides, which include immunomodulatory, antifungal, and prebiotic effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a review of its role in key biological pathways.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its defined chemical structure allows for precise quantitative analysis and consistent biological activity studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl[1][2][3]
Molecular Weight 610.86 g/mol [1][2][3]
Appearance White to almost white powder or crystalline solid[1][3]
Melting Point 255 °C[1]
Optical Rotation [α]²⁰/D = +26.0 to +31.0° (c=1 in H₂O)[1]
Solubility Soluble in water.[4][5]
Storage Conditions Store at -20°C or 2-8°C, under inert gas, protected from moisture.[1]

Experimental Protocols

Accurate characterization and quantification of this compound are crucial for research and development. Below are detailed methodologies for its analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

While a specific validated method for this compound is not publicly available, a general method for the analysis of related N-acetyl-chito-oligosaccharides can be adapted. This method typically employs a reversed-phase or amino column.

Workflow for HPLC Method Development:

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare standard solutions of this compound in mobile phase A (e.g., 1 mg/mL). prep_sample Dissolve sample in mobile phase A to a similar concentration. prep_standard->prep_sample filter_samples Filter all solutions through a 0.45 µm syringe filter. prep_sample->filter_samples hplc_system Equilibrate HPLC system with the initial mobile phase. filter_samples->hplc_system inject_sample Inject 20 µL of the sample/standard solution. hplc_system->inject_sample run_gradient Run a gradient elution to separate components. inject_sample->run_gradient detect Detect eluting compounds using a UV detector at ~205 nm. run_gradient->detect integrate_peaks Integrate the peak area of Chitotriose. detect->integrate_peaks calculate_purity Calculate purity based on the area percentage of the main peak. integrate_peaks->calculate_purity

Caption: General workflow for HPLC purity analysis of this compound.

Detailed HPLC Parameters (Adapted from N-acetyl-chito-oligosaccharides analysis)[6]:

  • Column: Reversed-phase C18 (e.g., LiChrospher 100 NH2, 5 µm, 4 x 250 mm) or a suitable amino column.[6]

  • Mobile Phase:

    • A: 0.1% Acetic Acid in Water

    • B: Acetonitrile

  • Gradient: A linear gradient, for example, from 20% B to 40% B over 60 minutes, can be a starting point for method development.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.[6]

  • Detection: UV absorbance at 205 nm.[6]

  • Column Temperature: Ambient or controlled at 25°C.

Purity and Identity Confirmation by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can be used to determine the purity of this compound without a specific reference standard of the same compound.

Workflow for qNMR Analysis:

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Processing and Calculation weigh_sample Accurately weigh this compound and a certified internal standard (e.g., maleic acid). dissolve Dissolve the mixture in a known volume of deuterated solvent (e.g., D₂O). weigh_sample->dissolve transfer Transfer the solution to an NMR tube. dissolve->transfer setup Set up NMR spectrometer with quantitative parameters (e.g., long relaxation delay). transfer->setup acquire Acquire ¹H NMR spectrum. setup->acquire process Process the spectrum (phasing, baseline correction). acquire->process integrate Integrate a well-resolved signal from the analyte and the internal standard. process->integrate calculate Calculate purity using the integral values, molecular weights, and number of protons. integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Key qNMR Parameters:

  • Solvent: Deuterium oxide (D₂O) is suitable due to the compound's water solubility.

  • Internal Standard: A certified reference material with sharp, well-resolved signals that do not overlap with the analyte's signals is required. Maleic acid or dimethyl sulfone are potential candidates.[7][8]

  • Relaxation Delay (d1): This should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery. This is a critical parameter for accurate quantification.

  • Pulse Angle: A 90° pulse is typically used.

  • Data Processing: Careful phasing and baseline correction are essential for accurate integration.

Biological Activity and Signaling Pathways

This compound is biologically active and can modulate various cellular processes, particularly those related to the immune system and gut microbiota.

Immunomodulatory Effects and Signaling Pathways

Chitooligosaccharides, including chitotriose, are recognized by pattern recognition receptors (PRRs) on immune cells, such as macrophages and dendritic cells. This recognition triggers downstream signaling cascades that lead to the production of cytokines and other inflammatory mediators.

Toll-like Receptor (TLR) Signaling:

Chitooligosaccharides have been shown to interact with TLR2 and TLR4.[9] This interaction can modulate the inflammatory response, for instance, by inhibiting the lipopolysaccharide (LPS)-induced inflammatory cascade. The binding of chitotriose to these receptors can interfere with the dimerization of TLRs and the recruitment of adaptor proteins like MyD88, ultimately leading to the downregulation of the NF-κB signaling pathway and reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm chitotriose Chitotriose trihydrochloride tlr2 TLR2 chitotriose->tlr2 Binds to tlr4 TLR4 chitotriose->tlr4 Binds to myd88 MyD88 tlr2->myd88 tlr4->myd88 nfkb NF-κB myd88->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Upregulates expression

Caption: Simplified TLR signaling pathway modulated by Chitotriose.

Modulation of Gut Microbiota

Chitooligosaccharides are considered prebiotics as they can be utilized by gut bacteria, leading to shifts in the microbial composition and the production of short-chain fatty acids (SCFAs).

Experimental Workflow for Gut Microbiota Modulation Studies:

An in vivo study to assess the impact of this compound on gut microbiota typically involves the following steps:

acclimatization Animal Acclimatization grouping Randomly assign animals to control and treatment groups. acclimatization->grouping treatment Administer this compound orally to the treatment group. grouping->treatment fecal_collection Collect fecal samples at baseline and throughout the study. treatment->fecal_collection dna_extraction Extract microbial DNA from fecal samples. fecal_collection->dna_extraction sequencing Perform 16S rRNA gene sequencing. dna_extraction->sequencing bioinformatics Analyze sequencing data to determine microbial composition and diversity. sequencing->bioinformatics

Caption: Workflow for an in vivo gut microbiota modulation study.

Studies have shown that chitooligosaccharides can increase the abundance of beneficial bacteria like Bifidobacterium and Lactobacillus while potentially reducing the populations of pathogenic bacteria.[10][11]

Antifungal Activity

Chitotriose and other chitooligosaccharides exhibit antifungal properties, particularly against opportunistic pathogens like Candida albicans. The proposed mechanism involves the disruption of the fungal cell wall and membrane integrity. The cationic nature of the glucosamine (B1671600) units is thought to interact with negatively charged components of the fungal cell surface, leading to increased permeability and ultimately cell death.[12][13] Recent research also suggests that chitosan can inhibit the expression of genes in the SAGA complex, which is crucial for maintaining cell surface integrity in C. albicans.[12][14]

Workflow for Antifungal Susceptibility Testing:

prep_fungi Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans). inoculate Inoculate the diluted Chitotriose solutions with the fungal suspension. prep_fungi->inoculate prep_chito Prepare serial dilutions of this compound in a suitable broth medium. prep_chito->inoculate incubate Incubate the microplates under appropriate conditions (e.g., 37°C for 24-48 hours). inoculate->incubate read_results Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration with no visible growth. incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Chitotriose.

Conclusion

This compound is a valuable and well-defined chemical entity for research into the diverse biological activities of chitooligosaccharides. Its water solubility and defined molecular weight facilitate precise and reproducible experimental designs. The immunomodulatory, prebiotic, and antifungal properties of this compound underscore its potential for the development of novel therapeutics and functional foods. Further research is warranted to fully elucidate its mechanisms of action and to establish detailed stability and solubility profiles, which will be critical for its translation into clinical and commercial applications.

References

An In-depth Technical Guide to the Synthesis and Purification of Chitotriose Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Chitotriose trihydrochloride, a chitooligosaccharide with significant potential in biomedical research and pharmaceutical development. This document details established protocols, quantitative data, and experimental workflows to assist researchers in obtaining high-purity this compound for their studies.

Introduction

Chitotriose, a trimer of N-acetyl-D-glucosamine, and its trihydrochloride salt are of considerable interest due to their biological activities, including antioxidant properties and their role as substrates for chitinase (B1577495) enzymes.[1][2] These properties make them valuable tools in research areas such as immunology, drug development for fungal infections, and studies on chitin (B13524) metabolism.[2][3][4] The synthesis of this compound typically involves the controlled depolymerization of chitin or chitosan (B1678972), abundant natural biopolymers, followed by purification to isolate the desired trimer and its subsequent conversion to the hydrochloride salt.

Synthesis of Chitotriose

The primary methods for producing chitotriose involve the hydrolysis of chitin or chitosan. This can be achieved through either chemical (acid hydrolysis) or enzymatic methods.

Acid Hydrolysis

Acid hydrolysis is a common method for the depolymerization of chitin and chitosan.[1] Concentrated hydrochloric acid is frequently used to break the β-(1→4)-glycosidic linkages in the polymer chain.[5][6] The reaction conditions, such as acid concentration, temperature, and time, are critical parameters that influence the yield and the degree of polymerization (DP) of the resulting chitooligosaccharides.[6][7]

Experimental Protocol: Acid Hydrolysis of Chitin

This protocol is a synthesis of methodologies described in the literature.[5][6]

  • Preparation: Grind chitin powder to a fine mesh size (e.g., 80 mesh) to increase the surface area for reaction.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 16 g of chitin powder to 800 mL of 4N or 7N hydrochloric acid.[5][6]

  • Hydrolysis: Heat the reaction mixture in a water bath to a constant temperature of 70°C or 90°C with continuous stirring.[6]

  • Sampling: Withdraw samples at various time points (e.g., 15, 30, 45, 60, 120, 180, 240, and 300 minutes) to monitor the progress of the hydrolysis.[6]

  • Quenching: Immediately cool the collected samples in an ice bath to stop the reaction.[6]

  • Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., NaOH). The resulting chitooligosaccharides can be precipitated using a solvent like acetone.[8]

Logical Relationship of Acid Hydrolysis Parameters

cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Acid_Concentration Acid Concentration (e.g., 4N-7N HCl) DP_Distribution Degree of Polymerization (DP) Distribution Acid_Concentration->DP_Distribution Higher concentration favors lower DP Temperature Temperature (e.g., 70-90°C) Temperature->DP_Distribution Higher temperature favors lower DP Time Reaction Time Time->DP_Distribution Longer time favors lower DP Yield Yield of Chitotriose DP_Distribution->Yield

Caption: Influence of reaction conditions on acid hydrolysis outcomes.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, often leading to a more controlled distribution of chitooligosaccharides.[9] Chitinases and chitosanases are the primary enzymes used for this purpose.[10] The choice of enzyme and substrate (chitin vs. chitosan with varying degrees of deacetylation) can be tailored to optimize the production of chitotriose.[9]

Experimental Protocol: Enzymatic Hydrolysis of Chitosan

This protocol is based on general principles of enzymatic hydrolysis of chitosan.[9][11]

  • Substrate Preparation: Dissolve chitosan in a suitable acidic buffer (e.g., acetate (B1210297) buffer) to a final concentration of 1% (w/v).

  • Enzyme Addition: Add the selected chitinase or chitosanase to the chitosan solution. The enzyme-to-substrate ratio is a critical parameter to optimize.

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme with gentle agitation.

  • Monitoring: Monitor the reaction progress by analyzing samples at different time points using techniques like HPLC.

  • Enzyme Inactivation: Inactivate the enzyme by heat treatment (e.g., boiling for 10 minutes) to stop the reaction.

  • Product Recovery: Centrifuge the reaction mixture to remove any insoluble material. The supernatant containing the chitooligosaccharides is then collected for purification.

Experimental Workflow for Enzymatic Production of Chitotriose

Start Start Substrate_Prep Prepare Chitosan Solution (e.g., 1% in acetate buffer) Start->Substrate_Prep Enzyme_Add Add Chitinase/Chitosanase Substrate_Prep->Enzyme_Add Incubation Incubate at Optimal Temperature and pH Enzyme_Add->Incubation Monitoring Monitor Reaction (e.g., HPLC) Incubation->Monitoring Monitoring->Incubation Continue incubation Inactivation Inactivate Enzyme (Heat Treatment) Monitoring->Inactivation Desired DP achieved Centrifugation Centrifuge to Remove Insoluble Material Inactivation->Centrifugation Supernatant Collect Supernatant (Crude Chitooligosaccharides) Centrifugation->Supernatant End End Supernatant->End

Caption: Workflow for enzymatic synthesis of chitooligosaccharides.

Purification of Chitotriose

The crude hydrolysate from either acid or enzymatic hydrolysis is a mixture of chitooligosaccharides with varying degrees of polymerization. Therefore, a robust purification strategy is essential to isolate chitotriose with high purity.

Size Exclusion Chromatography (SEC)

Size exclusion chromatography is a widely used technique to separate molecules based on their size.[12][13] For chitooligosaccharides, SEC can effectively separate oligomers with different degrees of polymerization.

Experimental Protocol: Purification by Size Exclusion Chromatography

  • Column Preparation: Pack a chromatography column with a suitable gel filtration medium (e.g., Sephadex G-25). Equilibrate the column with an appropriate buffer (e.g., deionized water or a low concentration salt solution).

  • Sample Loading: Concentrate the crude chitooligosaccharide solution and load it onto the equilibrated column.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions for the presence of chitotriose using methods such as HPLC or TLC.

  • Pooling and Lyophilization: Pool the fractions containing pure chitotriose and lyophilize to obtain the purified product as a powder.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge.[14] Since chitooligosaccharides contain amino groups, cation-exchange chromatography can be an effective purification method.

Experimental Protocol: Purification by Ion-Exchange Chromatography

  • Column Preparation: Pack a column with a cation-exchange resin (e.g., CM-Sephadex). Equilibrate the column with a starting buffer at a specific pH.

  • Sample Loading: Dissolve the crude chitooligosaccharide mixture in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound chitooligosaccharides using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient. Oligomers with a higher degree of polymerization (and thus more amino groups) will bind more strongly and elute at higher salt concentrations.

  • Fraction Analysis and Processing: Analyze the collected fractions, pool the pure chitotriose fractions, desalt them (e.g., by dialysis or SEC), and lyophilize.

Purification Workflow

Crude_Hydrolysate Crude Chitooligosaccharide Mixture SEC Size Exclusion Chromatography Crude_Hydrolysate->SEC IEC Ion-Exchange Chromatography Crude_Hydrolysate->IEC Fraction_Analysis Fraction Analysis (HPLC, TLC) SEC->Fraction_Analysis IEC->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Desalting Desalting (if IEC used) Pooling->Desalting Lyophilization Lyophilization Pooling->Lyophilization SEC used Desalting->Lyophilization Pure_Chitotriose Pure Chitotriose Lyophilization->Pure_Chitotriose

Caption: General workflow for the purification of chitotriose.

Formation of this compound

Once pure chitotriose is obtained, it is converted to its trihydrochloride salt to improve its stability and solubility in aqueous solutions.

Experimental Protocol: Conversion to Trihydrochloride Salt

  • Dissolution: Dissolve the purified chitotriose in deionized water.

  • Acidification: Slowly add a stoichiometric amount of hydrochloric acid (3 moles of HCl per mole of chitotriose) to the solution with stirring.

  • Lyophilization: Freeze-dry the resulting solution to obtain this compound as a white to off-white powder.

Quantitative Data

The yield and purity of this compound are dependent on the chosen synthesis and purification methods. The following table summarizes typical data reported in the literature and by commercial suppliers.

ParameterAcid HydrolysisEnzymatic HydrolysisCommercial Suppliers
Yield of Chitotriose Variable, depends on conditionsCan be optimized for higher selectivityN/A
Purity (HPLC) >90% after purification[14]>90% after purification≥98%[10]
Purity (qNMR) N/AN/A>85.0%[5][15]

Conclusion

The synthesis and purification of this compound require a multi-step process involving controlled hydrolysis of chitin or chitosan followed by chromatographic purification. The choice between acid and enzymatic hydrolysis depends on the desired control over the product distribution and the scalability of the process. Careful optimization of reaction and purification conditions is crucial for obtaining high-purity this compound suitable for research and drug development applications. This guide provides a foundational understanding and practical protocols to aid scientists in this endeavor.

References

The Biological Role of Chitotriose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Chitotriose Trihydrochloride's Function as a Bioactive Molecule in Plants, Mammals, and Microbes.

Introduction

Chitotriose, a trisaccharide of β-1,4-linked N-acetylglucosamine, is a fundamental biological molecule derived from the degradation of chitin (B13524), the second most abundant polysaccharide in nature. Chitin serves as a structural component in fungal cell walls, the exoskeletons of arthropods, and the internal structures of various invertebrates.[1][2] Its breakdown product, chitotriose, is not merely a metabolic intermediate but a potent signaling molecule and enzymatic substrate that plays a critical role in a wide array of biological processes across different kingdoms of life.

This technical guide provides a comprehensive overview of the biological functions of chitotriose, presented as its stable salt form, this compound, which is frequently used in research settings for its enhanced solubility and stability.[3][4] We will delve into its pivotal role in plant immunology as a pathogen-associated molecular pattern (PAMP), its interactions with the mammalian immune system, and its function as a substrate for chitinolytic enzymes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation into this versatile oligosaccharide.

Biological Functions in Plants: Elicitation of Innate Immunity

In plants, which do not synthesize chitin, the presence of chitin fragments such as chitotriose is a clear indicator of a fungal pathogen or insect attack.[2] This recognition triggers a robust set of defense mechanisms known as PAMP-triggered immunity (PTI).

Chitin Perception and Signaling Pathway

The perception of chitotriose and other chitooligosccharides at the plant cell surface is mediated by a sophisticated receptor system. In the model plant Arabidopsis thaliana, this involves a complex of Lysin Motif (LysM) receptor-like kinases (RLKs). The primary high-affinity binding is thought to be carried out by LYK5 , which then forms a chitin-induced complex with the co-receptor CERK1 (Chitin Elicitor Receptor Kinase 1).[5][6] This binding event initiates a phosphorylation cascade.

Upon activation, the CERK1 intracellular kinase domain phosphorylates downstream receptor-like cytoplasmic kinases (RLCKs). This leads to the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade, specifically involving MKK4/MKK5 and MPK3/MPK6 .[7] This kinase cascade ultimately results in the phosphorylation of transcription factors, leading to the expression of a wide range of defense-related genes.[7]

Key downstream responses of this signaling pathway include:

  • Reactive Oxygen Species (ROS) Burst: A rapid production of ROS, which has direct antimicrobial effects and acts as a secondary signal.

  • Calcium Ion Influx: A rapid increase in cytosolic Ca2+ concentration, a ubiquitous second messenger in plant defense signaling.[8]

  • Defense Gene Expression: Upregulation of genes encoding pathogenesis-related (PR) proteins, such as chitinases and glucanases, and enzymes for the synthesis of antimicrobial phytoalexins.[9]

Plant_Chitin_Signaling cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus Chitotriose Chitotriose LYK5 LYK5 (High-Affinity Receptor) Chitotriose->LYK5 Binding CERK1 CERK1 (Co-receptor Kinase) LYK5->CERK1 Complex Formation RLCK RLCKs CERK1->RLCK Phosphorylation ROS ROS Burst CERK1->ROS Ca2 Ca2+ Influx CERK1->Ca2 MAPKKK MAPKKK RLCK->MAPKKK Activation MKK4_5 MKK4/5 MAPKKK->MKK4_5 Phosphorylation MPK3_6 MPK3/6 MKK4_5->MPK3_6 Phosphorylation TFs Transcription Factors MPK3_6->TFs Phosphorylation Genes Defense Gene Expression TFs->Genes Regulation

Caption: Plant Chitin Elicitor Signaling Pathway.

Role in Mammalian and Microbial Systems

Mammalian Immune Response

While mammals do not produce chitin, they possess enzymes and receptors to recognize and respond to it, primarily in the context of fungal infections and parasitic exposures.[4] The mammalian immune system can recognize chitin oligomers, leading to the activation of both innate and adaptive immune cells.[10]

  • Innate Immunity: Chitin fragments can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptor 2 (TLR2) on immune cells like macrophages.[11] This can lead to the production of pro-inflammatory cytokines and chemokines, helping to recruit immune cells to the site of infection.[12]

  • Enzymatic Degradation: Mammals produce two active chitinases, chitotriosidase (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase) .[2] These enzymes, secreted by activated macrophages and other immune cells, degrade chitin into smaller oligomers. This degradation is crucial for both clearing chitin and for generating the smaller fragments that are potent immune activators.[2][12]

Microbial Metabolism

For many microorganisms, particularly bacteria and fungi in the soil and marine environments, chitin is a vital source of carbon and nitrogen.[1] These microbes secrete chitinases that break down environmental chitin into smaller oligosaccharides, including chitotriose. Chitotriose can then be transported into the cell and catabolized. The enzyme chitobiase further breaks down chitobiose (a disaccharide) into N-acetylglucosamine monomers, which can then enter central metabolic pathways like glycolysis.

Microbial_Chitin_Utilization Chitin Chitin (Polymer) Chitooligosaccharides Chitooligosaccharides (e.g., Chitotriose) Chitin->Chitooligosaccharides Hydrolysis  Chitinase Transporter Membrane Transporter Chitooligosaccharides->Transporter Uptake Chitobiose Chitobiose (Disaccharide) GlcNAc N-acetylglucosamine (Monomer) Chitobiose->GlcNAc Hydrolysis  Chitobiase Metabolism Central Metabolism (Glycolysis) GlcNAc->Metabolism Chitinase Secreted Chitinases Chitobiase Intracellular Chitobiase

Caption: Workflow for Microbial Chitin Utilization.

Quantitative Data on Chitotriose Interactions

The biological activity of chitotriose is underpinned by its specific molecular interactions with proteins. The following tables summarize key quantitative data from the literature regarding these interactions.

Table 1: Binding Affinities of Chitin Oligosaccharides to Receptors

LigandReceptor/ProteinOrganismMethodDissociation Constant (Kd)Reference
(GlcNAc)₃ (Chitotriose)Barley ChitinaseHordeum vulgareFluorescence19 µM[13]
(GlcNAc)₂ (Chitobiose)Barley ChitinaseHordeum vulgareFluorescence43 µM[13]
(GlcNAc)₄ (Chitotetraose)Barley ChitinaseHordeum vulgareFluorescence6 µM[13]
(GlcNAc)₈ (Chitooctaose)AtCERK1Arabidopsis thalianaCalorimetry~45 µM[10]
(GlcNAc)₈ (Chitooctaose)AtLYK5Arabidopsis thalianaNot SpecifiedHigh Affinity (nM range suggested)[7]

Note: Direct Kd values for chitotriose binding to plant LysM receptors are not consistently reported, but studies indicate that longer oligomers generally have higher affinity. The high physiological sensitivity of plants to chitin suggests affinities in the nM range.[7]

Table 2: Enzyme Kinetic Parameters with Chitotriose Substrates

EnzymeSubstrateOrganismKmkcatkcat/Km (M⁻¹s⁻¹)Reference
Barley Chitinase4-methylumbelliferyl-(GlcNAc)₃Hordeum vulgare33 µM0.33 min⁻¹1.67 x 10²[13]
Human Chitotriosidase (HCHT50)α-chitin (crystalline)Homo sapiens1.1 g/L7.9 s⁻¹N/A[2][14]
Human Chitotriosidase (HCHT39)α-chitin (crystalline)Homo sapiens2.5 g/L9.4 s⁻¹N/A[2][14]

Note: Kinetic data for mammalian chitinases with soluble chitotriose is complex due to the enzymes' transglycosylation activity.[15] The data presented for human chitotriosidase uses a more complex, insoluble substrate.

Experimental Protocols

This section provides standardized methodologies for key experiments used to investigate the biological functions of chitotriose.

Protocol 1: Chitotriose-Induced MAPK Activation in Plant Seedlings

This protocol is adapted from standard MAMP-induced MAPK activation assays and is used to determine if chitotriose activates the MAPK cascade in plant tissues.[6][14][16]

1. Materials and Reagents:

  • Arabidopsis thaliana seedlings (10-14 days old, grown in liquid culture).

  • This compound stock solution (1 mM in sterile water).

  • Protein extraction buffer (e.g., Laemmli buffer).

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2). This antibody recognizes the phosphorylated, active forms of MPK3 and MPK6.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescence substrate.

  • SDS-PAGE and Western blotting equipment.

2. Methodology:

  • Grow Arabidopsis seedlings in 12-well plates in liquid medium.

  • Prepare treatment solutions. Dilute the chitotriose stock solution to a final concentration of 100 nM - 1 µM in the plant growth medium. Use sterile water as a mock control.

  • Remove the existing medium from the seedlings and add the chitotriose or mock solution.

  • Incubate for specific time points (e.g., 0, 5, 10, 15, 30 minutes).

  • At each time point, harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and add 2x Laemmli protein extraction buffer.

  • Boil the samples for 5 minutes and centrifuge at high speed to pellet debris.

  • Separate proteins from the supernatant by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane (Western blot).

  • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

  • Incubate with the primary anti-phospho-MAPK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescence substrate.

  • Detect the signal using an imaging system. An increase in the signal at the molecular weights corresponding to MPK3/6 indicates activation.

Protocol 2: Chitotriose-Induced Reactive Oxygen Species (ROS) Burst Assay

This protocol measures the rapid production of ROS by plant tissue in response to chitotriose, using a luminol-based chemiluminescence assay.[17]

1. Materials and Reagents:

  • Plant leaf discs (e.g., from Arabidopsis or tobacco).

  • Luminol (B1675438) stock solution.

  • Horseradish peroxidase (HRP).

  • This compound stock solution (1 mM in sterile water).

  • Assay buffer (e.g., sterile water or a buffered salt solution).

  • 96-well white opaque microplate.

  • Luminometer or plate reader capable of measuring chemiluminescence.

2. Methodology:

  • Using a cork borer, create small discs from the leaves of mature plants.

  • Float the leaf discs in sterile water overnight in a petri dish to reduce wounding-induced ROS.

  • Prepare the assay solution by mixing luminol (e.g., final concentration 100 µM) and HRP (e.g., 20 µg/mL) in the assay buffer.

  • Place one leaf disc into each well of the 96-well plate.

  • Add 100 µL of the assay solution to each well and incubate in the dark for at least 1 hour.

  • Prepare the elicitor solution by diluting the chitotriose stock to the desired final concentration (e.g., 1 µM).

  • Place the plate in the luminometer.

  • Inject 100 µL of the chitotriose solution into each well to initiate the reaction. Use assay buffer alone as a negative control.

  • Immediately begin measuring luminescence readings at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • The data is typically plotted as relative light units (RLU) over time. A sharp peak in luminescence after the addition of chitotriose indicates an ROS burst.

Protocol 3: Cytokine Release Assay in Human PBMCs

This assay assesses the ability of chitotriose to stimulate cytokine production in human peripheral blood mononuclear cells (PBMCs), a key indicator of its immunomodulatory potential.

1. Materials and Reagents:

  • Freshly isolated human PBMCs from healthy donors.

  • RPMI-1640 cell culture medium supplemented with 10% FBS and antibiotics.

  • This compound stock solution (1 mM in sterile water, filter-sterilized).

  • Lipopolysaccharide (LPS) as a positive control for cytokine induction.

  • 96-well sterile cell culture plate.

  • ELISA or multiplex immunoassay kit (e.g., Luminex) for detecting cytokines (e.g., TNF-α, IL-6, IL-1β).

2. Methodology:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Seed the PBMCs into a 96-well plate at a density of 2 x 10⁵ cells per well.

  • Add chitotriose to the wells at various final concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Include a negative control (medium only) and a positive control (e.g., 100 ng/mL LPS).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA or multiplex immunoassay according to the manufacturer's instructions.

  • An increase in cytokine levels in the chitotriose-treated wells compared to the negative control indicates an immunostimulatory effect.

Conclusion

This compound is far more than a simple breakdown product of chitin; it is a key molecular pattern that is recognized by a diverse range of organisms. In plants, it is a potent elicitor of innate immunity, triggering a well-defined signaling cascade that is crucial for defense against fungal pathogens. In mammals, it is an important modulator of the immune response to chitin-containing organisms. For a vast number of microbes, it represents a primary nutrient source. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the intricate biological roles of this oligosaccharide. A deeper understanding of chitotriose's function holds significant promise for applications in agriculture, through the development of novel plant defense activators, and in medicine, by providing insights into inflammatory diseases and the development of new immunomodulatory drugs.

References

The Core Mechanism of Chitotriose Trihydrochloride Action on Chitinase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases, a group of glycoside hydrolases, are pivotal enzymes in the life cycles of a vast array of organisms, including fungi, insects, and crustaceans, where they are responsible for the degradation of chitin (B13524). In humans, chitinases and chitinase-like proteins are increasingly recognized for their roles in innate immunity and various inflammatory diseases. Consequently, the inhibition of chitinase (B1577495) activity presents a promising therapeutic strategy for a range of conditions, from fungal infections to asthma. Chitotriose, a trimer of N-acetylglucosamine, is a natural product of chitin hydrolysis and a known competitive inhibitor of chitinase activity. This technical guide provides a comprehensive overview of the mechanism of action of chitotriose trihydrochloride on chitinase, with a focus on its inhibitory effects, the structural basis of its interaction, and the experimental methodologies used to characterize this interaction.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of chitinase. As a product of the enzymatic cleavage of chitin, it structurally resembles the substrate and binds to the active site of the enzyme, thereby preventing the binding of the natural substrate, chitin. This binding is reversible, and the degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

The interaction between chitotriose and the chitinase active site is stabilized by a network of hydrogen bonds and van der Waals interactions with key amino acid residues. Studies on various chitinases have identified a conserved set of residues, including tryptophan, aspartic acid, glutamic acid, and tyrosine, as being crucial for substrate and inhibitor binding. The binding of chitotriose to the active site can also induce a more stable conformation of the enzyme.

Quantitative Analysis of Chitotriose Inhibition

A thorough literature review did not yield specific IC50 or Ki values for the inhibition of various chitinases by this compound. While it is well-established that chitotriose acts as a competitive inhibitor, quantitative data on its inhibitory potency appears to be limited in publicly available research. For the purpose of illustrating the type of data required for such an analysis, the following table presents hypothetical Ki values for this compound against different chitinases.

Chitinase SourceChitinase FamilyKi (µM) [Hypothetical]
Serratia marcescensGH1850
Aspergillus fumigatusGH1875
Human Chitotriosidase (CHIT1)GH18120
Plant Chitinase (e.g., from Arabidopsis thaliana)GH19200

Note: The values presented in this table are for illustrative purposes only and are not based on experimental data.

Signaling Pathways Modulated by Chitinase Activity

Chitinase activity and its inhibition have significant implications for various signaling pathways, particularly in the context of innate immunity.

Mammalian Innate Immune Response to Chitin

In mammals, chitin can act as a pathogen-associated molecular pattern (PAMP) that triggers an innate immune response. This response is mediated by pattern recognition receptors (PRRs) such as Toll-like receptor 2 (TLR2) and Dectin-1 on the surface of immune cells like macrophages. The binding of chitin fragments to these receptors initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines and the expression of chitinases. Inhibition of chitinase activity by chitotriose could potentially modulate this inflammatory response.

Mammalian_Innate_Immunity cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chitin Chitin Fragments TLR2 TLR2 Chitin->TLR2 Dectin1 Dectin-1 Chitin->Dectin1 MyD88 MyD88 TLR2->MyD88 Dectin1->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Chitinase_exp Chitinase Expression NFkB->Chitinase_exp

Mammalian innate immune response to chitin.
Plant Defense Signaling Against Fungal Pathogens

In plants, chitin fragments released from the cell walls of invading fungi act as elicitors of the plant's defense response. These chitin oligomers are recognized by the receptor kinase CERK1, which initiates a downstream signaling cascade involving mitogen-activated protein kinases (MAPKs). This ultimately leads to the expression of defense-related genes, including those encoding for chitinases and other pathogenesis-related proteins.

Plant_Defense_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chitin_Oligo Chitin Oligomers (from Fungi) CERK1 CERK1 Receptor Chitin_Oligo->CERK1 MAPK_Cascade MAPK Cascade CERK1->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes

Plant defense signaling pathway initiated by chitin.

Experimental Protocols

Chitinase Activity Assay

This protocol describes a colorimetric method for determining chitinase activity using colloidal chitin as a substrate and dinitrosalicylic acid (DNS) to quantify the reducing sugars produced.

Materials:

  • Colloidal chitin (1% w/v) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Chitinase enzyme solution

  • Dinitrosalicylic acid (DNS) reagent

  • Sodium potassium tartrate solution (40% w/v)

  • N-acetyl-D-glucosamine (GlcNAc) standard solutions

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.5 mL of 1% colloidal chitin and 0.5 mL of the chitinase solution.

  • Incubate the reaction mixture at the optimal temperature for the chitinase (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 1.0 mL of DNS reagent.

  • Boil the mixture for 10 minutes, then cool to room temperature.

  • Add 0.5 mL of 40% sodium potassium tartrate solution to stabilize the color.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Create a standard curve using known concentrations of GlcNAc to determine the amount of reducing sugar produced in the enzymatic reaction. One unit of chitinase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.

Determination of Inhibition Constant (Ki) for a Competitive Inhibitor

This protocol outlines the steps to determine the Ki value for a competitive inhibitor like this compound.

Workflow:

Ki_Determination_Workflow node_setup 1. Prepare Reactions: Vary substrate concentrations at fixed inhibitor concentrations (including zero inhibitor). node_assay 2. Perform Chitinase Activity Assay: Measure initial reaction velocities (V₀) for each condition. node_setup->node_assay node_plot 3. Generate Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] for each inhibitor concentration. node_assay->node_plot node_analyze 4. Analyze Plot: Determine Vmax and apparent Km (Km_app) from the intercepts. node_plot->node_analyze node_calculate 5. Calculate Ki: Use the equation: Km_app = Km (1 + [I]/Ki) node_analyze->node_calculate

Workflow for determining the Ki of a competitive inhibitor.

Procedure:

  • Set up reactions: Prepare a series of reactions with varying concentrations of the chitin substrate. For each substrate concentration, set up parallel reactions with different fixed concentrations of this compound (including a control with no inhibitor).

  • Measure initial velocities: Perform the chitinase activity assay as described above for each reaction condition, ensuring to measure the initial reaction velocity (V₀).

  • Generate a Lineweaver-Burk plot: Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This should yield a series of lines that intersect at the y-axis (1/Vmax).

  • Determine Km and apparent Km (Km_app): The x-intercept of the line with no inhibitor represents -1/Km. The x-intercepts of the lines with the inhibitor represent -1/Km_app for each inhibitor concentration.

  • Calculate Ki: The Ki can be calculated using the following equation: Km_app = Km (1 + [I]/Ki) where [I] is the concentration of the inhibitor. Rearranging the equation allows for the calculation of Ki.

X-ray Crystallography of a Chitinase-Chitotriose Complex

This protocol provides a general workflow for determining the three-dimensional structure of a chitinase in complex with chitotriose.

Workflow:

Xray_Crystallography_Workflow node_purify 1. Purify Chitinase node_cocrystallize 2. Co-crystallize: Incubate purified chitinase with this compound and screen for crystallization conditions. node_purify->node_cocrystallize node_diffraction 3. X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam and collect diffraction data. node_cocrystallize->node_diffraction node_solve 4. Structure Solution: Process diffraction data and solve the phase problem to generate an electron density map. node_diffraction->node_solve node_refine 5. Model Building and Refinement: Build the atomic model of the chitinase-chitotriose complex into the electron density map and refine it. node_solve->node_refine

Workflow for X-ray crystallography of a protein-ligand complex.

Procedure:

  • Protein Purification: Express and purify the target chitinase to homogeneity.

  • Co-crystallization: Incubate the purified chitinase with an excess of this compound. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the complex.

  • Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using methods like molecular replacement, if a homologous structure is available. Build the atomic model of the chitinase-chitotriose complex into the resulting electron density map and refine the model to achieve the best fit with the experimental data.

Conclusion

This compound serves as a valuable tool for studying the structure and function of chitinases due to its role as a competitive inhibitor. Understanding its mechanism of action provides insights into the catalytic process of these enzymes and can aid in the design of more potent and specific chitinase inhibitors for therapeutic applications. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the inhibitory activity of chitotriose and to structurally characterize its interaction with chitinases. Further research to determine the specific Ki values of chitotriose for a wide range of chitinases would be highly beneficial for the field.

A Technical Guide to the Solubility of Chitotriose Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of chitotriose trihydrochloride in various common laboratory solvents. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties for experimental design and formulation.

Core Data Presentation: Solubility Profile

The solubility of this compound is crucial for its application in various research and development settings. While explicit quantitative data for this compound is not widely published for all solvents, this guide compiles the best available information and provides estimates based on structurally similar compounds.

SolventChemical FormulaTypeEstimated Solubility (at 25°C)Citation
WaterH₂OPolar Protic≥ 50 mg/mL
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic~15 mg/mL
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar Aprotic~20 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)-Aqueous Buffer~3 mg/mL
Ethanol (B145695)C₂H₅OHPolar ProticLow / Sparingly Soluble
MethanolCH₃OHPolar ProticLow / Sparingly Soluble

Note on Solubility Estimates: The solubility data for DMSO, DMF, and PBS are based on the closely related compound N,N',N''-triacetylchitotriose. The solubility of this compound is expected to be in a similar range. The solubility in water is estimated based on data for the larger oligosaccharide, chitotetraose tetrahydrochloride, which is soluble at 50 mg/mL; it is anticipated that the smaller chitotriose molecule will exhibit at least this level of solubility, if not greater. Due to the general principle of decreasing solubility of oligosaccharides with decreasing solvent polarity, this compound is expected to have low solubility in ethanol and methanol.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following are detailed methodologies for determining the solubility of this compound.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a straightforward approach to determine the solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Micro-pipettes

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-weighed, calibrated pipette.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and place it in a drying oven at a temperature that will evaporate the solvent without degrading the solute.

  • Mass Determination: Once the solvent has completely evaporated, weigh the container with the dried solute.

  • Calculation: The solubility is calculated using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for accurate quantification of soluble this compound, especially in complex mixtures.

Materials:

  • This compound

  • Solvent of interest

  • HPLC system with a suitable detector (e.g., Refractive Index Detector - RID)

  • Appropriate HPLC column (e.g., an amino-based column for carbohydrate analysis)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Standard solutions of this compound of known concentrations

Procedure:

  • Standard Curve Generation: Prepare a series of standard solutions of this compound in the mobile phase. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Preparation and Equilibration: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (Steps 1 and 2).

  • Phase Separation: Centrifuge the saturated solution to pellet the excess solid.

  • Dilution: Accurately dilute a known volume of the supernatant with the mobile phase to a concentration that falls within the range of the standard curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Solubility Calculation: Calculate the original concentration in the undiluted supernatant, which represents the solubility.

Visualization of Relevant Biological Pathways

Chitotriose, as a chitin (B13524) oligomer, is known to be involved in plant immune responses by acting as an elicitor. The following diagram illustrates the simplified signaling pathway triggered by chitin fragments in plants.

Chitin_Elicitor_Signaling_Pathway Simplified Chitin Elicitor Signaling Pathway in Plants Chitin Fragment (Chitotriose) Chitin Fragment (Chitotriose) CERK1 CERK1 (Receptor Kinase) Chitin Fragment (Chitotriose)->CERK1 MAPK_Cascade MAPK Cascade CERK1->MAPK_Cascade ROS_Production Reactive Oxygen Species (ROS) Production CERK1->ROS_Production Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Defense_Gene_Expression Defense Gene Expression Transcription_Factors->Defense_Gene_Expression

Stability and Degradation Profile of Chitotriose Trihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Chitotriose trihydrochloride. While specific public-domain data on the degradation kinetics of this compound is limited, this document synthesizes information on the stability of related chitosan (B1678972) and oligosaccharide compounds to present a scientifically grounded framework for its evaluation. It includes detailed experimental protocols for forced degradation studies, illustrative data, and diagrams of potential degradation pathways and analytical workflows.

Introduction to this compound

This compound is the trimer of glucosamine, derived from the deacetylation of chitin (B13524). It is a water-soluble oligosaccharide with applications in various fields, including biochemistry, pharmacology, and agriculture.[1] Its utility in research and product development necessitates a thorough understanding of its stability under various environmental conditions. While generally considered to have high solubility and stability, its susceptibility to degradation under stress conditions such as extreme pH, temperature, and oxidative environments is a critical consideration for its formulation, storage, and application.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms Chitosan trimer trihydrochloride, Chitosan trimer[1][2]
CAS Number 41708-93-4, 117436-78-9[1][2][3]
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl[1][2]
Molecular Weight 610.86 g/mol [1][2][4]
Appearance White to almost white powder or flocculus[1][2]
Purity ≥85% (qNMR), ≥98% (HPLC)[1][2]
Melting Point 254 - 256 °C[2]
Storage Conditions -20 °C or 2 - 8 °C, under inert gas[1][2]

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a molecule by subjecting it to stress conditions that accelerate its degradation.[5] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[5] The following sections detail the experimental protocols for conducting forced degradation studies on this compound.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., deionized water). Aliquots of this stock solution are then subjected to various stress conditions as described below. A control sample, protected from stress, is stored under recommended conditions (e.g., -20°C) for comparison.

Experimental Protocols

3.2.1. Acidic Hydrolysis

  • Methodology: Mix an aliquot of the stock solution with an equal volume of a strong acid (e.g., 1 M HCl) and a weak acid (e.g., 0.1 M HCl). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours). At each time point, withdraw a sample, neutralize it with a suitable base (e.g., NaOH), and dilute to a final concentration appropriate for analysis.

  • Rationale: Oligosaccharides are susceptible to acid-catalyzed hydrolysis of their glycosidic linkages.[6][7]

3.2.2. Basic Hydrolysis

  • Methodology: Mix an aliquot of the stock solution with an equal volume of a strong base (e.g., 1 M NaOH) and a weak base (e.g., 0.1 M NaOH). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours). At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., HCl), and dilute to a final concentration appropriate for analysis.

  • Rationale: Basic conditions can also promote the degradation of oligosaccharides, although the mechanisms may differ from acid hydrolysis.

3.2.3. Oxidative Degradation

  • Methodology: Treat an aliquot of the stock solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂). Incubate the solution at room temperature for a defined period (e.g., 24 hours). At specified time points, withdraw a sample and quench the reaction if necessary.

  • Rationale: The amino and hydroxyl groups in Chitotriose may be susceptible to oxidation. Studies on chitosan have shown that hydrogen peroxide can induce random degradation of the polymer chain.[8]

3.2.4. Thermal Degradation

  • Methodology: Place a solid sample of this compound and an aliquot of the stock solution in a temperature-controlled oven at elevated temperatures (e.g., 70°C, 90°C, and 110°C).[9] Monitor for degradation over a defined period. For the solution, samples are withdrawn at various time points. The solid sample is dissolved in the solvent at each time point for analysis.

  • Rationale: High temperatures can provide the energy needed to overcome the activation barrier for the degradation of the molecule.

3.2.5. Photolytic Degradation

  • Methodology: Expose an aliquot of the stock solution to a calibrated light source that provides both UV and visible light (e.g., using a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Rationale: To determine the light sensitivity of the molecule.

Illustrative Degradation Profile

The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes to guide researchers on the expected outcomes of such studies.

Table 2: Illustrative Quantitative Data from Forced Degradation Studies of this compound

Stress ConditionTime (hours)Chitotriose Remaining (%)Major Degradation Products
Control (-20°C) 24>99-
1 M HCl (60°C) 285Glucosamine, Chitobiose
850Glucosamine, Chitobiose
2415Glucosamine, Chitobiose
0.1 M NaOH (60°C) 2495Minor unidentified peaks
3% H₂O₂ (RT) 2490Oxidized derivatives
Heat (90°C, solution) 2488Glucosamine, Chitobiose
Photolytic (UV/Vis) 24>98-

Analytical Methods for Stability Testing

A crucial aspect of stability testing is the use of validated, stability-indicating analytical methods that can separate and quantify the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of oligosaccharides.[10] A suitable method for Chitotriose and its potential degradation products (chitobiose and glucosamine) could involve a Rezex RFQ-Fast Acid H+ column with a mobile phase of 5 mM H₂SO₄, and detection at 194 nm.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and characterizing degradation products.[11] It provides molecular weight information that is critical for elucidating the structure of unknown degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to analyze the chemical structure of Chitotriose and its degradation products, confirming the identity of known degradants and helping to elucidate the structure of new ones.[12]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare Stock Solution of this compound acid Acidic Hydrolysis (HCl) prep->acid Expose to stress base Basic Hydrolysis (NaOH) prep->base Expose to stress oxid Oxidative Degradation (H2O2) prep->oxid Expose to stress therm Thermal Degradation (Heat) prep->therm Expose to stress photo Photolytic Degradation (Light) prep->photo Expose to stress hplc HPLC Analysis (Quantification) acid->hplc Analyze samples base->hplc Analyze samples oxid->hplc Analyze samples therm->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS Analysis (Identification) hplc->lcms profile Stability Profile & Degradation Kinetics hplc->profile nmr NMR Analysis (Structure Elucidation) lcms->nmr lcms->profile pathway Degradation Pathway Elucidation lcms->pathway nmr->profile nmr->pathway

Caption: Experimental workflow for forced degradation studies.

Potential Degradation Pathway

The primary degradation pathway for Chitotriose under acidic conditions is expected to be the hydrolysis of the β-(1→4) glycosidic bonds.

G chitotriose Chitotriose (Trimer) chitobiose Chitobiose (Dimer) chitotriose->chitobiose Hydrolysis of glycosidic bond glucosamine Glucosamine (Monomer) chitotriose->glucosamine Complete hydrolysis chitobiose->glucosamine Hydrolysis of glycosidic bond

Caption: Hydrolytic degradation pathway of Chitotriose.

Conclusion

This technical guide provides a framework for assessing the stability and degradation profile of this compound. While specific experimental data for this compound is not extensively available, the principles of forced degradation studies and the analytical techniques described herein are well-established for related oligosaccharides and provide a robust starting point for any investigation. A thorough understanding of its stability is paramount for ensuring its quality, efficacy, and safety in research and commercial applications.

References

Chitotriose Trihydrochloride: A Chitooligosaccharide with Potent Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chitotriose trihydrochloride, a trimer of β-1,4-linked D-glucosamine, is a prominent member of the chitooligosaccharide (COS) family. Derived from the hydrolysis of chitosan, this water-soluble oligosaccharide has garnered significant attention for its diverse biological activities, most notably its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant capacity of this compound, detailing its direct radical scavenging activities and its influence on key cellular signaling pathways involved in the oxidative stress response. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, functional foods, and cosmetic science by providing detailed experimental protocols, collated quantitative data, and mechanistic insights into its mode of action.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the identification and characterization of effective antioxidant compounds are of paramount importance. Chitooligosaccharides (COS), derived from the abundant natural biopolymer chitin, have emerged as a promising class of bioactive molecules with a favorable safety profile. Among them, this compound stands out for its demonstrated efficacy in mitigating oxidative damage. This guide delves into the technical details of its antioxidant activity, providing a foundation for its further investigation and application.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl[1][2]
Molecular Weight 610.86 g/mol [1][2]
Appearance White to almost white powder or flocculus[2]
Solubility Soluble in water[1]
Melting Point 255 °C[2]
Optical Rotation [α]²⁰_D = +26° to +31° (c=1 in H₂O)[2]
Purity ≥98% (HPLC)[2]
Storage Store at -20°C[2]

In Vitro Antioxidant Activity: Radical Scavenging Capacity

This compound exhibits significant direct antioxidant activity by scavenging key reactive oxygen species. The following tables summarize the quantitative data from in vitro antioxidant assays.

Table 1: Hydroxyl Radical Scavenging Activity
CompoundAssay SystemIC₅₀ (µM)Reference
Chitotriose Photolysis of ZnO55
ChitobiosePhotolysis of ZnO30
AminoguanidineH₂O₂ + Cu²⁺85
PyridoxamineH₂O₂ + Cu²⁺10
TroloxH₂O₂ + Cu²⁺95
Table 2: Superoxide Radical Scavenging Activity
CompoundAssay SystemIC₅₀Reference
Chitotriose PMS-NADHNot explicitly quantified, but activity demonstrated
ChitobiosePMS-NADHActivity demonstrated
TroloxPMS-NADHActivity demonstrated
Table 3: Inhibition of Benzoate Hydroxylation
CompoundAssay SystemIC₅₀ (µM)Reference
Chitotriose H₂O₂ + Cu²⁺80
ChitobioseH₂O₂ + Cu²⁺18
AminoguanidineH₂O₂ + Cu²⁺85
PyridoxamineH₂O₂ + Cu²⁺10
TroloxH₂O₂ + Cu²⁺95

Cellular Mechanisms of Antioxidant Action

Beyond direct radical scavenging, chitooligosaccharides, including by extension chitotriose, exert their antioxidant effects by modulating key intracellular signaling pathways that govern the cellular response to oxidative stress.

Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like COS, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.

Nrf2_Pathway Nrf2/ARE Signaling Pathway Activation by Chitooligosaccharides cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus COS Chitooligosaccharides (e.g., Chitotriose) Keap1_Nrf2 Keap1-Nrf2 Complex COS->Keap1_Nrf2 promotes dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome degradation pathway Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_sMaf dimerizes with sMaf sMaf sMaf->Nrf2_sMaf ARE Antioxidant Response Element (ARE) Nrf2_sMaf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, SOD) ARE->Antioxidant_Genes activates transcription of Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Nrf2/ARE Signaling Pathway Activation
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in transducing extracellular stimuli into intracellular responses, including those related to oxidative stress. Chitooligosaccharides have been shown to inhibit the phosphorylation of key MAPK members like p38, JNK, and ERK, which are often activated under oxidative stress conditions. By attenuating these pathways, COS can mitigate downstream inflammatory and apoptotic responses triggered by ROS.

MAPK_Pathway Modulation of MAPK Signaling by Chitooligosaccharides cluster_mapk MAPK Cascades COS Chitooligosaccharides (e.g., Chitotriose) p38 p38 COS->p38 inhibits phosphorylation JNK JNK COS->JNK inhibits phosphorylation ERK ERK COS->ERK inhibits phosphorylation Oxidative_Stress Oxidative Stress (e.g., Ethanol, H₂O₂) ASK1 ASK1 Oxidative_Stress->ASK1 activates MEK1_2 MEK1/2 Oxidative_Stress->MEK1_2 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6->p38 MKK4_7->JNK MEK1_2->ERK Inflammation_Apoptosis Inflammation & Apoptosis p38->Inflammation_Apoptosis promotes JNK->Inflammation_Apoptosis promotes ERK->Inflammation_Apoptosis promotes Hydroxyl_Radical_Workflow Hydroxyl Radical Scavenging Assay Workflow start Start prepare_reagents Prepare Reagents: - Phosphate Buffer - FeSO₄, H₂O₂, Salicylic Acid - Chitotriose Solutions start->prepare_reagents mix_reagents Mix Reagents: Buffer + FeSO₄ + Sample + Salicylic Acid prepare_reagents->mix_reagents initiate_reaction Initiate Reaction: Add H₂O₂ mix_reagents->initiate_reaction incubate Incubate (37°C for 30 min) initiate_reaction->incubate measure_absorbance Measure Absorbance at 510 nm incubate->measure_absorbance calculate Calculate Scavenging Activity (%) measure_absorbance->calculate end End calculate->end

References

Spectroscopic data (NMR, IR, Mass Spec) of Chitotriose trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of Chitotriose Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (C₁₈H₃₅N₃O₁₃·3HCl). Due to the limited availability of directly published spectra for this specific compound, this guide synthesizes information from analyses of closely related chitooligosaccharides and provides general experimental protocols applicable to its characterization.

Chemical Structure and Properties

Chitotriose is a trimer of β-(1→4)-linked D-glucosamine. The trihydrochloride salt form enhances its solubility in aqueous solutions, a critical factor for many analytical techniques.

Molecular Formula: C₁₈H₃₅N₃O₁₃·3HCl

Molecular Weight: 610.86 g/mol

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of oligosaccharides. The proton (¹H) and carbon-13 (¹³C) NMR spectra of chitooligosaccharides are complex due to the similarity of the monosaccharide units. However, distinct signals can be observed for the anomeric protons and carbons, as well as for the protons and carbons at the linkage sites.

Expected ¹H NMR Chemical Shifts (in D₂O): The chemical shifts of the anomeric protons (H-1) are typically found in the downfield region of the spectrum. The protons of the reducing end unit will show distinct signals from the internal and non-reducing end units.

ProtonExpected Chemical Shift (ppm)Multiplicity
H-1 (non-reducing)~4.8d
H-1 (internal)~4.6d
H-1 (reducing, α)~5.2d
H-1 (reducing, β)~4.7d
H-2~3.2m
H-3 to H-63.5 - 4.0m

Expected ¹³C NMR Chemical Shifts (in D₂O): The anomeric carbons (C-1) are the most deshielded of the ring carbons. The carbon involved in the glycosidic linkage (C-4) will also show a characteristic downfield shift.

CarbonExpected Chemical Shift (ppm)
C-1 (non-reducing)~102
C-1 (internal)~102
C-1 (reducing, α)~92
C-1 (reducing, β)~96
C-2~58
C-3~72
C-4~80
C-5~77
C-6~63
Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3500-3200O-H and N-H stretching (broad)
3000-2800C-H stretching
~1630Amide I (C=O stretch of residual N-acetyl groups, if present) and N-H bending (of NH₃⁺)
~1520Amide II (N-H bending and C-N stretching) and N-H bending (of NH₃⁺)
~1150-1000C-O and C-C stretching, C-O-C stretching of the glycosidic bond
Mass Spectrometry (MS)

Mass spectrometry of chitooligosaccharides typically involves soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). For this compound, the protonated molecule [M+H]⁺ would be expected.

Expected Mass Spectrometry Data (ESI-MS):

IonCalculated m/z
[M+H]⁺504.2 (for the free amine)
[M+Na]⁺526.2 (for the free amine)

Fragmentation in MS/MS experiments would primarily occur at the glycosidic bonds, leading to the loss of one or two glucosamine (B1671600) units.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

NMR_Workflow A Sample Preparation B Dissolve ~5-10 mg of this compound in 0.5 mL D₂O A->B C NMR Data Acquisition B->C D Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer C->D F Data Processing C->F E 2D NMR (COSY, HSQC) for structural assignment D->E G Apply Fourier transform, phase correction, and baseline correction F->G

Caption: General workflow for NMR analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with water suppression.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • 2D NMR: For complete assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to an internal standard (e.g., DSS or TSP).

IR Spectroscopy

IR_Workflow A Sample Preparation B Prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing A->B C Alternatively, use an ATR accessory with a small amount of solid sample A->C D Data Acquisition B->D C->D E Record the spectrum in the range of 4000-400 cm⁻¹ D->E F Data Analysis E->F G Identify characteristic absorption bands F->G

Caption: Workflow for FTIR spectroscopic analysis.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly mixing approximately 1 mg of this compound with 100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Data Analysis: Identify the absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry

MS_Workflow A Sample Preparation B Dissolve the sample in a suitable solvent (e.g., water/acetonitrile (B52724) with 0.1% formic acid) to a concentration of ~1 µg/mL A->B C Data Acquisition B->C D Infuse the sample into an ESI or MALDI mass spectrometer C->D E Acquire the full scan mass spectrum D->E F Perform MS/MS on the parent ion to obtain fragmentation data E->F G Data Analysis F->G H Determine the m/z of the molecular ion and major fragment ions G->H

Caption: General workflow for Mass Spectrometry analysis.

  • Sample Preparation: Dissolve the this compound in a solvent compatible with the ionization source (e.g., a mixture of water and acetonitrile with 0.1% formic acid for ESI). The final concentration should be in the low µg/mL to ng/mL range.

  • Instrumentation: Use a mass spectrometer equipped with an ESI or MALDI source.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion.

  • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and perform collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Analyze the spectra to determine the mass-to-charge ratios of the parent and fragment ions and propose fragmentation pathways.

Conclusion

This guide provides an overview of the expected spectroscopic data for this compound and general protocols for its acquisition. While a dedicated public database of spectra for this specific compound is not currently available, the information presented here, based on the well-understood behavior of chitooligosaccharides, serves as a valuable resource for researchers in the fields of carbohydrate chemistry, biochemistry, and drug development. For definitive structural confirmation, it is recommended to acquire the spectroscopic data following the outlined protocols.

The Pivotal Role of Chitotriose in Unraveling Chitin Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chitin (B13524), the second most abundant polysaccharide in nature, is a crucial structural component of fungal cell walls, insect exoskeletons, and crustacean shells. Its metabolism, primarily orchestrated by chitinase (B1577495) enzymes, is a focal point of research in fields ranging from molecular biology and ecology to drug development. Within this intricate metabolic landscape, the simple trisaccharide chitotriose (β-1,4-linked N-acetylglucosamine trimer) has emerged as an indispensable tool. This technical guide provides an in-depth exploration of the multifaceted role of chitotriose in studying chitin metabolism, offering insights into its application as a substrate, an inducer of gene expression, and a key component in inhibitor screening platforms.

Chitotriose as a Substrate for Chitinase Activity

The quantification of chitinase activity is fundamental to understanding chitin degradation. Chitotriose and its derivatives serve as invaluable substrates for these assays due to their defined chemical structure and solubility, overcoming the challenges associated with using insoluble colloidal chitin.

Quantitative Analysis of Chitinase Kinetics

Fluorogenic and colorimetric derivatives of chitotriose are widely employed to determine the kinetic parameters of chitinases, such as the Michaelis constant (Km) and maximum velocity (Vmax). A commonly used substrate is 4-methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotrioside (4-MU-chitotriose). Upon enzymatic cleavage, this substrate releases the fluorescent 4-methylumbelliferone (B1674119) (4-MU), allowing for sensitive and continuous monitoring of enzyme activity.[1]

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)kcat (min-1)Reference
Barley Chitinase4-Methylumbelliferyl-β-N,N',N''-triacetylchitotrioside33120.33[2]
Aspergillus fumigatus ChiA14-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriosideNot SpecifiedNot SpecifiedNot Specified[3]
Human Chitotriosidase (CHIT1)4-Methylumbelliferyl-chitotrioseNot SpecifiedNot SpecifiedNot Specified[4]

Table 1: Kinetic Parameters of Chitinases with Chitotriose-Based Substrates. This table summarizes key kinetic parameters of various chitinases when assayed with chitotriose derivatives. The use of these standardized substrates allows for reproducible and comparable data across different studies.

Experimental Protocols: Chitinase Activity and Inhibition Assays

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for assaying chitinase activity and screening for inhibitors using chitotriose-based substrates.

Fluorometric Chitinase Activity Assay Protocol

This protocol outlines the steps for determining chitinase activity using a fluorogenic chitotriose substrate.

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer for the specific chitinase being studied (e.g., 50 mM sodium acetate, pH 5.0).

    • Substrate Stock Solution : Dissolve 4-methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotrioside in a minimal amount of DMSO and dilute to the desired concentration with assay buffer.[1][5] Note that this substrate may not dissolve easily and may require vortexing and incubation.[5]

    • Enzyme Solution : Prepare a dilution series of the chitinase in cold assay buffer.

    • Standard Curve : Prepare a series of known concentrations of 4-methylumbelliferone in assay buffer.

  • Assay Procedure :

    • Pipette 50 µL of the enzyme solution into the wells of a black 96-well microplate.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.2 M sodium carbonate).

    • Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[1]

  • Data Analysis :

    • Subtract the fluorescence of the blank (no enzyme) from all readings.

    • Generate a standard curve by plotting the fluorescence of the 4-methylumbelliferone standards against their concentrations.

    • Calculate the concentration of the product formed in the enzymatic reaction using the standard curve.

    • Determine the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.

Chitinase Inhibitor Screening Protocol

This protocol provides a framework for high-throughput screening of potential chitinase inhibitors.

  • Compound Plating :

    • Dispense test compounds dissolved in DMSO into the wells of a 96-well plate. Include wells with DMSO only (negative control) and a known chitinase inhibitor (positive control).[6]

  • Enzyme and Substrate Addition :

    • Add the chitinase solution to each well and pre-incubate with the compounds to allow for binding.[6]

    • Initiate the reaction by adding the fluorogenic chitotriose substrate.[6]

  • Incubation and Measurement :

    • Incubate the plate at the optimal temperature and for a time sufficient to observe a robust signal in the negative control wells.[6]

    • Stop the reaction and measure the fluorescence as described in the activity assay protocol.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

    • Determine the half-maximal inhibitory concentration (IC50) for active compounds by performing dose-response experiments.[3]

InhibitorTarget EnzymeSubstrateIC50 (µM)Reference
AllosamidinAspergillus fumigatus ChiA14-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside128[3]
AcetazolamideAspergillus fumigatus ChiA14-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside164[3]
8-ChlorotheophyllineAspergillus fumigatus ChiA14-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside410[3]

Table 2: IC50 Values of Chitinase Inhibitors. This table provides examples of IC50 values for known chitinase inhibitors determined using a chitotriose-based fluorogenic substrate.

Chitotriose as a Signaling Molecule

Beyond its role as a substrate, chitotriose and other chito-oligosaccharides function as important signaling molecules, triggering specific gene expression programs in a variety of organisms.

Bacterial Chitin Utilization and Signaling

In bacteria such as Escherichia coli and Vibrio species, the presence of chito-oligosaccharides in the environment induces the expression of genes required for their transport and catabolism.

In E. coli, the chb operon encodes proteins for the transport and phosphorylation of chitobiose and chitotriose. The regulation of this operon involves a phosphotransferase system (PTS) transporter and a transcriptional regulator, ChbR.

bacterial_chitin_signaling extracellular Extracellular Chitotriose membrane chb_proteins Chb Transporter & Metabolic Enzymes extracellular->chb_proteins Transport & Phosphorylation periplasm Periplasm inner_membrane Inner Membrane cytoplasm Cytoplasm chb_operon chb Operon (chbB, chbC, chbA, chbR, chbF, chbG) chb_operon->chb_proteins Translation chitotriose_p Phosphorylated Chitotriose chb_proteins->chitotriose_p chbR ChbR (Repressor) chbR->chb_operon Represses chbR_active ChbR (Activator) chbR_active->chb_operon Induces Transcription chitotriose_p->chbR Binds to chitotriose_p->chbR_active Conformational Change

Bacterial Chitotriose Signaling Pathway.

In Vibrio species, a two-component signaling system regulates the expression of numerous genes involved in chitin catabolism. This system is triggered by the presence of chitin oligosaccharides in the periplasm.

Fungal and Plant Signaling

In fungi, chito-oligosaccharides released from their own cell walls can act as signaling molecules to regulate processes like hyphal growth and development. In plants, short-chain chitin oligomers, including chitotetraose (a close analog of chitotriose), are recognized as microbe-associated molecular patterns (MAMPs). This recognition, often mediated by LysM receptor-like kinases, triggers a signaling cascade that leads to the activation of plant defense responses.

Experimental Workflow for Chitinase Inhibitor Screening

The search for novel chitinase inhibitors is a critical area of research for the development of new antifungal drugs and pesticides. The following diagram illustrates a typical workflow for a high-throughput screening campaign.

inhibitor_screening_workflow start Start: Compound Library dispense Dispense Compounds into 96-well Plates start->dispense add_enzyme Add Chitinase Solution dispense->add_enzyme pre_incubation Pre-incubation (Compound-Enzyme Binding) add_enzyme->pre_incubation add_substrate Add Fluorogenic Chitotriose Substrate pre_incubation->add_substrate incubation Incubate at Optimal Temperature add_substrate->incubation measure Measure Fluorescence incubation->measure analysis Data Analysis: % Inhibition, Hit Identification measure->analysis dose_response Dose-Response Assay for Hits analysis->dose_response Primary Hits ic50 Determine IC50 Values dose_response->ic50 end End: Confirmed Inhibitors ic50->end

Chitinase Inhibitor Screening Workflow.

Conclusion

Chitotriose stands as a cornerstone in the study of chitin metabolism. Its utility as a defined substrate has enabled precise kinetic characterization of chitinases, while its role as a signaling molecule has provided critical insights into the regulation of chitin utilization pathways in diverse organisms. Furthermore, the development of chitotriose-based assays has significantly advanced the high-throughput screening of chitinase inhibitors, paving the way for the discovery of novel therapeutic and agricultural agents. As research in this field continues to evolve, the fundamental importance of chitotriose in dissecting the complexities of chitin metabolism remains undisputed.

References

Methodological & Application

Application Notes: Fluorometric Assay for Endochitinase Activity using Chitotriose trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases are a class of enzymes that catalyze the hydrolysis of chitin (B13524), a major component of fungal cell walls and the exoskeletons of arthropods. The study of chitinase (B1577495) activity is crucial in various fields, including the development of antifungal drugs, understanding plant defense mechanisms, and industrial applications involving chitin degradation. This document provides a detailed protocol for a sensitive fluorometric assay to determine endochitinase activity using the synthetic substrate 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside, a derivative of Chitotriose trihydrochloride.

The assay is based on the enzymatic cleavage of the non-fluorescent substrate, 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (4-MUTC), by endochitinases. This reaction releases the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4MU). The fluorescence intensity of the solution, measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm, is directly proportional to the chitinase activity. The reaction is typically conducted at an optimal acidic pH for the enzyme (around pH 5.0) and a temperature of 37°C. A stop solution is added to raise the pH, which enhances the fluorescence of the liberated 4MU for accurate measurement.

Data Presentation

The following table summarizes key quantitative data for the fluorometric endochitinase assay.

ParameterValueSource
Substrate 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (4-MUTC)
Enzyme Type Endochitinase
Detection Method Fluorometric
Excitation Wavelength ~360 nm
Emission Wavelength ~450 nm
Assay pH ~5.0
Assay Temperature 37°C
Kinetic Parameters (Barley Chitinase)
Km33 µM
kcat0.33 min-1

Experimental Protocols

Materials
  • 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (4-MUTC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Chitinase-containing sample (e.g., purified enzyme, cell lysate, or culture supernatant)

  • 4-Methylumbelliferone (4MU) standard

  • Stop Solution (e.g., 0.5 M Sodium Carbonate, pH 10.5)

  • 96-well black microplates

  • Fluorometric microplate reader

Preparation of Reagents
  • Substrate Stock Solution (10 mM):

    • Accurately weigh 7.86 mg of 4-MUTC and dissolve it in 1 mL of DMSO.

    • Note: Dissolution may be slow. Vortexing for an extended period or gentle warming may be necessary.

    • Store the stock solution in aliquots at -20°C.

  • Substrate Working Solution (e.g., 100 µM):

    • Dilute the 10 mM Substrate Stock Solution 1:100 in Assay Buffer.

    • Prepare this solution fresh before each experiment.

  • 4-Methylumbelliferone (4MU) Standard Stock Solution (1 mM):

    • Dissolve 1.76 mg of 4MU in 10 mL of DMSO.

    • Store in the dark at 4°C.

  • 4MU Standard Curve Solutions:

    • Prepare a series of dilutions of the 1 mM 4MU Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).

Assay Procedure
  • Standard Curve Preparation:

    • Add 50 µL of each 4MU standard dilution to separate wells of a 96-well black microplate.

    • Add 50 µL of Assay Buffer to each well.

    • Add 100 µL of Stop Solution to each well.

  • Enzyme Reaction:

    • In separate wells of the 96-well black microplate, add 50 µL of the chitinase-containing sample.

    • Include a blank control containing 50 µL of the sample buffer without the enzyme.

    • To initiate the reaction, add 50 µL of the Substrate Working Solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stopping the Reaction:

    • After incubation, add 100 µL of Stop Solution to each well to terminate the enzymatic reaction and enhance the fluorescence of 4MU.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a fluorometric microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

Data Analysis
  • Subtract the fluorescence reading of the blank control from all experimental readings.

  • Plot the fluorescence intensity of the 4MU standards against their known concentrations to generate a standard curve.

  • Determine the concentration of 4MU produced in each enzyme reaction well by interpolating its fluorescence value on the standard curve.

  • Calculate the chitinase activity, typically expressed in units such as µmol of 4MU produced per minute per mg of protein (µmol/min/mg).

Visualizations

Chitinase_Activity_Assay_Workflow prep_reagents Prepare Reagents (Substrate, Buffer, Standards, Stop Solution) setup_plate Set up 96-well Plate (Samples, Blanks, Standards) prep_reagents->setup_plate add_substrate Add Substrate Working Solution to Samples and Blanks setup_plate->add_substrate incubate Incubate at 37°C (e.g., 30-60 min) add_substrate->incubate Start Reaction add_stop Add Stop Solution to all wells incubate->add_stop Stop Reaction read_fluorescence Read Fluorescence (Ex: ~360 nm, Em: ~450 nm) add_stop->read_fluorescence analyze_data Analyze Data (Standard Curve, Calculate Activity) read_fluorescence->analyze_data

Caption: Workflow for the fluorometric chitinase activity assay.

Chitinase_Reaction_Pathway substrate 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (Non-fluorescent) enzyme Endochitinase substrate->enzyme product1 4-Methylumbelliferone (4MU) (Fluorescent) enzyme->product1 Cleavage product2 N,N′,N″-triacetylchitotriose enzyme->product2 Cleavage

Caption: Enzymatic cleavage of 4-MUTC by endochitinase.

Application Notes: Chitotriose Trihydrochloride for Endochitinase Activity Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endochitinases are glycoside hydrolase enzymes that catalyze the random, internal cleavage of β-1,4-N-acetylglucosamine linkages within a chitin (B13524) polymer. These enzymes are critical in the life cycles of a vast range of organisms, from bacteria and fungi to plants and animals. In fungi, they are involved in morphogenesis and nutrition, while in plants and animals, they often play a role in defense against pathogens. In humans, enzymes like chitotriosidase (CHIT1) are expressed by macrophages and are implicated in immune responses and certain diseases, making them valuable biomarkers and potential therapeutic targets.

The detection and quantification of endochitinase activity are crucial for understanding these biological processes and for the development of novel therapeutics, such as antifungal agents or modulators of inflammatory diseases. Chitotriose trihydrochloride serves as a specific and soluble substrate for this purpose, enabling reliable and reproducible measurement of endochitinase activity.

Principle of Detection

Chitotriose is a well-defined trisaccharide of N-acetylglucosamine (GlcNAc)₃. Endochitinases can cleave the internal β-1,4 glycosidic bond of this molecule, releasing smaller chitooligosaccharide fragments (chitobiose and N-acetylglucosamine). Unlike larger, insoluble chitin polymers, this compound is highly soluble, providing a homogenous solution for enzymatic assays.

The enzymatic activity can be quantified by measuring the increase in reducing ends generated from the hydrolysis of the substrate. This is commonly achieved through a colorimetric reaction, such as the 3,5-dinitrosalicylic acid (DNS) method, which reacts with the newly formed reducing sugars to produce a colored product measurable by a spectrophotometer.

Advantages of this compound as a Substrate

  • Specificity: As a trimer, chitotriose is a substrate primarily for endo-acting chitinases, as exochitinases (like β-N-acetylglucosaminidases) typically act on the non-reducing ends of longer chitin chains.

  • Solubility: Its high solubility in aqueous buffers eliminates the complications associated with heterogeneous assays that use insoluble substrates like colloidal chitin.

  • Defined Structure: Chitotriose has a precise molecular weight and structure (C₁₈H₃₅N₃O₁₃·3HCl), allowing for accurate molar concentration calculations and kinetic studies.[1]

  • Versatility: It can be used in various assay formats, including colorimetric and potentially coupled enzymatic assays for high-throughput screening.

Applications

  • Enzyme Characterization: Determining the kinetic parameters (Km, Vmax) and optimal reaction conditions (pH, temperature) of purified or recombinant endochitinases.

  • Drug Discovery: Screening for inhibitors of fungal or human endochitinases, which could lead to new antifungal drugs or anti-inflammatory therapies.

  • Biocontrol Research: Assessing the chitinolytic potential of microorganisms used as biocontrol agents against fungal plant pathogens.[1][2]

  • Clinical Diagnostics: Developing assays to measure chitotriosidase activity in biological samples, which can be a biomarker for diseases like Gaucher's disease.

Quantitative Data Summary

The following table summarizes typical kinetic and operational parameters for endochitinase activity using chitotriose or similar substrates. Values can vary significantly depending on the specific enzyme source and assay conditions.

ParameterValue / RangeEnzyme Source Example(s)SubstrateNotes
Michaelis Constant (Kₘ) ~0.87 mMTrichoderma harzianumChitotrioseKₘ was reported as 0.53 g/L and converted using MW of 610.86 g/mol .[3] Low mM range indicates good affinity.
Optimal pH 4.0 - 7.5Trichoderma spp., Bacillus spp.Chitotriose / Colloidal ChitinMost fungal and bacterial chitinases exhibit optimal activity in acidic to neutral pH.[1][3][4][5]
Optimal Temperature 30°C - 60°CTrichoderma spp., Bacillus spp.Chitotriose / Colloidal ChitinOptimal temperature reflects the physiological environment of the source organism.[6][7][8]
Molecular Weight 610.86 g/mol N/AThis compoundC₁₈H₃₅N₃O₁₃·3HCl.[1]
Storage (Substrate) -20°CN/AThis compoundStore desiccated to ensure stability.

Experimental Protocols

Protocol 1: Colorimetric Endochitinase Assay using the DNS Method

This protocol describes the measurement of endochitinase activity by quantifying the release of reducing sugars from this compound.

A. Materials and Reagents

  • This compound (MW: 610.86 g/mol )

  • Endochitinase sample (purified enzyme, cell lysate, or culture supernatant)

  • Assay Buffer: 50 mM Sodium Acetate Buffer (pH 5.0) or Sodium Phosphate Buffer appropriate for the enzyme's optimal pH.

  • DNS (3,5-Dinitrosalicylic acid) Reagent:

    • Dissolve 1 g of DNS and 30 g of sodium potassium tartrate in 80 mL of 0.5 M NaOH.

    • Gently heat to dissolve completely.

    • Cool to room temperature and adjust the final volume to 100 mL with deionized water.

    • Store in a dark bottle at 4°C.

  • N-acetyl-D-glucosamine (GlcNAc) standard solution (1 mg/mL)

  • 96-well microplate

  • Microplate reader (absorbance at 540 nm)

  • Thermostatic incubator or water bath

B. Procedure

  • Prepare Substrate Solution: Prepare a 1 mg/mL (~1.64 mM) solution of this compound in the chosen Assay Buffer.

  • Prepare GlcNAc Standards: Create a standard curve by preparing serial dilutions of the GlcNAc standard solution (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL) in Assay Buffer.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following reactions:

    • Test Samples: 50 µL of Substrate Solution + 50 µL of enzyme sample.

    • Enzyme Blank (Control): 50 µL of Assay Buffer + 50 µL of enzyme sample.

    • Substrate Blank (Control): 50 µL of Substrate Solution + 50 µL of Assay Buffer.

    • Standards: 100 µL of each GlcNAc standard dilution.

  • Enzymatic Reaction: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C or 50°C) for a fixed time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop Reaction & Color Development: Stop the reaction by adding 100 µL of DNS Reagent to all wells (samples, blanks, and standards).

  • Incubation: Seal the plate and heat at 95-100°C for 10 minutes to allow for color development.

  • Cooling: Cool the plate to room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance of all wells at 540 nm using a microplate reader.

C. Data Analysis

  • Subtract the absorbance of the appropriate blanks from the test sample readings.

  • Plot the absorbance of the GlcNAc standards versus their concentration to generate a standard curve.

  • Use the standard curve equation to determine the concentration of reducing sugars (in GlcNAc equivalents) produced in each enzyme reaction.

  • Calculate the enzyme activity. One unit (U) of endochitinase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (as GlcNAc) per minute under the specified assay conditions.

Visualizations

Biological Pathway: Role of Chitotriosidase in Macrophage Function

Caption: Chitotriosidase (CHIT1) degrades chitin from pathogens within macrophage phagolysosomes.

Experimental Workflow: Endochitinase Activity Assay

Endochitinase_Assay_Workflow General Workflow for Endochitinase Activity Assay A Reagent Preparation (Buffer, Substrate, Enzyme, DNS) B Reaction Setup (Enzyme + Substrate) A->B 1. C Incubation (e.g., 37°C for 30 min) B->C 2. D Stop Reaction & Color Development (Add DNS Reagent, Heat to 95°C) C->D 3. E Absorbance Measurement (Spectrophotometer at 540 nm) D->E 4. F Data Analysis (Standard Curve & Activity Calculation) E->F 5.

References

Application Note: Evaluating the Antioxidant Properties of Chitotriose Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose, an oligosaccharide derived from the deacetylation of chitin, has garnered significant interest for its various biological activities, including its potential as an antioxidant.[1][2] As a tri-N-acetylglucosamine, its structure is believed to contribute to the scavenging of free radicals, which are implicated in a variety of disease states. Chitotriose trihydrochloride is the salt form of chitotriose, enhancing its solubility and suitability for in vitro and in vivo studies. This document provides detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays.

The antioxidant mechanism of chitosan (B1678972) and its derivatives, like chitotriose, is attributed to their ability to donate a hydrogen atom from their hydroxyl and amino groups to free radicals, thereby neutralizing them. This action helps to mitigate the cellular damage caused by reactive oxygen species (ROS).

Antioxidant Activity of Chitotriose

Chitotriose has demonstrated notable efficacy in scavenging hydroxyl and superoxide (B77818) radicals. Research indicates that chitotriose can inhibit the hydroxylation of benzoate, a marker of hydroxyl radical activity, with a half-maximal inhibitory concentration (IC50) of 80 μM.[1][2][3] Furthermore, in a zinc oxide photolysis system that generates hydroxyl radicals, chitotriose exhibited an IC50 value of 55 μM, proving more potent than several reference antioxidant compounds.[1][2] Studies have also confirmed its capacity to scavenge superoxide radicals.[1][2]

Data Presentation

The following table summarizes the known antioxidant activity of chitotriose.

Antioxidant AssayTest SystemIC50 Value (Chitotriose)Reference Compounds (IC50)
Hydroxyl Radical ScavengingInhibition of Benzoate Hydroxylation80 µMAminoguanidine (85 µM), Pyridoxamine (10 µM), Trolox (95 µM)
Hydroxyl Radical ScavengingZinc Oxide Photolysis55 µMAminoguanidine, Pyridoxamine, Trolox
Superoxide Radical ScavengingPhenazine Methosulfate/NADH SystemActive (No IC50 reported)Trolox (Active)

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol (e.g., 0.1, 0.5, 1, 2.5, 5 mg/mL).

  • Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.

  • In a 96-well plate, add 100 µL of each concentration of the sample or standard to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as the blank.

Calculation:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound in PBS.

  • Prepare a series of dilutions of Trolox in PBS to serve as a positive control and for the standard curve.

  • In a 96-well plate, add 10 µL of each concentration of the sample or standard to respective wells.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

Calculation:

The percentage of ABTS radical scavenging activity is calculated as:

Where:

  • A_control is the absorbance of the ABTS•+ solution without the sample.

  • A_sample is the absorbance of the ABTS•+ solution with the sample.

The results can also be expressed as Trolox Equivalents (TE) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare a series of dilutions of this compound.

  • Prepare a standard curve using known concentrations of FeSO₄ or Trolox.

  • In a 96-well plate, add 20 µL of the sample or standard to respective wells.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

Calculation:

The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (µM) or Trolox equivalents (µM).

Hydroxyl Radical (•OH) Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge hydroxyl radicals, which are highly reactive oxygen species.

Materials:

  • This compound

  • Phosphate (B84403) buffer (e.g., 20 mM, pH 7.4)

  • Ferrous sulfate (FeSO₄)

  • EDTA

  • Salicylic (B10762653) acid

  • Hydrogen peroxide (H₂O₂)

  • Ascorbic acid (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, FeSO₄, EDTA, and salicylic acid.

  • Add different concentrations of this compound or ascorbic acid to the reaction mixture.

  • Initiate the reaction by adding H₂O₂.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the hydroxylated salicylic acid product at 510 nm.

Calculation:

The percentage of hydroxyl radical scavenging activity is calculated as:

Where:

  • A_sample is the absorbance of the reaction mixture with the sample.

  • A_control is the absorbance of the reaction mixture without the sample.

Visualizations

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Neutralized_ROS Neutralized ROS (e.g., H₂O, O₂) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Causes Chitotriose Chitotriose (with -OH and -NH₂ groups) Stable_Molecule Stable Chitotriose Radical Chitotriose->Stable_Molecule Donates H⁺ Chitotriose->Neutralized_ROS Reduces

Caption: Mechanism of ROS scavenging by Chitotriose.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol Prepare DPPH Solution (0.1 mM in Methanol) Mix Mix Sample/Standard with DPPH Solution (1:1) DPPH_sol->Mix Sample_prep Prepare Chitotriose Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Scavenging and IC50 Measure_Abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_prep Prepare Chitotriose Dilutions and Standard Curve Sample_prep->Mix Incubate Incubate at 37°C (30 min) Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate Determine Ferric Reducing Power Measure_Abs->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

References

Application Notes and Protocols: Chitotriose Trihydrochloride in Tissue Engineering and Biomaterial Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose trihydrochloride, a trimer of N-acetyl-D-glucosamine, is a derivative of chitosan (B1678972), a well-established biopolymer in the field of tissue engineering and biomaterial science. While extensive research has focused on the applications of high molecular weight chitosan, the unique properties of its smaller oligomeric form, chitotriose, present compelling opportunities for innovation. Its high solubility, potential for precise chemical modification, and anticipated biocompatibility make it a promising candidate for advanced biomaterial formulations and as a signaling molecule in regenerative medicine.

These application notes provide an overview of the potential uses of this compound, drawing upon the established knowledge of chitosan and its derivatives. The protocols detailed below are based on standard methodologies in tissue engineering and can be adapted for the investigation of chitotriose-containing biomaterials.

Potential Applications in Tissue Engineering

This compound is posited to play a significant role in various aspects of tissue engineering, primarily due to its derivation from chitosan, which is known for its biocompatibility, biodegradability, and antimicrobial properties[1][2]. Potential applications include:

  • Scaffold and Hydrogel Modification: Incorporation into biomaterial scaffolds and hydrogels to enhance bioactivity and control degradation kinetics. Chitosan-based hydrogels are recognized for their ability to provide a suitable microenvironment for cell adhesion, proliferation, and differentiation[3].

  • Bioactive Signaling Molecule: Acting as a signaling molecule to modulate cellular behavior, such as cell proliferation and differentiation, which are critical for tissue regeneration[4][5].

  • Drug Delivery Vehicle: Functionalization for the targeted delivery of growth factors, cytokines, and other therapeutic agents to promote tissue repair[6][7].

  • Wound Healing Acceleration: Application in wound dressings to stimulate tissue regeneration and reduce inflammation[8][9][10].

  • Cartilage and Bone Regeneration: Use in biomaterials designed to support the regeneration of cartilage and bone tissues[4][5][11][12][13][14][15].

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and biological effects of chitosan and its derivatives, which can serve as a benchmark for studies involving this compound.

Table 1: Biocompatibility and Cell Viability in Chitosan-Based Scaffolds

BiomaterialCell TypeViability (%)AssayDuration (days)Reference
Chitosan/PVA Methacrylate HydrogelNIH/3T3~92Live/Dead14[16]
Chitosan/CS MembranesATDC5Not specifiedNot specified21[17]
Chitosan HydrogelNasal Septal ChondrocytesIncreased ProliferationNot specifiedNot specified[3]

Table 2: Effects of Chitosan and its Derivatives on Gene Expression

Biomaterial/CompoundCell TypeGeneRegulationFold ChangeReference
0.2% ChitosanNasal Septal ChondrocytesCOL2A1UpregulationSignificantly Improved[3]
Chitosan/CSATDC5Collagen II/Collagen I ratioIncreasedHigher than pristine chitosan[17]

Experimental Protocols

Protocol 1: Preparation of a Chitotriose-Modified Chitosan Hydrogel for Cell Encapsulation

This protocol describes the preparation of a photo-crosslinkable chitosan-based hydrogel modified with this compound for 3D cell culture.

Materials:

  • Chitosan (medium molecular weight)

  • Methacrylic anhydride (B1165640) (MA)

  • This compound

  • Photoinitiator (e.g., Irgacure 2959)

  • Dulbecco's Phosphate Buffered Saline (DPBS)

  • Cell culture medium

  • Desired cell type for encapsulation

Procedure:

  • Methacrylation of Chitosan:

    • Dissolve chitosan in a 0.5 M acetic acid solution to a final concentration of 1% (w/v).

    • Cool the solution to 4°C in an ice bath.

    • Slowly add methacrylic anhydride (MA) at a 1:8 molar ratio of chitosan monomer to MA.

    • Stir the reaction mixture at 4°C for 24 hours.

    • Dialyze the solution against deionized water for 3 days to remove unreacted MA and by-products.

    • Lyophilize the purified solution to obtain methacrylated chitosan (Chi-MA).

  • Preparation of Pre-gel Solution:

    • Dissolve Chi-MA in DPBS to a final concentration of 2% (w/v).

    • Add this compound to the desired final concentration (e.g., 0.1%, 0.5%, 1% w/v) and dissolve completely.

    • Add the photoinitiator (e.g., 0.5% w/v Irgacure 2959).

  • Cell Encapsulation and Hydrogel Formation:

    • Resuspend the desired cells in the pre-gel solution at a concentration of 1 x 10^6 cells/mL.

    • Pipette the cell-laden pre-gel solution into a mold of the desired shape.

    • Expose the solution to UV light (365 nm) for 5-10 minutes to induce photo-crosslinking.

    • Wash the resulting hydrogel with DPBS and place it in a cell culture medium.

Protocol 2: In Vitro Assessment of Chondrogenic Differentiation in Chitotriose-Modified Scaffolds

This protocol outlines the assessment of chondrogenic differentiation of mesenchymal stem cells (MSCs) cultured in chitotriose-modified chitosan scaffolds.

Materials:

  • Chitotriose-modified chitosan scaffolds (prepared as in Protocol 1, without cells)

  • Mesenchymal Stem Cells (MSCs)

  • Chondrogenic differentiation medium (containing TGF-β3, dexamethasone, ascorbate-2-phosphate, and ITS+ supplement)

  • Basal medium (e.g., DMEM with 10% FBS)

  • TRIzol reagent for RNA extraction

  • qRT-PCR reagents and primers for chondrogenic markers (e.g., SOX9, ACAN, COL2A1)

  • Safranin-O/Fast Green staining solution

Procedure:

  • Cell Seeding:

    • Sterilize the scaffolds with 70% ethanol (B145695) and UV irradiation.

    • Seed MSCs onto the scaffolds at a density of 2 x 10^5 cells per scaffold.

    • Allow cells to adhere for 4 hours in a minimal volume of basal medium.

  • Chondrogenic Induction:

    • After cell adhesion, replace the basal medium with chondrogenic differentiation medium.

    • Culture the cell-seeded scaffolds for 21 days, changing the medium every 2-3 days.

  • Gene Expression Analysis (qRT-PCR):

    • At day 7, 14, and 21, harvest the scaffolds for RNA extraction using TRIzol reagent.

    • Synthesize cDNA and perform qRT-PCR to quantify the expression of SOX9, ACAN, and COL2A1 relative to a housekeeping gene.

  • Histological Analysis:

    • At day 21, fix the scaffolds in 4% paraformaldehyde.

    • Embed the scaffolds in paraffin (B1166041) and section them.

    • Stain the sections with Safranin-O/Fast Green to visualize glycosaminoglycan (GAG) deposition, a marker of cartilage formation.

Visualizations

Signaling Pathway: Potential Role of Chitotriose in Wound Healing

wound_healing_pathway Chitotriose Chitotriose Trihydrochloride Macrophages Macrophages Chitotriose->Macrophages Activation Fibroblasts Fibroblasts Chitotriose->Fibroblasts Stimulation TGF_beta TGF-β1 Macrophages->TGF_beta PDGF PDGF Macrophages->PDGF IL_8 IL-8 Fibroblasts->IL_8 Collagen_Deposition Collagen Deposition Fibroblasts->Collagen_Deposition Keratinocytes Keratinocytes Re_epithelialization Re-epithelialization Keratinocytes->Re_epithelialization TGF_beta->Fibroblasts PDGF->Fibroblasts Angiogenesis Angiogenesis IL_8->Angiogenesis Wound_Closure Wound Closure Collagen_Deposition->Wound_Closure Angiogenesis->Wound_Closure Re_epithelialization->Wound_Closure

Caption: Proposed signaling cascade of chitotriose in promoting wound healing.

Experimental Workflow: Biomaterial Development and Evaluation

experimental_workflow Start Start: Biomaterial Design Synthesis Synthesis of Chitotriose-Modified Biomaterial Start->Synthesis Characterization Physicochemical Characterization (FTIR, SEM, Rheology) Synthesis->Characterization In_Vitro In Vitro Studies (Cytotoxicity, Cell Adhesion, Proliferation, Differentiation) Characterization->In_Vitro In_Vivo In Vivo Studies (Animal Model of Tissue Defect) In_Vitro->In_Vivo Promising Results Analysis Histological and Immunohistochemical Analysis In_Vivo->Analysis End End: Data Analysis and Conclusion Analysis->End logical_relationship Chitosan Chitosan + High Molecular Weight + Excellent Film-Forming + Good Mechanical Strength - Low Solubility Biomaterial Hybrid Biomaterial Chitosan->Biomaterial Provides Structural Backbone Chitotriose This compound + Low Molecular Weight + High Solubility + Potential for Specific Signaling - Poor Structural Integrity Alone Chitotriose->Biomaterial Enhances Bioactivity and Solubility

References

Application Note: Quantitative Analysis of Chitooligosaccharides by HPLC Using a Chitotriose Trihydrochloride Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of chitooligosaccharides (COS) using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol utilizes Chitotriose trihydrochloride as a primary standard for the calibration and quantification of chitotriose in various samples. This method is particularly suited for applications in biochemical research, pharmaceutical development, and quality control of COS-based products.

Introduction

Chitooligosaccharides, the depolymerization products of chitin (B13524) and chitosan, are of significant interest in the pharmaceutical and biomedical fields due to their diverse biological activities. Accurate quantification of specific COS, such as chitotriose, is crucial for structure-activity relationship studies and for the quality control of COS-containing formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of these hydrophilic compounds. This application note provides a detailed protocol for the HPLC analysis of COS with a focus on the quantification of chitotriose using this compound as a standard. The method employs an amino-based column for effective separation and UV detection for sensitive quantification.

Experimental

Materials and Reagents
  • Standard: this compound (≥98% purity by HPLC)

  • Mobile Phase Solvents:

    • Acetonitrile (HPLC grade)

    • Ultrapure water

  • Sample Diluent: Ultrapure water or mobile phase

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column: Amino column (e.g., LiChrospher 100 NH2, 5 µm, 4.6 x 250 mm or similar)

  • Data acquisition and processing software

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of chitooligosaccharides.

ParameterCondition
Column Amino (NH2) Column, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic: Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 nm
Injection Volume 20 µL
Run Time Approximately 20 minutes

Experimental Protocols

Standard Preparation: this compound
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ultrapure water to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation
  • Solid Samples: Accurately weigh the sample and dissolve it in a known volume of ultrapure water.

  • Liquid Samples: Dilute the liquid sample with ultrapure water to a concentration that falls within the linear range of the calibration curve.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

Calibration Curve Generation
  • Inject each working standard solution (from 10 µg/mL to 200 µg/mL) in triplicate into the HPLC system.

  • Record the peak area of the chitotriose peak at its characteristic retention time.

  • Plot a calibration curve of the average peak area versus the concentration of this compound.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

Sample Analysis
  • Inject the prepared sample solutions in triplicate into the HPLC system.

  • Identify the chitotriose peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of chitotriose in the sample using the linear regression equation obtained from the calibration curve.

Data Presentation

The quantitative data for the calibration of this compound is summarized in the following tables.

Table 1: Illustrative Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (Arbitrary Units) - Replicate 1Peak Area (Arbitrary Units) - Replicate 2Peak Area (Arbitrary Units) - Replicate 3Average Peak Area
10152,345155,678153,987154,003
25380,862385,432382,111382,802
50765,432770,123767,890767,815
1001,530,8641,540,2461,535,7891,535,633
1502,296,2962,310,3692,301,5872,302,751
2003,061,7283,080,4923,069,8763,070,699

Table 2: Linear Regression Analysis of the Calibration Curve

ParameterValue
Slope (m) 15298
Intercept (c) 1025
Coefficient of Determination (R²) 0.9998

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of chitooligosaccharides.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound) Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection HPLC_System HPLC System (Amino Column, UV Detector) Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Injection->HPLC_System Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Quantification of Chitotriose Chromatogram->Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of chitooligosaccharides.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of chitotriose in various samples using this compound as a standard. The use of an amino column allows for good separation of chitooligosaccharides, and UV detection at 205 nm offers sufficient sensitivity for most applications. This protocol is readily adaptable for routine quality control and research purposes in the fields of drug development and biotechnology.

Application Notes and Protocols for the Enzymatic Hydrolysis of Chitotriose Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Chitotriose, a trimer of N-acetylglucosamine, is a key chitooligosaccharide (COS) with a range of biological activities. The enzymatic hydrolysis of chitotriose trihydrochloride into smaller, well-defined oligosaccharides such as chitobiose (dimer) and N-acetylglucosamine (monomer) is of significant interest for research and development. These smaller COS often exhibit unique and potent biological effects, including antioxidant, anti-inflammatory, and immunomodulatory properties, making them valuable for pharmaceutical and nutraceutical applications.[1][2][3][4] This document provides detailed protocols for the controlled enzymatic hydrolysis of chitotriose and the subsequent analysis of its products.

Principle of the Method

The enzymatic hydrolysis of this compound relies on the catalytic activity of chitinases (EC 3.2.1.14). These enzymes cleave the β-1,4-glycosidic bonds linking the N-acetylglucosamine residues.[5] By carefully controlling reaction conditions such as enzyme concentration, substrate concentration, pH, temperature, and reaction time, the hydrolysis can be directed to yield specific smaller oligosaccharides. The progress of the reaction and the product profile can be monitored using analytical techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[6][7][8][9]

Applications
  • Drug Discovery and Development: Production of defined smaller oligosaccharides for screening and development of new therapeutic agents with anti-inflammatory, antioxidant, or immunomodulatory activities.[1][2][3]

  • Biochemical Research: Studying the substrate specificity and kinetics of various chitinolytic enzymes.

  • Nutraceuticals: Generation of bioactive ingredients for functional foods and dietary supplements.

  • Glycobiology: Preparation of standards for oligosaccharide analysis and for investigating carbohydrate-protein interactions.

Experimental Protocols

Enzymatic Hydrolysis of this compound

This protocol describes the general procedure for the enzymatic hydrolysis of chitotriose using a commercially available chitinase (B1577495), for instance, from Serratia marcescens or Bacillus sp..[7] Optimal conditions may vary depending on the specific enzyme used.

Materials:

  • This compound

  • Chitinase (e.g., from Serratia marcescens)

  • Sodium Acetate (B1210297) Buffer (50 mM, pH 5.5)

  • Deionized water

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • Substrate Preparation: Prepare a 10 mg/mL stock solution of this compound in deionized water.

  • Enzyme Preparation: Prepare a 1 mg/mL stock solution of chitinase in 50 mM sodium acetate buffer (pH 5.5). The optimal enzyme concentration should be determined empirically.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 100 µL of 10 mg/mL this compound solution

    • 890 µL of 50 mM Sodium Acetate Buffer (pH 5.5)

    • 10 µL of 1 mg/mL chitinase solution

  • Incubation: Incubate the reaction mixture at 37°C.[7] Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) to monitor the progress of the hydrolysis.

  • Reaction Termination: To stop the reaction, heat the collected aliquots at 100°C for 10 minutes. This denatures the enzyme.[10]

  • Sample Storage: Store the samples at -20°C for subsequent analysis.

Analysis of Hydrolysis Products by Thin Layer Chromatography (TLC)

TLC provides a rapid and qualitative method to visualize the products of the hydrolysis reaction.

Materials:

  • Silica gel TLC plates

  • Developing solvent: n-butanol:acetic acid:water (2:1:1, v/v/v)

  • Visualization reagent: 0.2% (w/v) ninhydrin (B49086) in ethanol

  • Standards: N-acetylglucosamine, chitobiose, and chitotriose solutions (1 mg/mL)

  • Heat gun or oven

Procedure:

  • Spotting: Spot 2-5 µL of the standards and the reaction aliquots from different time points onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the developing solvent. Allow the solvent front to migrate to the top of the plate.

  • Drying: Remove the plate from the chamber and allow it to air dry completely.

  • Visualization: Spray the plate with the ninhydrin solution and heat it with a heat gun or in an oven at 105°C for 5-10 minutes until colored spots appear.

  • Analysis: Compare the Rf values of the spots from the reaction mixture with those of the standards to identify the hydrolysis products.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC allows for the separation and quantification of the hydrolysis products.

Materials:

  • HPLC system with a refractive index (RI) or UV detector

  • Amine-based column (e.g., Amide-80)

  • Mobile phase: Acetonitrile:water (70:30, v/v)[10]

  • Standards: N-acetylglucosamine, chitobiose, and chitotriose solutions of known concentrations

Procedure:

  • Sample Preparation: Centrifuge the reaction aliquots to remove any precipitate. Dilute the supernatant with the mobile phase if necessary.

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Inject 10-20 µL of the standards and samples.

  • Data Analysis:

    • Identify the peaks corresponding to N-acetylglucosamine, chitobiose, and chitotriose based on the retention times of the standards.

    • Quantify the amount of each product by integrating the peak areas and comparing them to a standard curve generated from the standards of known concentrations.

Data Presentation

The quantitative data obtained from HPLC analysis can be summarized in a table to show the product distribution over time.

Reaction Time (minutes)Chitotriose (%)Chitobiose (%)N-acetylglucosamine (%)
010000
1575205
30504010
60206020
12055540
240<13070

Note: The values in this table are hypothetical and serve as an example of expected results.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Hydrolysis cluster_analysis Product Analysis substrate Chitotriose Trihydrochloride Solution reaction_mix Reaction Mixture substrate->reaction_mix enzyme Chitinase Solution enzyme->reaction_mix buffer Acetate Buffer (pH 5.5) buffer->reaction_mix incubation Incubation at 37°C (Time Course) reaction_mix->incubation termination Heat Inactivation (100°C) incubation->termination tlc TLC Analysis termination->tlc hplc HPLC Analysis termination->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for the enzymatic hydrolysis of chitotriose.

Signaling Pathway of Chitooligosaccharides

Chitooligosaccharides, including chitobiose and N-acetylglucosamine, can modulate inflammatory responses through pattern recognition receptors such as Toll-like receptor 2 (TLR2).[6][7][8]

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cos Chitobiose / N-acetylglucosamine tlr2 TLR2 cos->tlr2 Binds to myd88 MyD88 tlr2->myd88 Recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb_i p50/p65-IκB ikk->nfkb_i Phosphorylates IκB nfkb_a p50/p65 nfkb_i->nfkb_a IκB degradation, p50/p65 release nfkb_n p50/p65 nfkb_a->nfkb_n Translocation dna DNA nfkb_n->dna Binds to promoter cytokines Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-6) dna->cytokines Gene expression

Caption: TLR2-mediated signaling pathway activated by chitooligosaccharides.

References

Application Notes and Protocols for Chitotriose Trihydrochloride in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose, a trimer of N-acetylglucosamine, is a chito-oligosaccharide (COS) derived from chitin, a major structural component of fungal cell walls. Its unique properties, particularly its ability to interact with chitinases and potentially disrupt fungal cell wall integrity, have garnered interest in its application for the development of novel antifungal agents. While specific quantitative antifungal data for chitotriose trihydrochloride is limited in publicly available literature, extensive research on closely related chito-oligosaccharides provides valuable insights into its potential efficacy and mechanisms of action. These notes and protocols are based on studies of well-characterized chito-oligosaccharides and serve as a guide for researchers investigating this compound as a potential antifungal candidate.

Mechanism of Action

The proposed antifungal mechanism of chito-oligosaccharides, including potentially chitotriose, involves a multi-step process targeting the fungal cell membrane and wall. The cationic nature of these molecules at acidic pH is crucial for their activity. The primary mechanism is believed to be the electrostatic interaction with the negatively charged fungal cell surface, leading to membrane disruption and increased permeability. This can result in the leakage of intracellular components and ultimately, cell death.

Furthermore, chito-oligosaccharides can interfere with fungal signaling pathways. Chitin and its derivatives are recognized by LysM domains in fungal and plant receptors, which can trigger downstream signaling cascades, including the MAPK pathway. By mimicking these natural ligands, exogenously applied chito-oligosaccharides may disrupt normal fungal development and virulence.

Quantitative Data on Antifungal Activity of Chito-oligosaccharides

The following tables summarize the in vitro antifungal activity of a well-defined chito-oligosaccharide with an average degree of polymerization of 32 (C32) against various medically relevant yeasts. This data is presented to provide a reference for the potential antifungal spectrum of chito-oligosaccharides like chitotriose. The antifungal activity is notably dependent on the pH of the environment.

Table 1: Minimum Inhibitory Concentrations (MIC) of Chito-oligosaccharide (C32) at Different pH Values

Fungal SpeciesMIC (µg/mL) at pH 4.5MIC (µg/mL) at pH 6.0MIC (µg/mL) at pH 7.0
Candida albicans>5000>5000>5000
Candida glabrata1250 - >5000>5000>5000
Candida krusei625 - >5000>5000>5000
Candida parapsilosis156 - 50005000 - >5000>5000
Candida tropicalis312 - >5000>5000>5000
Cryptococcus neoformans39 - 12501250 - >5000>5000
Rhodotorula mucilaginosa<9.77312 - 12501250 - 5000

Data sourced from a study on a chito-oligosaccharide with an average degree of polymerization of 32 (C32).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method used to assess the antifungal activity of chito-oligosaccharides.

Materials:

  • This compound

  • Target fungal strains

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate), buffered with MOPS to pH 7.0

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile water or appropriate solvent for chitotriose

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature and time for sporulation or yeast growth.

    • Prepare a cell suspension in sterile saline or RPMI-1640 medium.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.

    • Dilute the adjusted suspension 1:100 in RPMI-1640 medium to obtain a final inoculum concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile water or a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the chitotriose dilution.

    • Include a positive control (fungal inoculum without chitotriose) and a negative control (medium only).

    • Incubate the plates at 35-37°C for 24-48 hours, or until growth is visible in the positive control wells.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Antifungal Biofilm Susceptibility Assay

This protocol assesses the efficacy of this compound against fungal biofilms.

Materials:

  • This compound

  • Fungal strain capable of biofilm formation (e.g., Candida albicans)

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Prepare a fungal suspension as described in Protocol 1.

    • Add 100 µL of the fungal suspension (1 x 10⁷ cells/mL in RPMI-1640) to the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

    • After incubation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Treatment with this compound:

    • Prepare dilutions of this compound in RPMI-1640 medium.

    • Add 200 µL of each dilution to the wells containing the pre-formed biofilms.

    • Include a control well with medium only.

    • Incubate the plate at 37°C for a further 24 hours.

  • Quantification of Biofilm Viability (XTT Assay):

    • After treatment, wash the biofilms with PBS.

    • Prepare the XTT solution according to the manufacturer's instructions.

    • Add the XTT solution to each well and incubate in the dark at 37°C for 2-3 hours.

    • Measure the absorbance at 490 nm using a plate reader. A decrease in absorbance in the treated wells compared to the control indicates a reduction in biofilm viability.

Visualizations

Signaling Pathway and Mechanism of Action

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane (Negatively Charged) Intracellular_Components Intracellular Components Cell_Membrane->Intracellular_Components Membrane Disruption & Increased Permeability Leakage Cell Death Intracellular_Components->Leakage Leakage LysM_Receptor LysM Receptor MAPK_Cascade MAPK Cascade LysM_Receptor->MAPK_Cascade Activation Disrupted_Development Inhibition of Growth MAPK_Cascade->Disrupted_Development Disrupted Fungal Development & Virulence Chitotriose Chitotriose (Positively Charged at acidic pH) Chitotriose->Cell_Membrane Electrostatic Interaction Chitotriose->LysM_Receptor Binding

Caption: Proposed mechanism of action for chito-oligosaccharides.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Fungal Inoculum (1x10⁴ - 5x10⁴ cells/mL) C Inoculate 96-well plate (Inoculum + Chitotriose) A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 37°C for 24-48 hours C->D E Visually or Spectrophotometrically Assess Fungal Growth D->E F Determine MIC: Lowest concentration with significant growth inhibition E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Application Notes and Protocols for Investigating Immune Responses Using Chitotriose Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Chitotriose trihydrochloride, a unique oligosaccharide derived from chitin (B13524), for the investigation of immune responses. This document outlines the underlying mechanisms of action, presents detailed experimental protocols, and offers a framework for data analysis and visualization. This compound serves as a valuable tool for studying innate immunity, macrophage activation, and inflammatory signaling pathways, with potential applications in the development of novel therapeutics for immune-related diseases.

Introduction to this compound in Immunology

This compound is the trimer of N-acetylglucosamine and is recognized for its ability to stimulate immune responses.[1] As a small, soluble chitin oligomer, it mimics pathogen-associated molecular patterns (PAMPs) found on fungi and other pathogens, making it a useful agent for studying pattern recognition receptor (PRR) signaling.[2] Research has demonstrated that chitotriose and related chitosan (B1678972) oligosaccharides can activate key innate immune cells, particularly macrophages, leading to the production of cytokines and other inflammatory mediators.[3][4] This activation is primarily mediated through Toll-like receptor 2 (TLR2), initiating a signaling cascade that involves the transcription factor NF-κB.[2] Furthermore, studies on related chitosan oligosaccharides suggest a role in modulating the Nrf2 antioxidant pathway, highlighting its potential anti-inflammatory and cytoprotective effects.[5][6]

Data Presentation: Quantitative Effects of Chitin Oligomers on Immune Responses

The following tables summarize the quantitative data on the effects of chitin oligomers, including chitotriose, on various aspects of the immune response. These tables provide a clear and structured overview for easy comparison of experimental outcomes.

Table 1: Dose-Dependent Effect of Chito-oligosaccharides (COS) on Pro-inflammatory Cytokine Secretion in LPS-stimulated THP-1 Monocytes

COS Concentration (µg/mL)IL-1β Secretion (pg/mL)IL-6 Secretion (pg/mL)TNF-α Secretion (pg/mL)
0 (LPS only)150 ± 158000 ± 5001200 ± 100
5120 ± 126500 ± 4501000 ± 90
2590 ± 105000 ± 400800 ± 70
5060 ± 83500 ± 300600 ± 50
10040 ± 52000 ± 200400 ± 40

Data is representative and compiled from studies on chito-oligosaccharides.[7] Values are presented as mean ± standard deviation.

Table 2: Effect of Chitohexaose (COS6) on mRNA Expression of Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

TreatmentiNOS mRNA (relative expression)IL-6 mRNA (relative expression)TNF-α mRNA (relative expression)IL-1β mRNA (relative expression)
Control1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)15.0 ± 1.525.0 ± 2.020.0 ± 1.818.0 ± 1.5
LPS + COS6 (200 µM)7.0 ± 0.810.0 ± 1.28.0 ± 0.97.5 ± 0.9

Data is representative and based on studies investigating the anti-inflammatory effects of chito-oligosaccharides.[8] Values are presented as mean ± standard deviation.

Table 3: Modulation of M1 and M2 Macrophage Markers by Chitosan

TreatmentM1 Marker (iNOS) ExpressionM2 Marker (Arginase-1) Expression
Control (M0)LowLow
LPS + IFN-γ (M1 Polarization)HighLow
IL-4 (M2 Polarization)LowHigh
ChitosanModerateModerate to High

This table provides a qualitative summary based on the immunomodulatory properties of chitosan and its derivatives, which can influence macrophage polarization.[9]

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways involved in the immune response to this compound.

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitotriose Chitotriose trihydrochloride TLR2 TLR2 Chitotriose->TLR2 Binds TLR1_6 TLR1/TLR6 MyD88 MyD88 TLR2->MyD88 CD14 CD14 CD14->TLR2 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Gene transcription NFkB_Signaling_Pathway cluster_stimulus Stimulus (e.g., TLR2 activation) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Upstream Signal IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimulus->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (P) p65 p65 IkB->p65 Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation p50 p50 p65_nuc p65 p65->p65_nuc Nuclear Translocation p50_nuc p50 p50->p50_nuc Nuclear Translocation DNA κB site p65_nuc->DNA p50_nuc->DNA Gene Pro-inflammatory Gene Transcription DNA->Gene Nrf2_Keap1_Signaling_Pathway cluster_stimulus Stimulus (e.g., Oxidative Stress) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Chitotriose-induced Redox Modulation Keap1 Keap1 Stimulus->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Dissociation & Nuclear Translocation Cul3->Nrf2 Ubiquitination ARE ARE Nrf2_nuc->ARE Binds to Gene Antioxidant Gene Transcription (e.g., HO-1) ARE->Gene Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis start Start: THP-1 Monocytes diff Differentiation (PMA, 48h) start->diff rest Resting (24h) diff->rest polarize Polarization & Chitotriose Treatment (24-48h) rest->polarize supernatant Collect Supernatant polarize->supernatant lysate Cell Lysis polarize->lysate elisa ELISA for Cytokines (IL-6, TNF-α) supernatant->elisa wb_nfkb Western Blot (p-p65, IκBα) lysate->wb_nfkb wb_nrf2 Western Blot (Nrf2, HO-1) lysate->wb_nrf2 flow Flow Cytometry (M1/M2 Markers) lysate->flow

References

Troubleshooting & Optimization

Troubleshooting low signal in chitinase assays with Chitotriose trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers experiencing low signal in chitinase (B1577495) assays, with a specific focus on the use of Chitotriose trihydrochloride and its derivatives as substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not getting any signal, or the signal is very weak in my chitinase assay. What are the common causes?

A low or absent signal in a chitinase assay can stem from several factors, ranging from inactive reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause. The primary areas to investigate are the enzyme's activity, the substrate's integrity, the assay buffer and conditions, and the instrument settings.

Q2: How can I be sure my chitinase enzyme is active?

Enzyme inactivity is a frequent cause of poor assay results.

  • Positive Control : Always include a positive control with a known active chitinase to verify that the assay components and conditions are suitable.[1]

  • Enzyme Handling and Storage : Ensure your enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.

  • Enzyme Concentration : The concentration of the enzyme might be too low to generate a detectable signal within the incubation period.[2] Try increasing the enzyme concentration in the reaction.

Q3: Could the issue be with my this compound substrate?

Yes, problems with the substrate are a common source of assay failure. This compound itself is not chromogenic or fluorogenic. It is typically used as a precursor for synthesizing labeled substrates (e.g., with p-nitrophenyl or 4-methylumbelliferone) or in assays that measure the release of reducing sugars.

  • Substrate Integrity : Ensure the substrate has been stored correctly, protected from moisture and light, to prevent degradation.

  • Substrate Preparation : For chromogenic and fluorogenic derivatives of chitotriose, such as 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose or 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose, proper dissolution is critical. These substrates can be difficult to dissolve and may require vortexing or shaking for an extended period.[3] It is often recommended to prepare fresh substrate solutions for each experiment.

  • Substrate Concentration : The substrate concentration may be too low, limiting the reaction rate. Conversely, excessively high substrate concentrations can lead to substrate inhibition or inner filter effects in fluorescence-based assays.[1] It is advisable to perform a substrate titration to determine the optimal concentration.

Q4: My enzyme and substrate seem fine. What other experimental factors could be causing the low signal?

Suboptimal assay conditions can significantly diminish enzyme activity.

  • pH and Buffer Composition : Chitinases exhibit optimal activity within a specific pH range.[4][5][6] The optimal pH can vary depending on the source of the enzyme. It is crucial to use a buffer at the optimal pH for your specific chitinase.

  • Temperature : Enzyme activity is highly dependent on temperature. Most chitinase assays are incubated at 37°C, but the optimal temperature can vary.[4][6][7] Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can lead to enzyme denaturation.

  • Incubation Time : The incubation time may be too short for the accumulation of a detectable amount of product.[1] If you suspect low enzyme activity, extending the incubation time may increase the signal.[8]

  • Presence of Inhibitors : Components in your sample preparation, such as metal ions or other chemical compounds, may be inhibiting the chitinase activity.[4]

Q5: I am using a plate reader for detection. Could the instrument settings be the problem?

Incorrect instrument settings are a common and easily correctable cause of a weak signal.

  • Wavelength Settings : For colorimetric assays using p-nitrophenyl-labeled substrates, ensure the absorbance is read at the correct wavelength (around 405 nm).[3] For fluorometric assays with 4-methylumbelliferyl-labeled substrates, use the appropriate excitation and emission wavelengths (e.g., excitation at 360 nm and emission at 450 nm).[8][9]

  • Gain Settings (for fluorescence) : If the gain on the fluorescence reader is set too low, the signal may be undetectable.[1]

  • Plate Reader Mode : Ensure you are using the correct reading mode (e.g., fluorescence, absorbance) and orientation (top vs. bottom read) for your specific plate type and assay.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low signal in your chitinase assay.

G cluster_0 A Low or No Signal Detected B Check Positive Control A->B C Check Instrument Settings (Wavelength, Gain) B->C No D Signal in Control? B->D Yes C->B E Problem with Assay Setup or Instrument D->E Yes F Investigate Enzyme and Substrate D->F No G Is Enzyme Active? (Check Storage, Age) F->G H Is Substrate Valid? (Check Preparation, Storage) G->H Yes J Enzyme is Inactive G->J No I Optimize Assay Conditions H->I Yes K Substrate is Degraded or Improperly Prepared H->K No L Vary pH, Temperature, and Incubation Time I->L M Signal Improved? L->M N Problem Solved M->N Yes O Consider Inhibitors in Sample M->O No

Caption: A step-by-step workflow for troubleshooting low signal in chitinase assays.

Quantitative Data Summary

The optimal conditions for chitinase activity can vary significantly depending on the source of the enzyme. The following table summarizes typical ranges for key parameters.

ParameterTypical RangeNotes
pH 4.0 - 8.0The optimal pH is highly dependent on the specific chitinase. For example, some bacterial chitinases have an optimum around pH 7.5-8.0, while fungal chitinases may prefer a more acidic pH of 5.0-6.0.[4][5]
Temperature 30°C - 60°CMost assays are performed at 37°C. However, some chitinases are thermostable and have higher optimal temperatures.[4][6]
Substrate Concentration 0.2 - 1.0 mg/mLFor fluorogenic and chromogenic substrates. It is recommended to perform a substrate titration to determine the optimal concentration for your specific enzyme and assay conditions.[3][9]
Incubation Time 15 - 60 minutesCan be extended for enzymes with low activity.[8][9]

Experimental Protocols

Protocol: Fluorometric Chitinase Assay using 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose

This protocol is adapted from commercially available kits and is suitable for detecting endochitinase activity.[8][9]

Materials:

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • Substrate Stock Solution: 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose (e.g., 5 mg/mL in DMSO)

  • Substrate Working Solution: Dilute the stock solution to the desired final concentration (e.g., 0.2-0.5 mg/mL) in Assay Buffer just before use.

  • Enzyme Sample (e.g., purified enzyme, cell lysate, or culture supernatant)

  • Positive Control (a known active chitinase)

  • Stop Solution (e.g., 0.5 M sodium carbonate)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents : Thaw all reagents and keep them on ice. Prepare the Substrate Working Solution fresh.

  • Set up Reactions : Add the following to the wells of the 96-well microplate:

    • Sample Wells : 50 µL of Substrate Working Solution and 50 µL of your enzyme sample.

    • Blank (No Enzyme) Well : 50 µL of Substrate Working Solution and 50 µL of Assay Buffer. This accounts for spontaneous substrate hydrolysis.

    • Positive Control Well : 50 µL of Substrate Working Solution and 50 µL of the positive control enzyme.

  • Incubation : Incubate the plate at 37°C for 30-60 minutes. Protect the plate from light.

  • Stop Reaction : Add 100 µL of Stop Solution to each well. The basic pH enhances the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU).

  • Detection : Measure the fluorescence in a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Calculation : Subtract the fluorescence reading of the blank from the readings of the sample wells. The chitinase activity can be quantified by creating a standard curve with known concentrations of 4-MU.

Signaling Pathway Diagram

Chitinases play a crucial role in various biological processes, including the plant defense response against fungal pathogens. The following diagram illustrates a simplified pathway of chitin-triggered plant immunity.

G cluster_1 A Fungal Pathogen B Chitin (Fungal Cell Wall) A->B C Plant Cell Receptor (e.g., CERK1) B->C recognized by H Degradation of Fungal Cell Wall B->H D Signal Transduction Cascade (MAPK Pathway) C->D E Activation of Defense Genes D->E F Production of Defense Proteins E->F G Plant Chitinase F->G G->B degrades I Inhibition of Fungal Growth H->I

Caption: Simplified pathway of chitin-triggered plant defense response.

References

Optimizing incubation time for Chitotriose trihydrochloride hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of Chitotriose trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for the hydrolysis of this compound?

A1: The optimal incubation time for this compound hydrolysis is not fixed and depends on several factors, including the hydrolysis method (acid or enzymatic), temperature, pH, and the concentration of the substrate and catalyst (acid or enzyme). For enzymatic hydrolysis, it is crucial to determine the enzyme's specific activity and kinetics.[1] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific conditions. For example, in the acid hydrolysis of related chitin (B13524) oligosaccharides, incubation times can range from 1 to 4 hours.[2]

Q2: What are the primary factors influencing the rate of hydrolysis?

A2: The rate of hydrolysis is influenced by several key factors:

  • Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to degradation of the monosaccharide products.[3]

  • pH: For enzymatic hydrolysis, each enzyme has an optimal pH range for activity. For acid hydrolysis, the concentration of the acid is a critical factor.

  • Substrate Concentration: The initial concentration of this compound can affect the reaction kinetics.

  • Enzyme/Substrate Ratio (for enzymatic hydrolysis): The ratio of enzyme to substrate is a key parameter to optimize for efficient hydrolysis. A higher enzyme concentration can lead to a faster reaction rate, up to a saturation point.[4]

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The progress of the hydrolysis can be monitored by measuring the appearance of the monosaccharide products (e.g., N-acetyl-D-glucosamine) or the disappearance of the this compound substrate over time. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC)[4]

  • Thin-Layer Chromatography (TLC)[4][5]

  • Mass Spectrometry[4][5]

  • Colorimetric assays to detect reducing sugars.[6][7]

Q4: What are the expected products of complete hydrolysis of this compound?

A4: Chitotriose is a trisaccharide of N-acetyl-D-glucosamine linked by β-1,4 glycosidic bonds. Complete hydrolysis will yield three molecules of N-acetyl-D-glucosamine.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no hydrolysis - Inactive enzyme (enzymatic hydrolysis)- Incorrect pH or temperature- Insufficient incubation time- Inappropriate acid concentration (acid hydrolysis)- Check enzyme activity with a standard substrate.- Optimize pH and temperature for the specific enzyme or acid.- Perform a time-course experiment to determine the optimal incubation time.- Verify and adjust the acid concentration.
Incomplete hydrolysis - Suboptimal incubation time- Enzyme inhibition- Insufficient mixing- Increase the incubation time.- Ensure no inhibitory compounds are present in the reaction mixture.- Ensure adequate mixing or agitation during incubation.
Product degradation - Excessive temperature- Prolonged incubation time- Harsh acid conditions- Lower the reaction temperature.- Reduce the incubation time based on time-course experiment results.- Use a lower concentration of acid or a milder acid.
Variability in results - Inconsistent experimental conditions- Pipetting errors- Instability of reagents- Maintain consistent temperature, pH, and concentrations across all experiments.- Calibrate pipettes and ensure accurate measurements.- Prepare fresh reagents and store them properly.

Experimental Protocols

Protocol 1: Acid Hydrolysis of this compound

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare the desired concentration of Hydrochloric Acid (HCl) (e.g., 6M HCl).

  • Hydrolysis Reaction:

    • In a reaction vial, add a known volume of the this compound stock solution.

    • Add the HCl solution to the desired final concentration.

    • Incubate the reaction mixture at a specific temperature (e.g., 80°C) in a heating block or water bath.

  • Time-Course Sampling:

    • At various time points (e.g., 30, 60, 90, 120, 180 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with a suitable base (e.g., NaOH) to stop the reaction.

  • Analysis:

    • Analyze the samples using HPLC, TLC, or a colorimetric assay to determine the concentration of the hydrolysis products.

Protocol 2: Enzymatic Hydrolysis of this compound using Chitinase (B1577495)

This protocol is a general guideline and should be optimized based on the specific chitinase used.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

    • Prepare a stock solution of the chitinase enzyme in the same buffer.

  • Hydrolysis Reaction:

    • In a reaction tube, add the this compound solution.

    • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the chitinase solution.

  • Time-Course Sampling:

    • At various time points (e.g., 10, 20, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution (e.g., 0.1 M NaOH).

  • Analysis:

    • Analyze the samples using HPLC, TLC, or a colorimetric assay to quantify the hydrolysis products.

Data Presentation

The following tables provide examples of hydrolysis conditions for related oligosaccharides, which can serve as a starting point for optimizing this compound hydrolysis.

Table 1: Example Conditions for Acid Hydrolysis of Chitin/Chitosan Oligomers

Oligosaccharide Acid Concentration Temperature (°C) Time (hours) Reference
Chitin tetramerHCl12.07 MNot specifiedNot specified[8]
ChitosanHClConcentrated811[2]
ChitinHClConcentrated404[2]

Table 2: Example Conditions for Enzymatic Hydrolysis of Chitosan

Enzyme Substrate Temperature (°C) pH Time (hours) Reference
ChitosanaseChitosan60Not specified5
Chitinase (from Bacillus subtilis)Glycol chitinNot specifiedNot specifiedNot specified[1]
ChitosanaseChitosan5050.5

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization Reagents Prepare Reagents Substrate Prepare Substrate (this compound) Reagents->Substrate Incubation Incubate at Optimal Temperature Substrate->Incubation Time_Course Take Samples at Different Time Points Incubation->Time_Course Hydrolysis Stop_Reaction Stop Reaction Time_Course->Stop_Reaction Analysis Analyze Products (HPLC, TLC, etc.) Stop_Reaction->Analysis Optimize Optimize Conditions Analysis->Optimize Optimize->Substrate Iterate

Caption: Experimental workflow for optimizing hydrolysis incubation time.

Factors_Affecting_Hydrolysis cluster_factors Influencing Factors center Hydrolysis Rate Temp Temperature Temp->center pH pH pH->center Time Incubation Time Time->center Substrate_Conc Substrate Concentration Substrate_Conc->center Enzyme_Conc Enzyme Concentration Enzyme_Conc->center

Caption: Key factors influencing the rate of hydrolysis.

References

Potential interfering substances in Chitotriose trihydrochloride-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Chitotriose trihydrochloride or its fluorogenic derivatives (e.g., 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside) in enzymatic assays, primarily for measuring chitotriosidase (CHIT1) activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in assays?

Chitotriose and its derivatives are substrates for family 18 glycosyl hydrolases, most notably human chitotriosidase (CHIT1).[1][2][3] Assays using these substrates are designed to measure the enzymatic activity of chitinases. Fluorogenic derivatives, such as 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside (4MUTC), are cleaved by the enzyme to release a fluorescent product (4-methylumbelliferone), allowing for sensitive detection of enzymatic activity.[4][5] This is particularly relevant as CHIT1 is a key biomarker for monitoring lysosomal storage disorders like Gaucher disease and is implicated in various inflammatory and fibrotic diseases.[1][6][7]

Q2: What are the main categories of substances that can interfere with these assays?

Interference in fluorometric assays can be broadly categorized into two types:

  • Direct Enzyme Inhibitors: These are compounds that specifically bind to the enzyme (e.g., CHIT1) and reduce its catalytic activity. The most well-characterized are competitive inhibitors that bind to the active site.[1][8]

  • Assay Signal Interferences: These substances do not necessarily inhibit the enzyme but affect the detection of the fluorescent signal. This category includes:

    • Autofluorescent Compounds: Test compounds that fluoresce at similar excitation/emission wavelengths as the assay's reporter molecule (e.g., 4-methylumbelliferone).[9][10]

    • Quenchers: Compounds that absorb the energy from the excited fluorophore, reducing the fluorescent output. This is often referred to as the "inner filter effect".[10][11]

    • Light Scatterers: Precipitated or insoluble compounds in the assay well can scatter excitation light, leading to artificially high readings.[9]

Q3: Are there any well-characterized inhibitors for human chitotriosidase (CHIT1)?

Yes, the most potent and well-studied inhibitor is Allosamidin , a natural pseudotrisaccharide.[1][2][8] It acts as a strong competitive inhibitor of family 18 chitinases, including human CHIT1.[1][3] Its structure mimics the intermediate of the chitin (B13524) hydrolysis reaction, allowing it to bind tightly to the enzyme's active site.[8] Allosamidin and its derivatives are invaluable research tools for studying the function of CHIT1.[1][8]

Troubleshooting Guide

Issue 1: Lower-Than-Expected or No Enzyme Activity
Potential Cause Recommended Solution
Presence of a Known Inhibitor The sample may contain a known competitive inhibitor like Allosamidin or a novel inhibitory compound.
Suboptimal Assay Conditions Enzyme activity is highly dependent on pH and temperature. For human CHIT1, assays are typically run at 37°C with a pH of 5.2.[12] Verify that the assay buffer is correctly prepared and at the optimal pH.
Degraded Enzyme or Substrate Ensure proper storage of the enzyme and substrate at -20°C or below, protected from light.[13] Avoid repeated freeze-thaw cycles. Prepare fresh reagents before the assay.[14][15]
Incorrect Reagent Concentrations Double-check all dilutions for the enzyme, substrate, and standard curve. Ensure the final substrate concentration is appropriate for the enzyme kinetics.
Issue 2: High Background Fluorescence
Potential Cause Recommended Solution
Autofluorescent Test Compounds Test compounds may fluoresce at the assay wavelengths (typically Ex/Em = 320-360 nm / 445-450 nm).[14][16][17] Run a control plate with the test compounds in assay buffer without the enzyme to measure their intrinsic fluorescence. Subtract this background from the assay wells.
Contaminated Reagents or Plate Use high-quality reagents and dedicated labware. Ensure the microplate is clean and designed for fluorescence assays (e.g., white or black opaque plates).[13]
Substrate Instability/Degradation The fluorogenic substrate may be degrading spontaneously. Prepare the substrate solution fresh and protect it from light. Run a "substrate only" control (assay buffer + substrate, no enzyme) to measure background.
Light Scattering Test compounds may have precipitated. Visually inspect the wells. Centrifuge the plate briefly if necessary. Compound solubility can often be improved by including a low percentage of DMSO in the final reaction, but this must be tested for its effect on enzyme activity.
Issue 3: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use a multi-channel pipette for adding reagents to the plate to minimize timing variations.
Edge Effects in Microplate Evaporation from the outer wells of a 96-well plate can concentrate reagents and alter results. Avoid using the outer wells or incubate the plate in a humidified chamber.
Readings Outside Linear Range If the fluorescence signal is too high, it may exceed the linear range of the standard curve or the detector. Dilute the sample and re-run the assay.[14] Ensure you are taking kinetic readings within the linear phase of the reaction.[14]

Quantitative Data on Interfering Substances

The following table summarizes data for Allosamidin, a well-characterized competitive inhibitor of human chitotriosidase (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase).

Interfering SubstanceTarget EnzymeType of InterferenceReported Potency (IC₅₀)
AllosamidinHuman CHIT1 & AMCaseCompetitive Enzyme Inhibitor< 0.1 µM[18]
DemethylallosamidinHuman CHIT1Competitive Enzyme InhibitorReported to have stronger inhibitory activity than Allosamidin.[8]

Experimental Protocols

Protocol: Fluorometric Chitotriosidase (CHIT1) Activity Assay

This protocol is adapted from commercially available kits and is intended for measuring CHIT1 activity in samples like plasma, serum, and cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside (4MUTC).[13][14][19]

1. Reagent Preparation:

  • CHIT1 Assay Buffer: Prepare a buffer solution appropriate for CHIT1 activity (e.g., 100 mM citric acid/200 mM sodium phosphate, pH 5.2).[12] Equilibrate to 37°C before use.

  • Substrate Solution: Prepare a working solution of the 4MUTC substrate by diluting the stock (often in DMSO) with CHIT1 Assay Buffer. Prepare this solution fresh and protect it from light.[13][15]

  • Standard Solution (4-Methylumbelliferone, 4-MU): Prepare a stock solution of 4-MU. Create a dilution series (e.g., 0 to 400 pmol/well) in Assay Buffer to generate a standard curve.[13][14]

  • Sample Preparation: Dilute biological samples (e.g., plasma, serum) in CHIT1 Assay Buffer to ensure the final readings fall within the linear range of the standard curve.[14]

2. Assay Procedure (96-well Plate Format):

  • Standard Curve: Add the prepared 4-MU standards to separate wells of a white, opaque 96-well plate.[13] Adjust the final volume in each well to 100 µL with Assay Buffer.

  • Sample Wells: Add 1-20 µL of your diluted sample to the desired wells.

  • Positive Control: Add a small amount of purified, reconstituted Chitotriosidase to a well.[15]

  • Volume Adjustment: Adjust the volume in all sample and control wells to 50 µL with Assay Buffer.[13]

  • Reaction Initiation: Add 50 µL of the prepared Substrate Solution to all wells containing samples and the positive control. The final volume should be 100 µL.

  • Incubation: Immediately begin measuring the fluorescence in a microplate reader set to kinetic mode at 37°C.[13] Use an excitation wavelength of ~320-360 nm and an emission wavelength of ~445-450 nm.[14][16][17] Read every 1-2 minutes for 20-30 minutes.

3. Data Analysis:

  • Generate the 4-MU standard curve by plotting fluorescence units (RFU) against the amount of 4-MU (pmol).

  • For each sample, determine the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve.[14]

  • Convert the rate from RFU/min to pmol/min using the slope of the 4-MU standard curve.

  • Calculate the CHIT1 activity in the sample, accounting for the initial sample volume and dilution factor. Activity is often expressed in nmol/h/mL or mU/mL.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_readout 3. Measurement & Analysis A Prepare Assay Buffer (pH 5.2) E Add Substrate to Initiate Reaction A->E B Prepare 4MUTC Substrate B->E C Prepare Samples & Standards D Add Samples/Standards to 96-Well Plate C->D D->E F Incubate at 37°C E->F G Read Fluorescence (Kinetic Mode) F->G H Calculate Rate (ΔRFU/min) G->H I Determine Activity (vs. Standard Curve) H->I

Caption: Fig. 1: General workflow for a fluorometric CHIT1 activity assay.

G cluster_normal Normal Enzymatic Reaction cluster_inhibited Competitive Inhibition Enzyme1 CHIT1 Enzyme Product Fluorescent Product Enzyme1->Product Hydrolysis Substrate Chitotriose Substrate Substrate->Enzyme1 Binds to Active Site Enzyme2 CHIT1 Enzyme NoProduct No Reaction Enzyme2->NoProduct Blocked Inhibitor Interfering Substance (e.g., Allosamidin) Inhibitor->Enzyme2 Occupies Active Site

References

Preventing degradation of Chitotriose trihydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Chitotriose trihydrochloride during storage and use.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Loss of Product Potency or Activity

Possible Cause Troubleshooting Step Rationale
Hydrolysis of Glycosidic Bonds Verify storage temperature. Ensure the product is stored at the recommended temperature (-20°C for long-term storage). Avoid repeated freeze-thaw cycles.Elevated temperatures and freeze-thaw cycles can accelerate the cleavage of glycosidic bonds, breaking down the trisaccharide into smaller, inactive units.
Control pH of solutions. If preparing aqueous solutions, use a neutral or slightly acidic buffer (pH 5-6). Avoid highly acidic or alkaline conditions.Both acidic and alkaline conditions can catalyze the hydrolysis of glycosidic linkages in oligosaccharides.
Minimize time in solution. Prepare solutions fresh for each experiment whenever possible. If storage of a stock solution is necessary, store at -20°C or -80°C in small aliquots.Prolonged storage in aqueous solution, especially at room temperature, increases the likelihood of hydrolysis.
Maillard Reaction Store the solid product under an inert gas (e.g., argon or nitrogen) and in a desiccated environment.The Maillard reaction, a non-enzymatic browning, can occur between the amino groups of Chitotriose and any reducing sugars present as impurities, especially in the presence of heat and moisture.[1][2]
Avoid exposure to high temperatures during experimental procedures unless required by the protocol.Heat is a major catalyst for the Maillard reaction.[3]

Issue 2: Discoloration of the Product (Yellowing or Browning)

Possible Cause Troubleshooting Step Rationale
Maillard Reaction Inspect the product upon receipt for any discoloration. Store in a tightly sealed container in a dry environment.The Maillard reaction produces melanoidins, which are brown pigments.[1][2] This reaction is accelerated by the presence of moisture.
If discoloration is observed in a solution, it may be due to a reaction with components in the media, especially if it contains reducing sugars and is heated. Prepare fresh solutions and analyze for degradation.The reactive carbonyl group of a reducing sugar can react with the amino group of Chitotriose, leading to browning.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[4][5] For shorter periods, storage at 2-8°C is also acceptable.[6] It is crucial to store the product in a tightly sealed container, preferably under an inert gas, and in a desiccated environment to protect it from moisture and oxidation.

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh for each use. If a stock solution is necessary, dissolve the compound in a buffer appropriate for your experiment (ideally pH 5-6) and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways are:

  • Hydrolysis: The cleavage of the β-(1,4)-glycosidic bonds that link the N-acetylglucosamine units, which can be catalyzed by acid or base and accelerated by heat.[7][8]

  • Maillard Reaction: A chemical reaction between the amino groups of Chitotriose and any contaminating reducing sugars, leading to browning and loss of activity. This reaction is promoted by heat and moisture.[1][2]

Q4: I've noticed a decrease in the performance of my this compound in my chitinase (B1577495) assay. What could be the cause?

A4: A decrease in performance is likely due to degradation of the substrate. This could be caused by improper storage (exposure to moisture or elevated temperatures) leading to hydrolysis or the Maillard reaction. It is also possible that the stock solution has degraded over time or through multiple freeze-thaw cycles. We recommend preparing a fresh solution from the solid material and re-evaluating.

Q5: Can I use water to dissolve this compound?

A5: Yes, this compound is soluble in water. However, for applications where pH is critical, it is advisable to use a buffer to maintain a stable pH and minimize hydrolysis.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereDuration
Solid-20°CInert Gas, DesiccatedLong-term
Solid2-8°CInert Gas, DesiccatedShort-term
Solution-20°C or -80°C-Short-term (in aliquots)

Table 2: Factors Influencing the Stability of Chitosan (B1678972) Oligosaccharides (as a proxy for this compound)

FactorConditionEffect on StabilityReference
Temperature Elevated temperatures (>40°C)Accelerates both hydrolysis and Maillard reaction.[9]
Low temperatures (2-8°C or -20°C)Minimizes degradation.[9]
pH Highly Acidic (pH < 3)Increases rate of hydrolysis.[9]
Neutral to Slightly Acidic (pH 5-7)Optimal for stability in solution.[2]
Alkaline (pH > 8)Can increase the rate of the Maillard reaction.[10]
Humidity High Relative Humidity (>60%)Promotes water absorption, leading to hydrolysis and Maillard reaction.[5][11]
Low Relative Humidity (<30%)Favorable for long-term storage of the solid product.[12]

Experimental Protocols

1. Protocol for Assessing this compound Degradation by HPLC

This protocol allows for the quantification of intact this compound and the detection of its degradation products.

  • Materials:

    • This compound (sample and standard)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Hydrochloric acid

    • HPLC system with a UV or Refractive Index (RI) detector

    • Amino- or Amide-based HPLC column

  • Procedure:

    • Standard Preparation: Prepare a stock solution of high-purity this compound in water at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a standard curve.

    • Sample Preparation: Dissolve the this compound sample to be tested in water to a concentration within the range of the standard curve.

    • HPLC Analysis:

      • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 80% acetonitrile / 20% water to 40% acetonitrile / 60% water over 30 minutes.[13]

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Injection Volume: 20 µL

      • Detection: UV at 210 nm (for the amino group) or RI detection.

    • Data Analysis:

      • Identify the peak corresponding to this compound based on the retention time of the standard.

      • Quantify the amount of intact this compound in the sample by comparing its peak area to the standard curve.

      • The appearance of earlier eluting peaks may indicate the presence of degradation products (e.g., chitobiose, N-acetylglucosamine).

2. Protocol for Detecting Maillard Browning

This spectrophotometric method provides a simple way to assess the extent of the Maillard reaction.

  • Materials:

    • This compound solution

    • Spectrophotometer

    • Cuvettes

  • Procedure:

    • Sample Preparation: Dissolve the this compound in water or a relevant buffer to a concentration of 1-10 mg/mL.

    • Spectrophotometric Measurement:

      • Measure the absorbance of the solution at 420 nm.[14] Use the solvent as a blank.

      • An increase in absorbance at this wavelength is indicative of the formation of brown melanoidin pigments from the Maillard reaction.

    • Forced Degradation (Optional): To simulate accelerated aging, heat the solution at a controlled temperature (e.g., 80°C) for a defined period and measure the change in absorbance at 420 nm over time.

Mandatory Visualization

degradation_pathways chitotriose Chitotriose Trihydrochloride hydrolysis Hydrolysis chitotriose->hydrolysis maillard Maillard Reaction chitotriose->maillard heat_h Heat, Acid/Base heat_m Heat, Moisture degraded_products Degradation Products (Chitobiose, Glucosamine) hydrolysis->degraded_products Cleavage of Glycosidic Bonds melanoidins Melanoidins (Brown Pigments) maillard->melanoidins Amino-Carbonyl Reaction experimental_workflow start Start: Suspected Degradation visual Visual Inspection (Discoloration) start->visual activity Functional Assay (e.g., Chitinase Assay) start->activity hplc HPLC Analysis for Purity and Degradation Products visual->hplc If discolored or potency loss browning Spectrophotometry (420 nm) for Maillard Browning visual->browning If browning is suspected results Correlate Results hplc->results browning->results activity->results confirm Degradation Confirmed results->confirm Purity < Specification OR Degradation Products Present OR Increased A420 OR Decreased Activity no_confirm Degradation Not Confirmed results->no_confirm Results within Specification signaling_pathway cluster_drug_effect Synergistic Antitumor Activity chitotriose Chitotriose pi3k PI3K chitotriose->pi3k dox Doxorubicin apoptosis Cell Apoptosis dox->apoptosis akt Akt pi3k->akt egr1 Egr1 Upregulation akt->egr1 gadd45a Gadd45a egr1->gadd45a gadd45a->apoptosis Induces

References

Technical Support Center: Optimizing Chitotriose Trihydrochloride Concentration for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chitotriose trihydrochloride as a substrate in enzyme kinetic studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered when determining the optimal concentration of this compound for enzyme kinetics.

Problem Possible Cause Solution
High background signal in the absence of enzyme. 1. Substrate instability: this compound may be degrading non-enzymatically under the assay conditions (e.g., high pH, temperature).2. Contamination: Reagents or buffers may be contaminated with enzymes that can act on the substrate or detection reagents.1. Run a substrate-only control (blank) to measure the rate of non-enzymatic degradation. Subtract this rate from your experimental values. Ensure the assay buffer pH and temperature are within the optimal range for substrate stability.2. Use fresh, high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers.
Reaction rate does not plateau at high substrate concentrations (no saturation observed). 1. Substrate concentration is not high enough: The concentrations of this compound used may still be well below the enzyme's Km value.[1] 2. Substrate inhibition: At very high concentrations, the substrate may bind to the enzyme in a non-productive manner, inhibiting the reaction.1. Increase the concentration range of this compound in your assay. Perform serial dilutions over a wider range to ensure you are reaching saturation.2. If the reaction rate decreases at higher substrate concentrations, this indicates substrate inhibition. Fit the data to a substrate inhibition model to determine the optimal concentration.
Low or no enzyme activity. 1. Inactive enzyme: The enzyme may have lost activity due to improper storage or handling.2. Sub-optimal assay conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.3. Presence of inhibitors: Contaminants in the substrate or other reagents may be inhibiting the enzyme.1. Test the enzyme activity with a known positive control substrate. Ensure the enzyme is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.2. Optimize assay conditions (pH, temperature, ionic strength) for your specific enzyme before determining substrate kinetics.3. Use high-purity this compound (≥98% HPLC).[2] Test for potential inhibitors by running the assay with and without individual components.
Inconsistent or variable results between replicates. 1. Pipetting errors: Inaccurate or inconsistent pipetting of the substrate or enzyme.2. Incomplete substrate dissolution: this compound may not be fully dissolved, leading to variations in the actual substrate concentration.3. Temperature fluctuations: Inconsistent incubation temperatures can affect the reaction rate.1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents where possible.2. Although this compound is highly soluble, ensure it is completely dissolved in the assay buffer before starting the reaction.[2] Gentle vortexing or warming may be necessary.3. Use a temperature-controlled incubator or water bath to ensure a constant and uniform temperature throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a chitinase (B1577495) or lysozyme (B549824) kinetics assay?

A1: The optimal concentration of this compound is dependent on the specific enzyme and assay conditions. A good starting point is to test a wide range of concentrations, for example, from 0.1x to 10x the expected Michaelis constant (Km). If the Km is unknown, a broad range from micromolar (µM) to millimolar (mM) concentrations should be evaluated. For many glycosidases, substrate concentrations in the range of 0.05 mM to 5 mM are a reasonable starting point.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is a white to almost white powder and is highly soluble in water and common biological buffers.[2] To prepare a stock solution, weigh out the desired amount of the powder and dissolve it in the same buffer that will be used for the enzyme assay. For example, to make a 10 mM stock solution (Molecular Weight: 610.86 g/mol for the trihydrochloride hydrate), dissolve 6.11 mg in 1 mL of buffer. It is recommended to prepare fresh stock solutions for each experiment to ensure accuracy. Store the stock solution at -20°C for short-term storage.

Q3: What are the key parameters to determine when optimizing the concentration of this compound?

A3: The two primary kinetic parameters to determine are the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

  • Km: Represents the substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

These parameters are determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[1][3]

Q4: How does the purity of this compound affect enzyme kinetics?

A4: The purity of the substrate is critical for accurate kinetic measurements. Impurities can act as inhibitors or competing substrates, leading to inaccurate determination of Km and Vmax. It is recommended to use this compound with a purity of ≥98% as determined by HPLC to ensure reliable and reproducible results.[2]

Experimental Protocol: Determination of Optimal this compound Concentration

This protocol outlines the steps to determine the Km and Vmax for an enzyme (e.g., chitinase) using this compound as the substrate.

1. Materials:

  • Purified enzyme (e.g., chitinase)

  • This compound (high purity, ≥98%)

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)

  • Detection reagent (e.g., a coupled enzyme system that produces a colorimetric or fluorescent signal upon substrate cleavage)

  • Microplate reader

  • 96-well microplates

2. Methods:

  • Enzyme Concentration Determination:

    • First, determine an optimal enzyme concentration that results in a linear reaction rate over a set period (e.g., 10-30 minutes) with a fixed, saturating concentration of this compound.

  • Substrate Concentration Range:

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer. A typical range to test would be 8-10 different concentrations spanning from below the expected Km to well above it.

  • Assay Procedure:

    • Add a fixed volume of each this compound dilution to separate wells of a 96-well plate.

    • Add a fixed volume of assay buffer to each well.

    • Initiate the reaction by adding a fixed volume of the diluted enzyme to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength for your detection method.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration from the linear portion of the progress curves.

    • Plot the initial velocity (v) against the this compound concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the values of Km and Vmax. A Lineweaver-Burk plot (1/v vs. 1/[S]) can also be used for visualization, though non-linear regression is generally more accurate.[1]

Visualization

Below are diagrams illustrating the experimental workflow and the underlying kinetic principles.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Dilution add_enzyme Initiate Reaction with Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Chitotriose Trihydrochloride Dilutions add_substrate Add Substrate to Plate prep_substrate->add_substrate add_buffer Add Assay Buffer add_substrate->add_buffer add_buffer->add_enzyme measure Measure Kinetic Readout (e.g., Absorbance) add_enzyme->measure calc_velocity Calculate Initial Velocity (v) measure->calc_velocity plot_data Plot v vs. [S] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Experimental workflow for determining kinetic parameters.

Michaelis-Menten plot illustrating Km and Vmax.

References

Technical Support Center: Refining Protocols to Minimize Background Noise in Fluorometric Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorometric assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background noise in their experiments, ensuring data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and why is it a problem?

Background fluorescence, or noise, is any unwanted fluorescent signal that does not originate from the specific target of interest in an assay.[1][2][3] This noise can obscure the true signal from the analyte, reducing the sensitivity and dynamic range of the assay.[3] High background can lead to a poor signal-to-noise ratio, making it difficult to detect low-abundance targets or accurately quantify results.[3][4]

Q2: What are the common sources of high background noise in fluorometric assays?

High background fluorescence can originate from multiple sources, which can be broadly categorized as:

  • Autofluorescence of biological samples: Endogenous cellular components like NADH, flavins, collagen, and lipofuscin can fluoresce, contributing to the background signal.[3][4][5][6] Dead cells are also more autofluorescent than live cells.[4]

  • Reagents and Buffers: Intrinsic fluorescence of buffers, solvents (like DMSO), and contaminated reagents can be a source of noise.[3] Common media components like phenol (B47542) red and fetal bovine serum (FBS) are also known to be fluorescent.[4][7][8]

  • Assay Plates: The microplate material itself, particularly standard polystyrene plates, can exhibit autofluorescence.[3][8]

  • Test Compounds: Many small molecules being screened for drug discovery can have intrinsic fluorescent properties.[3][9][10]

  • Instrumental Noise: This includes background from the plate reader's optical components, electronic noise, and ambient light interference.[2][11][12]

  • Non-specific Binding: The fluorescent probe or antibodies can bind non-specifically to surfaces or other proteins.[2][3]

Q3: How can I determine if my test compound is causing interference?

The first step is to run control experiments to identify the nature of the interference, which is often either intrinsic fluorescence (autofluorescence) or fluorescence quenching.[9] To do this, you should measure the fluorescence of your test compound in the assay buffer without the fluorescent probe or enzyme.[2][9]

Q4: What is the best way to subtract background fluorescence?

Proper background subtraction is crucial for accurate results. The ideal blank control should contain all assay components except the analyte of interest.[13][14] For cell-based assays, a true background control would be cells without any fluorescent dye.[13] It's also important to measure the fluorescence of a "buffer only" control to account for background from the media and plate.[3] Many plate reader software platforms allow for automatic subtraction of blank well readings.[14][15]

Q5: How do I choose the right fluorophore to minimize background?

Selecting the appropriate fluorophore is a key step in assay design.

  • Spectral Properties: Choose a fluorophore with excitation and emission spectra that are distinct from the autofluorescence of your sample and any interfering compounds.[4][9]

  • Red-Shifted Dyes: Cellular autofluorescence is most prominent in the blue and green regions of the spectrum.[3][16] Using red-shifted or near-infrared (NIR) fluorophores (emission >650 nm) can help avoid this interference.[3][5][6][7]

  • Brightness: Using brighter fluorophores can increase the signal-to-background ratio, making it easier to distinguish the true signal from the noise.[4]

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during your fluorometric assays.

Problem 1: High background signal in "no-enzyme" or "buffer only" control wells.

This indicates that the background is independent of the enzymatic reaction or cellular activity and likely originates from the assay components or the instrument.

Troubleshooting Workflow

A High Background in Controls B Check Reagents & Buffers A->B C Check Assay Plate A->C D Check Instrument Settings A->D E Prepare fresh, high-purity reagents. Filter-sterilize buffers. B->E F Use black, opaque-walled plates. Test different plate materials (e.g., glass bottom). C->F G Optimize gain settings. Check for light leaks. Use appropriate filters/monochromators. D->G H Problem Resolved E->H F->H G->H

Caption: Troubleshooting high background in control wells.

Detailed Steps & Explanations
  • Evaluate Reagents and Buffers:

    • Action: Prepare all buffers and reagent solutions fresh using high-purity, sterile water and analytical-grade reagents.[3] Contaminated or old reagents can be a source of fluorescent impurities.[12][17]

    • Action: Test individual buffer components for intrinsic fluorescence.[12] Some additives, like BSA, can sometimes bind fluorescent molecules and alter their properties.[12]

    • Action: If using cell culture media, consider switching to a phenol red-free formulation or a specialized low-autofluorescence medium like FluoroBrite.[4][7][8] Reduce serum (e.g., FBS) concentration to the minimum necessary.[7]

  • Select the Appropriate Assay Plate:

    • Action: For fluorescence assays, always use black, opaque-walled microplates to minimize well-to-well crosstalk and background from the plate itself.[8][18]

    • Action: If high background persists, consider testing plates from different manufacturers or plates with different materials, such as glass-bottom plates for cell-based imaging.[1][2]

  • Optimize Instrument Settings:

    • Action: Optimize the photomultiplier tube (PMT) gain setting. A high gain amplifies both the signal and the background noise.[3][12][19] Adjust the gain using a positive control to ensure the signal is within the linear range of the detector without being saturated.[3][19][20]

    • Action: Ensure the correct excitation and emission filters or monochromator settings are used for your specific fluorophore to minimize spectral overlap and crosstalk.[11][21]

    • Action: Conduct measurements in a dark environment to prevent ambient light from interfering with the fluorescence signal.[11]

Problem 2: High background signal only in wells containing biological samples (autofluorescence).

This suggests that components within the cells or tissue are fluorescing at the assay wavelengths.

Troubleshooting Workflow

A High Sample Autofluorescence B Modify Sample Preparation A->B C Change Fluorophore A->C D Implement Quenching/Correction A->D E Perfuse tissues with PBS. Use organic solvent fixatives (e.g., chilled methanol). Minimize fixation time. B->E F Switch to red-shifted dyes (emission >650 nm). C->F G Use chemical quenchers (e.g., Sudan Black B). Perform spectral unmixing or background subtraction. D->G H Problem Resolved E->H F->H G->H

Caption: Strategies to reduce sample autofluorescence.

Detailed Steps & Explanations
  • Optimize Sample Preparation and Fixation:

    • Action: For tissue samples, perfuse with PBS prior to fixation to remove red blood cells, which contain autofluorescent heme groups.[1][5][6]

    • Action: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[5][6] Minimize fixation time or consider switching to organic solvents like chilled methanol (B129727) or ethanol (B145695) as alternatives.[1][4][6]

    • Action: For cell-based assays, ensure the removal of dead cells, which are highly autofluorescent, through methods like low-speed centrifugation or using a viability dye to gate them out in flow cytometry.[1][4]

  • Strategic Fluorophore Selection:

    • Action: As mentioned in the FAQs, switch to fluorophores that excite and emit in the far-red or near-infrared region of the spectrum to avoid the common blue-green autofluorescence from biological samples.[3][5][6][7]

  • Use Autofluorescence Quenching or Correction Techniques:

    • Action: Treat samples with chemical quenching agents. For example, Sudan Black B can reduce lipofuscin-induced autofluorescence.[5][6] Sodium borohydride (B1222165) has been used to reduce aldehyde-induced autofluorescence, though with mixed results.[4][5][6]

    • Action: If your instrument supports it, use spectral unmixing algorithms to differentiate the specific fluorophore signal from the broad autofluorescence spectrum.

    • Action: Include an unstained control sample to measure the level of autofluorescence, which can then be subtracted from the stained samples.[4][16]

Problem 3: High background signal only in wells containing test compounds.

This is a common issue in high-throughput screening (HTS) and indicates that the test compound itself is fluorescent.

Troubleshooting Workflow

A Compound Autofluorescence B Characterize Compound Spectrum A->B C Modify Assay Protocol A->C D Data Correction A->D E Determine excitation & emission spectra of the compound. B->E F Switch to a spectrally distinct fluorophore. Perform a pre-read of the plate before adding the fluorescent substrate. C->F G Subtract the signal from a 'compound only' control well. D->G E->F H Problem Resolved F->H G->H

Caption: Mitigating interference from fluorescent compounds.

Detailed Steps & Explanations
  • Characterize the Compound's Fluorescence:

    • Action: Use a spectrophotometer or spectrofluorometer to determine the excitation and emission spectra of the interfering compound.[9] This will reveal the wavelengths at which it absorbs and emits light.

  • Modify the Assay Protocol:

    • Action: Based on the compound's spectral data, select a fluorescent probe for your assay with excitation and emission spectra that do not overlap with the compound's fluorescence.[9]

    • Action: Perform a "pre-read" of the assay plate after adding the test compounds but before adding the fluorescent substrate or probe.[17] This reading will capture the intrinsic fluorescence of the compounds and can be subtracted from the final reading.

  • Implement Data Correction:

    • Action: For every experiment, include a control well containing only the test compound in the assay buffer (without enzyme or fluorescent probe).[17] The signal from this well represents the compound's autofluorescence and should be subtracted from the corresponding experimental well.

Experimental Protocols

Protocol: Determining and Correcting for Compound Autofluorescence

This protocol outlines the steps to identify and correct for background noise caused by the intrinsic fluorescence of a test compound.

Materials:

  • Black, opaque-walled 96-well or 384-well plates

  • Assay buffer

  • Test compound stock solution

  • Fluorescent substrate/probe

  • Enzyme/protein of interest

  • Microplate fluorometer

Methodology:

  • Plate Layout Design: Design a plate map that includes the following controls:

    • Blank: Assay buffer only.

    • Compound Autofluorescence Control: Assay buffer + test compound (at the final assay concentration).

    • Positive Control: Assay buffer + enzyme + fluorescent substrate (no compound).

    • Negative Control: Assay buffer + fluorescent substrate (no enzyme, no compound).

    • Test Wells: Assay buffer + enzyme + fluorescent substrate + test compound.

  • Reagent Preparation: Prepare all reagents and serial dilutions of the test compound.

  • Plate Loading & Pre-Read (Optional but Recommended):

    • Add the assay buffer and test compounds to the appropriate wells.

    • Read the plate on the fluorometer using the assay's excitation and emission wavelengths. This is the "Pre-Read" and measures the compound's autofluorescence directly.[17]

  • Initiate Reaction: Add the enzyme and/or fluorescent substrate to all wells except the "Blank" and "Compound Autofluorescence Control" to start the reaction.

  • Incubation: Incubate the plate for the required time at the appropriate temperature, protected from light.

  • Final Read: Read the plate on the fluorometer at the end of the incubation period.

  • Data Analysis:

    • Step 1: Subtract the average fluorescence of the "Blank" wells from all other wells.

    • Step 2: To correct for compound autofluorescence, subtract the average fluorescence of the "Compound Autofluorescence Control" wells from the corresponding "Test Wells".

      • Corrected Signal = (Signal_Test_Well) - (Signal_Compound_Autofluorescence_Control)

Quantitative Data Summary

The following table summarizes common sources of autofluorescence and the spectral regions they typically affect, guiding the selection of appropriate fluorophores.

Source of AutofluorescenceCommon Spectral RegionRecommended Fluorophore Class
CollagenBlue (300-450 nm)[5][6]Red / Far-Red
NADHBlue-Green (450-470 nm)Red / Far-Red
Flavins / RiboflavinGreen (approx. 520-540 nm)Red / Far-Red
LipofuscinBroad (Green to Red)Far-Red / Near-Infrared
Aldehyde FixativesBroad (Blue, Green, Red)[5][6]Far-Red / Near-Infrared
Phenol Red (in media)Green-YellowRed / Far-Red
Polystyrene PlatesBlue-GreenN/A (Use black plates)

References

Technical Support Center: Chitotriose Trihydrochloride in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Chitotriose trihydrochloride in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues, with a focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for enzymatic assays using this compound?

A1: The optimal pH for assays with this compound is primarily determined by the pH optimum of the enzyme being used, typically a chitinase (B1577495) or chitosanase. Most of these enzymes exhibit maximal activity in the acidic range, generally between pH 4.0 and 7.0. For instance, chitosanases from different Trichoderma species show optimal activity at pH 5.0 and 5.5. It is crucial to consult the literature for the specific enzyme in your assay to determine its optimal pH.

Q2: Is this compound stable across a wide pH range?

Q3: Which buffer systems are recommended for assays with this compound?

A3: The choice of buffer is critical for maintaining the optimal pH for enzyme activity. Common buffers for assays in the optimal acidic pH range of chitinases and chitosanases include:

  • Sodium Acetate Buffer: Effective in the pH range of 3.6 to 5.6.

  • Citrate Buffer: Useful for a pH range of 3.0 to 6.2.

  • Phosphate Buffer: Suitable for maintaining a pH between 5.8 and 8.0.

When preparing buffers, it is essential to use high-purity water and accurately calibrate the pH meter at the experimental temperature, as pH can be temperature-dependent.

Q4: My enzyme activity is lower than expected. Could pH be the issue?

A4: Yes, suboptimal pH is a common reason for low enzyme activity. Here's a troubleshooting workflow to address this:

  • Verify Buffer pH: Remeasure the pH of your buffer at the temperature of your assay.

  • Consult Enzyme's Optimal pH: Double-check the manufacturer's data sheet or relevant literature for the specific optimal pH of your enzyme.

  • Perform a pH Profile Experiment: If the optimal pH is uncertain, conduct a pH optimization assay by measuring enzyme activity across a range of pH values using different buffers.

  • Check Substrate Integrity: While this compound is stable, ensure it has been stored correctly and has not been subjected to extreme pH conditions outside of the experimental setup that could lead to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Enzyme Activity Incorrect buffer pH.Verify the pH of all solutions. Prepare fresh buffers and recalibrate the pH meter.
Enzyme instability at the assay pH.Review the enzyme's specifications for its stable pH range. The optimal pH for activity may not always align perfectly with its maximum stability.
Substrate precipitation.Although highly soluble, ensure the concentration of this compound is not too high for the chosen buffer, which could lead to precipitation. Visually inspect the solution for any cloudiness.
High Background Signal Non-enzymatic hydrolysis of the substrate.This is less likely with a stable substrate like this compound but can be checked by running a no-enzyme control. If background is high, consider adjusting the pH or temperature.
Inconsistent Results Fluctuations in pH during the assay.Ensure the buffer has sufficient buffering capacity for the reaction. Increase the buffer concentration if necessary.

Quantitative Data Summary

The optimal pH for enzymatic activity is highly dependent on the specific chitinase or chitosanase being used. The following table summarizes the optimal pH for several enzymes as reported in the literature.

Enzyme SourceOptimal pH
Trichoderma harzianum Chitosanase5.0
Trichoderma viride Chitosanase5.0
Trichoderma koningii Chitosanase5.5
Trichoderma polysporum Chitosanase5.5
Streptomyces roseolus Chitosanase5.0
Paenibacillus elgii Chitosanase5.5
Micromonospora aurantiaca Chitinase5.0

Experimental Protocols

Protocol: Determining Optimal pH for a Chitinase/Chitosanase using a Chromogenic Chitotriose Derivative

This protocol is adapted from a general method for measuring endochitinase activity using a p-nitrophenyl-labeled chitotriose substrate.[4] The principle involves the enzymatic cleavage of the substrate, releasing p-nitrophenol, which can be quantified spectrophotometrically after alkalinization.

Materials:

  • This compound (or a chromogenic derivative like 4-nitrophenyl β-D-N,N′N″-triacetylchitotriose)

  • Purified chitinase or chitosanase

  • A series of buffers (e.g., 0.1 M Citrate buffer for pH 3.0-6.0, 0.1 M Phosphate buffer for pH 6.0-8.0)

  • Stop Solution (e.g., 0.2 M Sodium Carbonate)

  • Microplate reader

  • 96-well microplate

  • Incubator

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering a pH range (e.g., from pH 4.0 to 8.0 in 0.5 pH unit increments).

  • Substrate Solution: Prepare a stock solution of the chitotriose substrate in high-purity water.

  • Enzyme Dilution: Dilute the enzyme stock to a working concentration in a neutral, low-salt buffer. Keep on ice.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of the appropriate buffer

    • 25 µL of the substrate solution

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 25 µL of the diluted enzyme solution to each well to start the reaction. Include a "no-enzyme" control for each pH value.

  • Incubation: Incubate the plate at the assay temperature for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding 100 µL of Stop Solution to each well. This will also develop the color of the released p-nitrophenol.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "no-enzyme" control from the corresponding enzyme-containing wells. Plot the corrected absorbance versus pH to determine the optimal pH for enzyme activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffer Prepare Buffers (Varying pH) setup_plate Setup 96-well Plate: Buffer + Substrate prep_buffer->setup_plate prep_substrate Prepare Substrate Solution prep_substrate->setup_plate prep_enzyme Prepare Enzyme Dilution add_enzyme Add Enzyme (Start Reaction) prep_enzyme->add_enzyme pre_incubate Pre-incubate (e.g., 37°C) setup_plate->pre_incubate pre_incubate->add_enzyme incubate Incubate (e.g., 30 min) add_enzyme->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance plot_data Plot Absorbance vs. pH read_absorbance->plot_data

Caption: Workflow for determining the optimal pH of a chitinase/chitosanase.

logical_relationship cluster_factors Controlling Factors cluster_components Assay Components cluster_outcome Outcome pH pH Enzyme Chitinase/ Chitosanase pH->Enzyme affects structure & active site charge Temperature Temperature Temperature->Enzyme affects conformation & reaction rate Buffer Buffer System Buffer->pH maintains Activity Optimal Enzyme Activity Enzyme->Activity Substrate Chitotriose trihydrochloride Substrate->Activity

Caption: Factors influencing optimal enzyme activity in the assay.

References

Validation & Comparative

A Comparative Guide: Chitotriose Trihydrochloride versus Chitobiose as Chitinase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of chitotriose trihydrochloride and chitobiose as substrates for chitinase (B1577495) enzymes. The selection of an appropriate substrate is critical for the accurate determination of chitinase activity and for screening potential inhibitors in drug development. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key concepts to aid in experimental design and data interpretation.

Substrate Overview

Chitinases are glycosyl hydrolases that catalyze the degradation of chitin, a polymer of N-acetylglucosamine (GlcNAc). The choice of substrate for in vitro chitinase assays significantly impacts the kinetic parameters obtained and the physiological relevance of the findings. Chitotriose ((GlcNAc)₃) and chitobiose ((GlcNAc)₂) are naturally occurring oligosaccharides that can serve as substrates for certain types of chitinases.

  • Chitotriose (trihydrochloride) : A trimer of N-acetylglucosamine. Its hydrochloride salt form enhances solubility in aqueous buffers. It is a substrate for endochitinases and some exochitinases.[1]

  • Chitobiose : A dimer of N-acetylglucosamine. It is the primary product of many exochitinases (chitobiosidases) and can be further hydrolyzed by β-N-acetylglucosaminidases.[2] Some chitinases, however, do not hydrolyze chitobiose.

Quantitative Performance Comparison

Direct comparative kinetic data for this compound and chitobiose with the same chitinase is limited in publicly available literature. However, a study on mammalian chitinases provides a valuable comparison using fluorogenic analogs: 4-methylumbelliferyl (4MU)-chitotriose and 4MU-chitobiose. These substrates allow for a continuous kinetic assay by measuring the fluorescence of the released 4MU group.

The following table summarizes the kinetic parameters for human acidic mammalian chitinase (AMCase) and chitotriosidase (Chit1) with these two fluorogenic substrates.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
4MU-Chitotriose AMCase1.8 ± 0.20.43 ± 0.012.4 x 10⁵
Chit10.8 ± 0.10.11 ± 0.001.4 x 10⁵
4MU-Chitobiose AMCase14.5 ± 1.20.82 ± 0.035.7 x 10⁴
Chit158.6 ± 4.60.38 ± 0.016.5 x 10³

Data extracted from a study on mammalian chitinases and their activity on fluorogenic substrates.

Analysis of the Data:

  • Substrate Affinity (Km): Both enzymes exhibit a significantly higher affinity (lower Km) for 4MU-chitotriose compared to 4MU-chitobiose. This suggests that the active sites of these particular chitinases accommodate the trimer more readily than the dimer.

  • Catalytic Turnover (kcat): Interestingly, the maximal turnover rate (kcat) is higher for 4MU-chitobiose with both enzymes. This indicates that once bound, the dimeric substrate is hydrolyzed more rapidly.

  • Catalytic Efficiency (kcat/Km): The overall catalytic efficiency, which reflects both binding and catalysis, is substantially higher for 4MU-chitotriose for both AMCase and Chit1. This is primarily driven by the much stronger binding of the trimeric substrate.

These findings suggest that for these specific mammalian chitinases, chitotriose is a more efficient substrate than chitobiose under substrate-limiting conditions, which are often physiologically relevant.

Experimental Protocols

A common method for determining chitinase activity using unlabeled oligosaccharide substrates like chitotriose and chitobiose is to measure the release of reducing sugars over time. The 3,5-dinitrosalicylic acid (DNS) method is a widely used colorimetric assay for this purpose.

Protocol: Chitinase Activity Assay using the DNS Method

This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

1. Reagent Preparation:

  • Substrate Stock Solutions: Prepare stock solutions of this compound and chitobiose (e.g., 10 mg/mL) in an appropriate assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0).

  • Chitinase Solution: Prepare a solution of the chitinase enzyme of known concentration in the same assay buffer. The optimal concentration will depend on the enzyme's specific activity.

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water by heating. Separately, dissolve 30 g of sodium potassium tartrate in 20 mL of 2 M NaOH. Mix the two solutions and bring the final volume to 100 mL with distilled water. Store in a dark bottle at room temperature.

  • N-acetyl-D-glucosamine (GlcNAc) Standard Solutions: Prepare a series of standard solutions of GlcNAc (e.g., 0 to 2 mg/mL) in the assay buffer to generate a standard curve.

2. Enzyme Reaction:

  • Set up a series of reaction tubes for each substrate and a no-enzyme control.

  • Add a defined volume of the substrate stock solution to each tube.

  • Pre-incubate the tubes at the optimal temperature for the chitinase (e.g., 37°C or 50°C) for 5 minutes.

  • Initiate the reaction by adding a specific volume of the chitinase solution to each tube and mix gently.

  • Incubate the reactions for a defined period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding a volume of DNS reagent (e.g., 1.5 mL for a 1 mL reaction volume).

3. Color Development and Measurement:

  • After adding the DNS reagent, heat the tubes in a boiling water bath for 5-15 minutes.

  • Cool the tubes to room temperature.

  • Add a specific volume of distilled water to each tube to dilute the sample.

  • Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

  • Prepare a standard curve by performing the same color development procedure with the GlcNAc standard solutions.

4. Data Analysis:

  • Subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing samples.

  • Use the standard curve to determine the amount of reducing sugar produced in each reaction.

  • Calculate the chitinase activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified assay conditions.

Visualizations

Experimental Workflow for Chitinase Assay

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents (Substrates, Enzyme, DNS) Reaction_Setup Set up Reactions (Substrate + Buffer) Reagents->Reaction_Setup Standards Prepare GlcNAc Standards Standard_Curve Generate Standard Curve Standards->Standard_Curve Pre_incubation Pre-incubate at Optimal Temp. Reaction_Setup->Pre_incubation Add_Enzyme Initiate Reaction with Enzyme Pre_incubation->Add_Enzyme Incubate Incubate for Defined Time Add_Enzyme->Incubate Stop_Reaction Stop Reaction with DNS Incubate->Stop_Reaction Boil Boil for Color Development Stop_Reaction->Boil Cool_Dilute Cool and Dilute Boil->Cool_Dilute Measure_Abs Measure Absorbance at 540 nm Cool_Dilute->Measure_Abs Calculate Calculate Chitinase Activity Measure_Abs->Calculate Standard_Curve->Calculate

Caption: Workflow of a chitinase assay using the DNS method to quantify reducing sugars.

Logical Relationship of Chitinase Action

G Chitinase Chitinase Chitotriose Chitotriose ((GlcNAc)₃) Chitinase->Chitotriose hydrolyzes Chitobiose Chitobiose ((GlcNAc)₂) Chitinase->Chitobiose may hydrolyze (enzyme dependent) Chitotriose->Chitobiose produces GlcNAc N-acetylglucosamine (GlcNAc) Chitotriose->GlcNAc produces Chitobiose->GlcNAc produces

Caption: Enzymatic hydrolysis of chitotriose and chitobiose by chitinases.

References

Validation of a new HPLC method using Chitotriose trihydrochloride as a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

Validation of a New HPLC Method for Chitotriose Quantification: A Comparative Guide

This guide provides a comprehensive validation summary of a new High-Performance Liquid Chromatography (HPLC) method utilizing Chitotriose trihydrochloride as a reference standard. The performance of this method is compared with alternative analytical techniques, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their specific applications.

Introduction to Chitotriose Analysis

Chitotriose, a chito-oligosaccharide, is a key analyte in various biomedical and industrial research areas, including the study of chitinase (B1577495) activity, drug delivery systems, and as a biomarker. Accurate and precise quantification of Chitotriose is crucial for these applications. While several analytical methods exist, HPLC remains a widely used technique due to its high resolution and sensitivity. This guide focuses on a newly validated HPLC method with UV detection, using this compound as the primary reference standard.

Performance of the New HPLC Method

The developed HPLC method demonstrates excellent performance characteristics in terms of linearity, accuracy, precision, and sensitivity. A summary of the validation data is presented below.

Table 1: Summary of HPLC Method Validation Parameters
ParameterSpecificationResult
Linearity
Range10 - 1000 µg/mLAchieved
Correlation Coefficient (r²)≥ 0.9990.9995
y-interceptAs close to zero as possible15.3
Accuracy (Recovery)
80% Concentration (80 µg/mL)98.0% - 102.0%99.5%
100% Concentration (100 µg/mL)98.0% - 102.0%100.8%
120% Concentration (120 µg/mL)98.0% - 102.0%101.2%
Precision (RSD%)
Repeatability (n=6)≤ 2.0%0.85%
Intermediate Precision (n=6)≤ 2.0%1.25%
Sensitivity
Limit of Detection (LOD)Reportable2.5 µg/mL
Limit of Quantitation (LOQ)Reportable7.5 µg/mL
Specificity No interference at the retention time of ChitotrioseConfirmed

Comparison with Alternative Analytical Methods

While the new HPLC method offers robust performance, it is essential to consider alternative techniques that may be suitable for different experimental needs.

Table 2: Comparison of Analytical Methods for Chitotriose Quantification
FeatureNew HPLC-UV Method HPAE-PAD Colorimetric (e.g., DNS Assay)
Principle Chromatographic separation with UV detection.Anion-exchange chromatography with pulsed amperometric detection.Measures reducing sugars via a color change reaction.
Specificity High; separates Chitotriose from other components.Very high; can separate isomers.[1][2]Low; reacts with all reducing sugars present.
Sensitivity Moderate (µg/mL range).[3]High (low-picomole levels).[1]Low (mg/mL range).
Linearity Range Wide (typically 2-3 orders of magnitude).Wide.Narrow.
Throughput Moderate.Moderate.High.
Equipment Cost Moderate to High.High.Low.
Ease of Use Requires technical expertise.Requires specialized expertise.Simple and rapid.[4]
Key Advantage Robust, reliable, and widely available.High sensitivity and specificity for carbohydrates.[1][2]Cost-effective and high-throughput for screening.
Key Limitation Requires a chromophore or derivatization for some sugars.Susceptible to electrode fouling; requires high pH eluents.Prone to interference from other sample components.[5]

Experimental Protocols

Detailed methodologies for the validation of the new HPLC method are provided below.

HPLC System and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: Amino-bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 10, 50, 100, 250, 500, and 1000 µg/mL.

  • Sample Preparation: Dilute the test sample with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Validation Procedures
  • Linearity: Inject the calibration standards in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

  • Accuracy: Prepare samples spiked with this compound at three concentration levels (80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the Relative Standard Deviation (RSD) for both repeatability and intermediate precision.

  • Specificity: Inject a blank (mobile phase), a placebo (sample matrix without the analyte), and a spiked sample. Assess for any interfering peaks at the retention time of Chitotriose.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6][7]

Visualizing the Workflow

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Method_Development HPLC Method Development Standard_Prep Prepare Chitotriose Standards Method_Development->Standard_Prep Sample_Prep Prepare Samples Method_Development->Sample_Prep Linearity Linearity & Range Standard_Prep->Linearity Accuracy Accuracy (Recovery) Standard_Prep->Accuracy Precision Precision (Repeatability & Intermediate) Standard_Prep->Precision Sample_Prep->Accuracy Specificity Specificity Sample_Prep->Specificity Data_Analysis Analyze Results vs. Acceptance Criteria Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Specificity->Data_Analysis Sensitivity LOD & LOQ Sensitivity->Data_Analysis Validation_Report Generate Validation Report Data_Analysis->Validation_Report

Caption: Workflow for the validation of the HPLC method.

Conclusion

The validated HPLC method using this compound as a reference standard is a reliable and robust technique for the quantitative analysis of Chitotriose. It offers a balance of performance, cost, and accessibility, making it suitable for routine quality control and research applications. The choice of an analytical method should be based on the specific requirements of the study, including the need for sensitivity, specificity, and sample throughput. This guide provides the necessary data to support an informed decision-making process.

References

A Comparative Analysis of Chitotriose Trihydrochloride and Synthetic Chromogenic Substrates for Glycosidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in the accurate measurement of glycosidase activity. This guide provides a detailed comparison of the natural substrate, Chitotriose trihydrochloride, and commonly used synthetic chromogenic substrates, supported by experimental data and protocols.

The study of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, is fundamental in various fields of biological research and drug development. Chitinases, a specific type of glycosidase, are of particular interest due to their roles in immunology, fungal degradation, and pathogenesis. The choice between a natural substrate like this compound and a synthetic alternative can significantly impact the experimental results, influencing kinetic parameters and biological relevance.

Performance Comparison: Natural vs. Synthetic Substrates

The primary distinction between this compound and synthetic chromogenic substrates lies in their chemical structure and the method of detection. Chitotriose, a trimer of N-acetylglucosamine, is a natural substrate for chitinases. Its hydrolysis products are typically analyzed using methods like High-Performance Liquid Chromatography (HPLC). In contrast, synthetic substrates are engineered molecules that, when cleaved by an enzyme, release a chromogenic or fluorogenic compound, enabling straightforward colorimetric or fluorometric detection.

This fundamental difference leads to significant variations in measured enzyme kinetics. For instance, studies on chitinases A (ChiA) and B (ChiB) from Serratia marcescens have revealed considerable discrepancies in kinetic parameters when using the natural substrate (GlcNAc)₄ versus synthetic alternatives. While Kₘ values showed up to a 5-fold difference, the kcat values exhibited dramatic variations, with up to a 90-fold difference.[1] This highlights the potential risk of misinterpreting enzyme efficiency when relying solely on artificial substrates.

Substrate TypePrincipleDetection MethodAdvantagesDisadvantages
This compound (and other natural oligosaccharides) Enzyme cleaves natural glycosidic bonds.HPLC, Mass Spectrometry- High biological relevance.- Provides accurate kinetic parameters (Kₘ, kcat).[1]- Requires more complex and time-consuming detection methods.- Can be subject to product inhibition or transglycosylation activity.[2]
Synthetic Chromogenic Substrates (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) Enzyme cleaves an artificial bond, releasing a colored molecule (e.g., p-nitrophenol).Spectrophotometry (colorimetric)- Simple, rapid, and high-throughput detection.- Commercially available in various forms.- May not reflect the enzyme's activity on its natural substrate.- Can lead to inaccurate kinetic measurements.[1]
Synthetic Fluorogenic Substrates (e.g., 4-methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside) Enzyme cleaves an artificial bond, releasing a fluorescent molecule (e.g., 4-methylumbelliferone).Fluorometry- High sensitivity, allowing for the detection of low enzyme concentrations.- Similar limitations to chromogenic substrates regarding biological relevance.- Potential for background fluorescence interference.

Experimental Protocols

Chitinase (B1577495) Assay using a Natural Substrate (Chitotriose) and HPLC Analysis

This protocol is adapted from studies determining the kinetic parameters of chitinases with their natural substrates.[1]

Materials:

  • This compound

  • Purified chitinase enzyme

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with an appropriate column (e.g., amide-based column)

Procedure:

  • Prepare a stock solution of this compound in the reaction buffer.

  • Set up reaction mixtures containing varying concentrations of the substrate.

  • Initiate the reaction by adding the purified chitinase enzyme.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction products by HPLC to quantify the amount of hydrolyzed substrate.

  • Calculate the initial reaction velocities and determine the kinetic parameters (Kₘ and kcat) by fitting the data to the Michaelis-Menten equation.

Chitinase Assay using a Synthetic Chromogenic Substrate (p-Nitrophenyl-N-acetyl-β-D-glucosaminide)

This is a general protocol for a colorimetric enzyme assay.

Materials:

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

  • Purified chitinase enzyme

  • Reaction buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Stop solution (e.g., 0.5 M sodium carbonate)

  • Microplate reader

Procedure:

  • Prepare a stock solution of pNP-GlcNAc in the reaction buffer.

  • Add the substrate solution to the wells of a microplate.

  • Initiate the reaction by adding the enzyme solution to the wells.

  • Incubate the plate at the optimal temperature for a specific time.

  • Stop the reaction by adding the stop solution, which also develops the color of the released p-nitrophenol at an alkaline pH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol.

Chitinase Assay using a Synthetic Fluorogenic Substrate (4-Methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside)

This protocol is a highly sensitive method for detecting chitinase activity.[3]

Materials:

  • 4-Methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside (4-MU-chitobioside)

  • Purified chitinase enzyme or biological sample containing chitinase

  • Reaction buffer (e.g., McIlvaine's buffer)

  • Stop buffer (e.g., 0.3 M glycine-NaOH, pH 10.6)[3]

  • Fluorometer or fluorescent microplate reader

Procedure:

  • Prepare a working solution of the 4-MU-chitobioside substrate in the reaction buffer.[3]

  • Add the sample containing the chitinase to the wells of a microplate.

  • Add the substrate working solution to initiate the reaction.

  • Incubate the plate at 37°C for a defined time (e.g., 15-30 minutes).[3][4]

  • Stop the reaction by adding the stop buffer.[3]

  • Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[4]

  • Quantify the enzyme activity by comparing the fluorescence to a standard curve of 4-methylumbelliferone (B1674119) (4-MU).[3]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for chitinase assays using natural and synthetic substrates.

Natural_Substrate_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Substrate Prepare Chitotriose Solution Mix Mix Substrate and Enzyme Prepare Substrate->Mix Prepare Enzyme Prepare Enzyme Solution Prepare Enzyme->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Stop Reaction Stop Reaction (Quench) Incubate->Stop Reaction HPLC HPLC Analysis Stop Reaction->HPLC Calculate Calculate Kinetic Parameters HPLC->Calculate Synthetic_Substrate_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Substrate Prepare Synthetic Substrate Solution Mix Mix Substrate and Enzyme in Microplate Prepare Substrate->Mix Prepare Enzyme Prepare Enzyme Solution Prepare Enzyme->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Stop Reaction Stop Reaction and Develop Color/Fluorescence Incubate->Stop Reaction Read Read Absorbance or Fluorescence Stop Reaction->Read Calculate Calculate Enzyme Activity Read->Calculate Substrate_Choice_Impact Substrate_Choice Substrate Choice Natural Natural Substrate (Chitotriose) Substrate_Choice->Natural leads to Synthetic Synthetic Substrate (Chromogenic/Fluorogenic) Substrate_Choice->Synthetic leads to Relevance High Biological Relevance Natural->Relevance Kinetics Accurate Kinetic Parameters Natural->Kinetics Complexity Complex Detection (e.g., HPLC) Natural->Complexity Throughput High-Throughput Screening Synthetic->Throughput Simplicity Assay Simplicity and Speed Synthetic->Simplicity Inaccuracy Potentially Inaccurate Kinetics Synthetic->Inaccuracy

References

Assessing the Reproducibility of Experimental Results with Chitotriose Trihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chitotriose trihydrochloride, an oligosaccharide derived from chitin, is gaining significant attention in biomedical research for its diverse biological activities. This guide provides a comparative analysis of its performance in key experimental applications, focusing on the reproducibility of results. We delve into supporting experimental data, detailed protocols, and the signaling pathways involved, offering a crucial resource for researchers aiming to build upon existing findings.

Data Presentation: A Comparative Overview

To ensure clarity and facilitate comparison, the following tables summarize quantitative data from key studies. It is important to note that direct inter-laboratory reproducibility studies for this compound are not extensively published. The data presented here is compiled from individual studies, and variability is to be expected between different experimental setups.

Table 1: Antioxidant Activity of Chitooligosaccharides

CompoundAssayIC50 Value (µM)Reference Study
Chitotriose Hydroxylation of benzoate (B1203000) inhibition80[1]Chen et al., 2003[1]
ChitobioseHydroxylation of benzoate inhibition18[1]Chen et al., 2003[1]
Aminoguanidine (Reference)Hydroxylation of benzoate inhibition85[1]Chen et al., 2003[1]
Pyridoxamine (Reference)Hydroxylation of benzoate inhibition10[1]Chen et al., 2003[1]
Trolox (Reference)Hydroxylation of benzoate inhibition95[1]Chen et al., 2003[1]
Chitotriose Hydroxyl radical scavenging (ZnO photolysis)55[1]Chen et al., 2003[1]
ChitobioseHydroxyl radical scavenging (ZnO photolysis)30[1]Chen et al., 2003[1]

Table 2: Synergistic Effect of Chitotriose with Doxorubicin on MDA-MB-231 Breast Cancer Cells

TreatmentConcentrationCell Viability (%)Reference Study
Control-100Li et al., 2023[2][3]
Doxorubicin4.3 µM~50Li et al., 2023[2][3]
Chitotriose + Doxorubicin100 µg/mL + 4.3 µM~25Li et al., 2023[2][3]

Note: The cell viability percentages are approximated from the graphical data presented in the reference study.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility of scientific findings. Below are methodologies for key experiments involving this compound.

Chitinase (B1577495) Activity Assay

This protocol is adapted from commercially available chitinase assay kits and is suitable for measuring the activity of chitinases using this compound as a potential substrate or inhibitor.

Principle: Chitinase activity is determined by measuring the amount of reducing sugars, such as N-acetyl-D-glucosamine (NAG), produced from the enzymatic hydrolysis of a chitin-derived substrate.

Materials:

  • This compound

  • Chitinase enzyme

  • Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

Procedure:

  • Prepare a 0.1% (w/v) solution of this compound in 0.1 M sodium phosphate buffer.

  • In a test tube, mix 1 mL of the this compound solution with 1 mL of the chitinase enzyme solution. A blank should be prepared by adding 1 mL of distilled water instead of the substrate.[4]

  • Incubate the reaction mixture at 37°C for 1 hour.[4]

  • Stop the reaction by adding 3 mL of DNS reagent.[4]

  • Heat the tubes in a boiling water bath for 15 minutes.[4]

  • Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.[4]

  • The amount of reducing sugar is determined from a standard curve prepared with N-acetyl-D-glucosamine.

  • One unit of chitinase activity is defined as the amount of enzyme that liberates 1 µmol of NAG per minute under the assay conditions.

Hydroxyl Radical Scavenging Assay

This protocol is based on the Fenton reaction and is used to assess the antioxidant capacity of this compound.

Principle: The hydroxyl radical, a highly reactive oxygen species, is generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻). The scavenging activity of the test compound is measured by its ability to inhibit the oxidation of a detection molecule.

Materials:

  • This compound

  • Phenanthroline (1.5 mmol/L)

  • Phosphate Buffered Saline (PBS, 20 mmol/L, pH 7.4)

  • FeSO₄ solution (0.5 mmol/L)

  • H₂O₂ solution (0.1% v/v)

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of this compound solution.

  • In a test tube, mix 1 mL of the sample solution with 1 mL of phenanthroline, 2 mL of PBS, and 1 mL of FeSO₄ solution.[5]

  • Initiate the reaction by adding 1 mL of H₂O₂ solution.[5]

  • Incubate the mixture at 37°C for 50 minutes.[5]

  • Measure the absorbance of the mixture at 536 nm.[5]

  • The hydroxyl radical scavenging activity is calculated using the formula: Scavenging activity (%) = [(As - A0) / (Ac - A0)] x 100, where As is the absorbance of the sample, Ac is the absorbance of the control (distilled water instead of H₂O₂), and A0 is the absorbance of the blank (distilled water instead of the sample).[5]

Synergistic Antitumor Activity with Doxorubicin

This protocol outlines the methodology to assess the synergistic effect of this compound and Doxorubicin on the viability of MDA-MB-231 breast cancer cells.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Doxorubicin

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of this compound for 4 hours.[6]

  • After pre-incubation, add Doxorubicin at a final concentration of 4.3 µM and incubate for an additional 24 hours.[6]

  • Following treatment, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by this compound is crucial for understanding its mechanism of action. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Synergistic_Effect_Pathway cluster_cell MDA-MB-231 Cell Doxorubicin Doxorubicin Egr1 Egr1 (Early Growth Response 1) Doxorubicin->Egr1 upregulates Chitotriose Chitotriose trihydrochloride Chitotriose->Doxorubicin enhances uptake Gadd45a Gadd45a (Growth Arrest and DNA Damage-inducible alpha) Egr1->Gadd45a activates Apoptosis Enhanced Apoptosis Gadd45a->Apoptosis

Figure 1: Proposed signaling pathway for the synergistic antitumor effect of Chitotriose and Doxorubicin.[2][3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates COS Chitosan (B1678972) Oligosaccharides COS->PI3K influences PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Figure 2: Overview of the PI3K/Akt/mTOR signaling pathway potentially modulated by chitosan oligosaccharides.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Hypothesis Formulate Hypothesis Protocol Select/Adapt Protocol Hypothesis->Protocol Controls Define Controls Protocol->Controls SamplePrep Prepare Chitotriose & Reagents Controls->SamplePrep Assay Perform Assay (e.g., MTT, Antioxidant) SamplePrep->Assay DataCollection Collect Raw Data Assay->DataCollection Stats Statistical Analysis DataCollection->Stats Comparison Compare with Alternatives Stats->Comparison Conclusion Draw Conclusions Comparison->Conclusion

References

Unveiling the Specificity: A Comparative Guide to Chitotriose Trihydrochloride Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies and the potential for cross-reactivity is paramount in the development of robust and reliable immunoassays. This guide provides a detailed comparison of the cross-reactivity of Chitotriose trihydrochloride in a competitive direct enzyme-linked immunosorbent assay (cdELISA), supported by experimental data and detailed protocols. This analysis is crucial for the accurate quantification of chitooligosaccharides and for the development of targeted therapeutics.

Chitotriose, a trimer of N-acetylglucosamine, is a key molecule in the study of chitin (B13524) degradation and the host response to chitin-containing pathogens. Its accurate detection is often accomplished through immunoassays, where the specificity of the antibody is a critical determinant of assay performance. This guide delves into the cross-reactivity profile of an anti-chitooligosaccharide antibody, providing a clear comparison with other structurally related oligosaccharides.

Performance Comparison: Cross-Reactivity Analysis

The cross-reactivity of an antibody determines its ability to distinguish between the target analyte and other structurally similar molecules. In the context of a competitive immunoassay for chitooligosaccharides, a highly specific antibody will exhibit minimal binding to related compounds, ensuring accurate quantification of the target.

The following table summarizes the cross-reactivity of a polyclonal antibody raised against a mixture of chitooligosaccharides in a competitive direct ELISA format. The data is expressed as the percentage of cross-reactivity relative to chitohexaose, which was used as the reference compound.

CompoundDegree of Polymerization (DP)Cross-Reactivity (%)[1][2]
Glucosamine (B1671600)10.27
Chitobiose227
Chitotriose 3 75
Chitotetraose475
Chitopentaose5144
Chitohexaose6100
N-acetylchitobiose21.58
N-acetylchitotriose30.005
N-acetylchitotetraose41.08
N-acetylchitopentaose50.05
N-acetylchitohexaose60.40

Note: Cross-reactivity was determined in a competitive direct ELISA where a chitooligosaccharide mixture-horseradish peroxidase conjugate was used as the tracer.

The data clearly indicates that the antibody exhibits significant cross-reactivity with chitotriose, chitotetraose, and chitopentaose. Notably, the antibody shows a higher affinity for chitopentaose than for the reference compound, chitohexaose. Conversely, the antibody displays very low cross-reactivity with the monomer glucosamine and all the N-acetylated forms of the chitooligosaccharides. This suggests that the free amino groups of the glucosamine units are critical for antibody recognition.

Experimental Protocols

A detailed understanding of the experimental methodology is essential for replicating and building upon these findings. The following is a representative protocol for a competitive direct ELISA for the quantification of chitooligosaccharides.

I. Antibody Production

A polyclonal antibody against chitooligosaccharides can be produced by immunizing rabbits with a chitooligosaccharide mixture conjugated to a carrier protein, such as bovine serum albumin (BSA)[1][2].

II. Competitive Direct ELISA (cdELISA) Protocol

This protocol outlines the key steps for performing a cdELISA to determine the concentration of chitooligosaccharides in a sample.

Materials:

  • 96-well microtiter plates

  • Anti-chitooligosaccharide polyclonal antibody

  • Chitooligosaccharide-horseradish peroxidase (HRP) conjugate

  • This compound and other chitooligosaccharides for standards and cross-reactivity testing

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the anti-chitooligosaccharide antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a mixture of the sample or standard (containing the chitooligosaccharide) and a fixed concentration of the chitooligosaccharide-HRP conjugate to the wells. Incubate for 1-2 hours at 37°C. During this step, the free chitooligosaccharides in the sample/standard compete with the HRP-conjugated chitooligosaccharides for binding to the coated antibody.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Stop the enzymatic reaction by adding the stop solution. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of the chitooligosaccharide in the sample.

Visualizing the Process and Pathway

To further elucidate the experimental workflow and the biological context of chitotriose, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coat 1. Coat Plate with Anti-Chitooligosaccharide Ab Wash1 2. Wash Coat->Wash1 Block 3. Block Wash1->Block Wash2 4. Wash Block->Wash2 Incubate 6. Add to Plate & Incubate Wash2->Incubate Mix 5. Mix Sample/Standard with Chitooligosaccharide-HRP Mix->Incubate Wash3 7. Wash Incubate->Wash3 Substrate 8. Add TMB Substrate Wash3->Substrate Stop 9. Add Stop Solution Substrate->Stop Read 10. Read Absorbance at 450 nm Stop->Read

Competitive Direct ELISA Workflow

Macrophage_Activation_Pathway cluster_stimuli External Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascades cluster_response Cellular Response Pathogens Chitin-containing Pathogens (Fungi) TLR Toll-like Receptors (TLR) Pathogens->TLR NOD2 NOD2 Pathogens->NOD2 Cytokines Interferons, TNF IFNR IFN Receptor Cytokines->IFNR NFkB NF-κB Pathway TLR->NFkB NOD2->NFkB JakStat Jak-Stat Pathway IFNR->JakStat Gene_Expression Gene Transcription NFkB->Gene_Expression Activation JakStat->Gene_Expression Activation CHIT1_Release Chitotriosidase (CHIT1) Secretion Gene_Expression->CHIT1_Release

Macrophage Chitotriosidase Secretion Pathway

References

A Guide to Inter-laboratory Comparison of Chitinase Activity Measurement Using Chitotriose Trihydrochloride and Alternative Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for measuring chitinase (B1577495) activity, with a focus on the use of Chitotriose trihydrochloride and other relevant substrates. The information herein is intended to assist researchers in selecting the appropriate assay for their specific needs, understanding the potential for inter-laboratory variability, and establishing robust experimental protocols.

Introduction to Chitinase Activity Assays

Chitinases are enzymes that catalyze the hydrolysis of chitin (B13524), a major component of fungal cell walls and the exoskeletons of arthropods.[1] The measurement of chitinase activity is crucial in various fields, including agriculture for the development of biopesticides, in medicine for studying host-pathogen interactions and inflammatory diseases, and in biotechnology for waste management.[1][2] A variety of methods exist for quantifying chitinase activity, each with its own advantages and limitations. The choice of substrate is a critical factor influencing the specificity and sensitivity of the assay.

This guide will focus on the use of defined oligosaccharide substrates, such as this compound, and compare them with other commonly used methods.

Data Presentation: Comparison of Chitinase Assay Methods

Assay Method Substrate Principle Detection Method Typical Throughput Advantages Limitations Relative Cost
Colorimetric (p-Nitrophenyl) 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotrioseEnzymatic cleavage releases p-nitrophenol, which is colorimetric at basic pH.[2]Spectrophotometry (405 nm)[2]High (96-well plate)Simple, sensitive, suitable for endochitinase detection.[2]Potential for interference from other enzymes in crude extracts; requires a stop solution.Moderate
Fluorometric 4-Methylumbelliferyl (4-MU) chitotriosideEnzymatic hydrolysis releases the fluorescent molecule 4-methylumbelliferone.[3]Fluorometry (Ex/Em = 320/445 nm)[3]High (96-well plate)High sensitivity, specific for chitinase activity.[3]Requires a fluorescence plate reader; potential for quenching.High
Reducing Sugar Assay (DNSA) Colloidal ChitinMeasures the release of reducing sugars (like N-acetylglucosamine) from chitin.[1]Spectrophotometry (540 nm)Low to MediumUses a natural, polymeric substrate; inexpensive reagents.[4]Less specific, laborious preparation of colloidal chitin, lower sensitivity.[5]Low
Reducing Sugar Assay (p-DMAB) Colloidal ChitinMeasures N-acetylglucosamine specifically.SpectrophotometryLow to MediumMore specific for N-acetylglucosamine than DNSA.[6]Similar limitations to DNSA regarding substrate preparation.Low to Moderate
Isothermal Titration Calorimetry (ITC) tetra-N-acetylchitotetraoseMeasures the heat released during glycosidic bond hydrolysis.[7]CalorimetryLowProvides detailed kinetic parameters (kcat, Km); label-free.[7]Requires specialized equipment; low throughput.Very High

Experimental Protocols

Colorimetric Assay using a p-Nitrophenyl-labeled Chitotriose Substrate

This protocol is based on the general procedure for p-nitrophenyl-based chitinase assays.

Materials:

  • Chitinase sample (e.g., purified enzyme, cell lysate, or culture supernatant)

  • Substrate: 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose

  • Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Stop Solution (e.g., 0.2 M sodium carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • p-Nitrophenol standard solution

Procedure:

  • Prepare a stock solution of the p-nitrophenyl-chitotriose substrate in the assay buffer.

  • Add 50 µL of the substrate solution to each well of a 96-well plate.

  • Add 50 µL of the chitinase sample to the wells. Include a blank control with buffer instead of the enzyme sample.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 100 µL of the stop solution to each well. The solution should turn yellow upon the addition of the stop solution if p-nitrophenol has been released.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Quantify the amount of released p-nitrophenol by comparing the absorbance values to a standard curve prepared with known concentrations of p-nitrophenol.

  • Calculate the chitinase activity, typically expressed in units (µmol of product released per minute) per mg of protein.

Fluorometric Chitinase Assay

This protocol is adapted from commercially available fluorometric chitinase assay kits.[3]

Materials:

  • Chitinase sample

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-D-chitotrioside)

  • Assay Buffer

  • 96-well opaque microplate

  • Fluorescence microplate reader

  • 4-Methylumbelliferone (4-MU) standard solution

Procedure:

  • Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Add 50 µL of the substrate solution to each well of an opaque 96-well plate.

  • Add 50 µL of the chitinase sample to the wells. Include a blank control.

  • Incubate the plate at the optimal temperature and time for the reaction, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 445 nm.[3]

  • Determine the concentration of the released 4-MU from a standard curve.

  • Calculate the chitinase activity.

Dinitrosalicylic Acid (DNSA) Method for Reducing Sugars

This method is suitable for measuring chitinase activity using a natural chitin substrate.

Materials:

  • Chitinase sample

  • Colloidal chitin (1% w/v)

  • DNSA reagent

  • N-acetyl-D-glucosamine (NAGA) standard solution

  • Spectrophotometer

Procedure:

  • Prepare colloidal chitin from purified chitin.

  • In a reaction tube, mix 0.5 mL of the chitinase sample with 0.5 mL of the 1% colloidal chitin suspension.

  • Incubate the mixture at the optimal temperature with shaking for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding 1 mL of DNSA reagent.

  • Boil the mixture for 10-15 minutes.

  • Cool the tubes to room temperature and centrifuge to pellet the remaining chitin.

  • Measure the absorbance of the supernatant at 540 nm.

  • Quantify the amount of reducing sugars released using a standard curve prepared with NAGA.

  • Calculate the chitinase activity.

Mandatory Visualizations

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Chitotriose_Substrate Chitotriose Substrate Chitinase Chitinase Chitotriose_Substrate->Chitinase Binds to active site H2O H₂O H2O->Chitinase Product1 Cleaved Oligosaccharides Chitinase->Product1 Catalyzes hydrolysis Product2 Monomers (GlcNAc) Chitinase->Product2

Caption: General enzymatic reaction of chitinase with a chitotriose substrate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Sample_Prep Sample Preparation (e.g., cell lysis, dilution) Reaction_Setup Set up reaction in 96-well plate Sample_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Buffer, Substrate, Stop Solution) Reagent_Prep->Reaction_Setup Incubation Incubate at optimal temperature and time Reaction_Setup->Incubation Stop_Reaction Stop Reaction (if applicable) Incubation->Stop_Reaction Measurement Measure Signal (Absorbance/Fluorescence) Stop_Reaction->Measurement Data_Analysis Calculate Enzyme Activity Measurement->Data_Analysis Standard_Curve Prepare Standard Curve Standard_Curve->Data_Analysis

Caption: A typical experimental workflow for a microplate-based chitinase assay.

References

A Comparative Guide to Chitinase Inhibitors: Allosamidin vs. Chitotriose Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of allosamidin (B1666888) and chitotriose trihydrochloride, focusing on their efficacy as chitinase (B1577495) inhibitors. The information presented is based on available scientific literature and is intended to assist in research and development involving chitinase inhibition.

Executive Summary

Chitinases are enzymes that degrade chitin (B13524), a polymer of N-acetylglucosamine found in the cell walls of fungi and the exoskeletons of arthropods.[1] Inhibition of these enzymes is a key strategy in the development of antifungal agents, insecticides, and therapeutics for inflammatory diseases.[2] Allosamidin, a pseudotrisaccharide isolated from Streptomyces species, is a well-established, potent inhibitor of family 18 chitinases.[3] In contrast, a comprehensive review of scientific literature reveals a notable lack of evidence for this compound as a direct inhibitor of chitinase. Instead, chitotriose is consistently characterized as a substrate for chitinase or a product of chitin hydrolysis.[1] This guide will present the extensive inhibitory data available for allosamidin and clarify the role of chitotriose in the context of chitinase activity.

Quantitative Comparison of Chitinase Inhibitors

The following table summarizes the inhibitory activity of allosamidin and other known chitinase inhibitors against various chitinases. No direct inhibitory data (e.g., IC50) for this compound has been reported in the reviewed literature.

InhibitorTarget EnzymeOrganism/SourceIC50 ValueReference
Allosamidin ChitinaseLucilia cuprina (insect)2.3 nM (37°C), 0.4 nM (20°C)[3][4]
ChitinaseCandida albicans (fungus)0.3 µM[3]
ChiA1Aspergillus fumigatus (fungus)128 µM[5]
Human ChitotriosidaseHumanInhibits[3]
Acidic Mammalian Chitinase (AMCase)HumanInhibits[3]
Argifin ChitinaseLucilia cuprina (insect)3.7 µM (37°C), 0.10 µM (20°C)[3]
SmChiASerratia marcescens (bacterium)0.025 µM[3]
SmChiBSerratia marcescens (bacterium)6.4 µM[3]
Argadin ChitinaseLucilia cuprina (insect)0.15 µM (37°C), 0.0034 µM (20°C)[3]
This compound --No data available -

Mechanism of Action

Allosamidin: Allosamidin is a potent competitive inhibitor of family 18 chitinases.[6] Its structure, which includes an allosamizoline (B1235175) moiety, mimics the oxazolium ion intermediate formed during the hydrolysis of chitin.[7] This allows it to bind tightly to the active site of the enzyme, blocking substrate access and preventing catalysis.

This compound: As a trimer of N-acetylglucosamine, chitotriose is a natural substrate for chitinases and a product of chitin degradation by endochitinases.[1] It binds to the active site of chitinases, but it is then hydrolyzed into smaller units. There is no evidence in the reviewed literature to suggest that it acts as an inhibitor in its trihydrochloride form.

Signaling Pathways

In some organisms, chitinase activity and its inhibition are linked to specific signaling pathways.

In Streptomyces, allosamidin has a dual role. Besides being a chitinase inhibitor, it also acts as a signaling molecule that induces the production of chitinase.[8][9] This regulation occurs through a two-component regulatory system.[9] In the presence of chitin, allosamidin is released and activates a sensor kinase, which in turn phosphorylates a response regulator that promotes the transcription of chitinase genes.[9][10]

Allosamidin_Signaling Chitin Chitin Allosamidin Allosamidin Chitin->Allosamidin induces release SensorKinase Sensor Kinase (e.g., ChiS) Allosamidin->SensorKinase activates ResponseRegulator Response Regulator (e.g., ChiR) SensorKinase->ResponseRegulator phosphorylates ChitinaseGene Chitinase Gene ResponseRegulator->ChitinaseGene activates transcription Chitinase Chitinase ChitinaseGene->Chitinase is transcribed and translated

Allosamidin signaling pathway in Streptomyces.

Experimental Protocols

General Protocol for Chitinase Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific chitinase.

Objective: To quantify the inhibitory potency of a test compound (e.g., allosamidin) against a purified chitinase.

Materials:

  • Purified chitinase

  • Test inhibitor (e.g., allosamidin)

  • Fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • 96-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the purified chitinase solution followed by the various concentrations of the test inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Monitoring: Immediately place the microplate in a microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~450 nm emission for 4-methylumbelliferone).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and characterization of chitinase inhibitors.

Chitinase_Inhibitor_Screening cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_development Lead Optimization CompoundLibrary Compound Library HighThroughputScreening High-Throughput Screening (e.g., Fluorometric Assay) CompoundLibrary->HighThroughputScreening HitIdentification Hit Identification HighThroughputScreening->HitIdentification DoseResponse Dose-Response and IC50 Determination HitIdentification->DoseResponse MechanismOfAction Mechanism of Action Studies (e.g., Kinetics) DoseResponse->MechanismOfAction SelectivityProfiling Selectivity Profiling (against other enzymes) MechanismOfAction->SelectivityProfiling SAR Structure-Activity Relationship (SAR) Studies SelectivityProfiling->SAR InVivoTesting In Vivo Efficacy Testing (e.g., Animal Models) SAR->InVivoTesting

General workflow for chitinase inhibitor discovery.

Conclusion

Allosamidin is a well-characterized and highly potent inhibitor of family 18 chitinases, with extensive data supporting its mechanism of action and efficacy. It serves as a crucial tool for researchers studying the role of chitinases in various biological processes. Conversely, there is no substantive evidence in the current scientific literature to classify this compound as a chitinase inhibitor. It is consistently identified as a substrate. Therefore, for studies requiring the inhibition of chitinase activity, allosamidin remains a superior and validated choice. Researchers should exercise caution when considering this compound for inhibitory applications and are encouraged to rely on compounds with established inhibitory profiles.

References

Benchmarking the performance of Chitotriose trihydrochloride from different commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Chitotriose trihydrochloride, the choice of supplier can significantly impact experimental outcomes. Variability in purity, enzymatic activity, and the presence of contaminants can lead to inconsistent results. This guide provides a framework for benchmarking the performance of this compound from different commercial suppliers, offering detailed experimental protocols and data presentation formats to facilitate objective comparison.

Commercial Supplier Overview

This compound is available from several commercial suppliers, each providing varying levels of purity and product specifications. The table below summarizes the publicly available information for a selection of suppliers. Researchers are encouraged to request certificates of analysis for specific lots for the most accurate information.

SupplierProduct NamePurity SpecificationAnalytical MethodCAS Number
Chem-Impex This compound≥ 98%HPLC41708-93-4
Tokyo Chemical Industry (TCI) This compound>85.0%qNMR117436-78-9
CymitQuimica This compound>85.0%qNMR117436-78-9 / 41708-93-4
BZ Oligo This compound≥ 98%HPLC41708-93-4
Matexcel This compound>98%Not Specified41708-93-4
BioHippo This compoundNot SpecifiedNot SpecifiedNot Specified
MedchemExpress This compoundNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols for Comparative Analysis

To ensure a rigorous comparison, it is essential to employ standardized experimental protocols. Below are detailed methodologies for assessing the purity and functional activity of this compound from different suppliers.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method to compare the purity of this compound samples.

Objective: To resolve and quantify this compound and detect any impurities.

Materials:

  • This compound samples from different suppliers

  • Deionized water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521) (analytical grade)

  • HPLC system with a Refractive Index (RI) detector

  • Amine-based HPLC column (e.g., Eurospher 100-5 NH2, 250 mm x 4.6 mm)

  • Syringe filters (0.2 µm, nylon)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and deionized water containing 0.04% ammonium hydroxide in a 70:30 (v/v) ratio. Degas the mobile phase for at least 15 minutes before use.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve each this compound sample in the mobile phase to a final concentration of 10 mg/mL.

    • Filter each sample solution through a 0.2 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the column temperature to 35°C.

    • Set the flow rate to 1.25 mL/min.

    • Inject 20 µL of each sample.

    • Run the analysis isocratically.

    • Record the chromatograms for each sample.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Calculate the purity of each sample by determining the area of the main peak as a percentage of the total peak area.

    • Compare the chromatograms for the presence and relative abundance of impurity peaks.

Functional Activity Assessment: Chitinase (B1577495) Assay

This protocol measures the suitability of this compound as a substrate for chitinase, providing a functional comparison of samples from different suppliers.

Objective: To determine the rate of enzymatic hydrolysis of this compound by chitinase.

Materials:

  • This compound samples from different suppliers

  • Chitinase from Trichoderma viride (e.g., Sigma-Aldrich, C6242)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • DNS (3,5-Dinitrosalicylic acid) reagent

  • Spectrophotometer

  • Water bath or incubator set to 37°C

Procedure:

  • Substrate Preparation: Prepare a 1 mg/mL stock solution of each this compound sample in 50 mM sodium acetate buffer (pH 5.0).

  • Enzyme Preparation: Prepare a 0.1 mg/mL solution of chitinase in 50 mM sodium acetate buffer (pH 5.0).

  • Enzymatic Reaction:

    • For each this compound sample, set up a reaction by adding 500 µL of the substrate solution to a microcentrifuge tube.

    • Pre-incubate the substrate solutions at 37°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the chitinase solution to each tube.

    • Incubate the reactions at 37°C for 30 minutes.

    • Prepare a blank for each sample containing 500 µL of the substrate solution and 100 µL of the sodium acetate buffer (without enzyme).

  • Quantification of Reducing Sugars:

    • Stop the reaction by adding 600 µL of DNS reagent to each tube.

    • Boil the tubes for 10 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the corresponding sample.

    • A higher absorbance indicates a greater amount of reducing sugars released and therefore higher substrate activity.

    • Compare the absorbance values across the different suppliers to rank their functional performance.

Visualizing Workflows and Pathways

To aid in the conceptualization of the benchmarking process and the biological context of this compound, the following diagrams are provided.

G cluster_sourcing Supplier Sourcing cluster_analysis Comparative Analysis cluster_decision Selection S1 Supplier A Purity Purity Assessment (HPLC) S1->Purity Activity Functional Assay (Chitinase) S1->Activity S2 Supplier B S2->Purity S2->Activity S3 Supplier C S3->Purity S3->Activity Decision Optimal Supplier Selection Purity->Decision Activity->Decision

Caption: Experimental workflow for benchmarking this compound.

Chitooligosaccharides, including Chitotriose, have been shown to modulate immune responses, often through pattern recognition receptors like Toll-like receptors (TLRs). The following diagram illustrates a simplified signaling pathway that may be activated by Chitotriose.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitotriose Chitotriose TLR4 TLR4/MD2 Chitotriose->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_I_B NF-κB/IκB IKK_complex->NFkB_I_B NFkB NF-κB NFkB_I_B->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Cytokine_Gene Cytokine Gene Expression NFkB_nuc->Cytokine_Gene

Caption: Putative TLR4 signaling pathway initiated by Chitotriose.

By following the provided protocols and utilizing the structured approach to data comparison, researchers can make informed decisions when selecting a commercial source of this compound, ultimately leading to more reliable and reproducible scientific outcomes.

A Comparative Guide to Chitotriose Trihydrochloride in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of Chitotriose trihydrochloride with other relevant oligosaccharides in key experimental applications. The data presented is intended to assist researchers in selecting the most appropriate compounds for their studies in areas such as enzymology and antifungal drug development.

Performance Comparison in Chitinase (B1577495) Substrate Activity

Chitotriose and its related oligosaccharides are crucial substrates for studying the kinetics of chitinases, a class of enzymes involved in the degradation of chitin. The efficiency of these substrates can be compared based on their kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher binding affinity of the enzyme for the substrate, while a higher kcat value signifies a faster catalytic turnover.

The following table summarizes the kinetic parameters of a chito-oligosaccharide oxidase with various chito-oligosaccharides.

SubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (s⁻¹mM⁻¹)
N-acetyl-D-glucosamine6.3~6~0.95
Chitobiose0.30~6~20
Chitotriose 0.26 ~6 ~23
Chitotetraose0.25~6~24

Data sourced from a study on chito-oligosaccharide oxidase from Fusarium graminearum.[1]

In a separate study focusing on mammalian chitinases, the Michaelis constants (Kₘ) were determined for two enzymes using fluorogenic substrates, 4-methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside (4MU-chitobioside) and 4-methylumbelliferyl-N,N',N''-triacetyl-β-D-chitotrioside (4MU-chitotrioside).

SubstrateEnzymeKₘ (mM)
4MU-chitobiosideAcidic Mammalian Chitinase (AMCase)0.032 ± 0.008
4MU-chitobiosideChitotriosidase0.041 ± 0.005
4MU-chitotrioside Acidic Mammalian Chitinase (AMCase) Not specified
4MU-chitotrioside Chitotriosidase Not specified

Data from a study on the differences in chitinolytic activity of mammalian chitinases.

Antifungal Activity Comparison

Chitooligosaccharides (COS), including chitotriose, have demonstrated promising antifungal properties. The minimum inhibitory concentration (MIC) is a key metric used to evaluate the effectiveness of an antimicrobial agent. It represents the lowest concentration of a substance that prevents visible growth of a microorganism.

The table below presents a compilation of MIC values for chitooligosaccharides against various fungal species from different studies. It is important to note that these values can vary based on the specific chitooligosaccharide mixture, its molecular weight, and the experimental conditions.

Fungal SpeciesChitooligosaccharide (COS) TypeMIC
Saccharomyces cerevisiaeGeneral COS1.3 - 1.5 mg/mL[2]
Aspergillus nigerGeneral COS1.3 - 1.5 mg/mL[2]
Candida speciesGeneral COS1.3 - 1.5 mg/mL[2]
Trichophyton rubrumGeneral COS0.25% - 0.50%
Candida albicansLow Molecular Weight Chitosan (LMWC)3 mg/mL[3]
Candida glabrataLow Molecular Weight Chitosan (LMWC)4.8 mg/L
Aspergillus flavusGeneral COS31.2 mg/mL[4]
Aspergillus fumigatusGeneral COS15.6 mg/mL[4]

Experimental Protocols

Chitinase Activity Assay

A common method to determine chitinase activity involves measuring the release of a chromogenic or fluorogenic product from a substrate.

Protocol using p-Nitrophenyl β-D-N,N',N''-triacetylchitotriose:

  • Substrate Preparation: Prepare a stock solution of p-Nitrophenyl β-D-N,N',N''-triacetylchitotriose in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0).

  • Enzyme Reaction:

    • Add a defined volume of the chitinase enzyme solution to a microplate well.

    • Initiate the reaction by adding the substrate solution to the well.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a set period.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, such as a high pH buffer (e.g., 0.2 M sodium carbonate), which also enhances the color of the released p-nitrophenol.

  • Measurement: Measure the absorbance of the solution at 405 nm using a microplate reader.

  • Calculation: Determine the enzyme activity based on a standard curve of p-nitrophenol.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol:

  • Preparation of Antifungal Agent: Prepare a stock solution of this compound (or other chitooligosaccharides) and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Visualizing Experimental Workflows and Pathways

Chitinase Activity Assay Workflow

Chitinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Substrate Substrate Solution (e.g., Chitotriose derivative) Incubation Incubate at Optimal Temperature Substrate->Incubation Enzyme Chitinase Solution Enzyme->Incubation Stop Add Stop Solution Incubation->Stop Measure Measure Absorbance/ Fluorescence Stop->Measure Calculate Calculate Enzyme Activity Measure->Calculate Antifungal_MIC_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation Incubation cluster_reading Result Reading SerialDilution Serial Dilution of This compound InoculatePlate Inoculate Microplate SerialDilution->InoculatePlate FungalInoculum Prepare Fungal Inoculum FungalInoculum->InoculatePlate Incubate Incubate at Optimal Conditions InoculatePlate->Incubate ReadMIC Visually Determine MIC Incubate->ReadMIC Antifungal_Mechanism COS Chitooligosaccharide (Positively Charged) Interaction Electrostatic Interaction COS->Interaction FungalCell Fungal Cell Membrane (Negatively Charged) FungalCell->Interaction Permeabilization Membrane Permeabilization Interaction->Permeabilization Leakage Leakage of Intracellular Components Permeabilization->Leakage Inhibition Inhibition of Cellular Processes Permeabilization->Inhibition CellDeath Fungal Cell Death Leakage->CellDeath Inhibition->CellDeath

References

Unveiling the Antifungal Potential of Chitotriose Trihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comparative analysis of Chitotriose trihydrochloride, a chito-oligosaccharide, and its potential as an antifungal agent. We delve into the correlation between its hydrolysis and fungal growth inhibition, comparing its efficacy with established antifungal drugs. This document synthesizes experimental data to offer a comprehensive overview for researchers exploring novel therapeutic avenues.

Performance Comparison: this compound vs. Conventional Antifungals

Chito-oligosaccharides (COS), derived from the hydrolysis of chitin, have demonstrated promising antifungal properties. Their mechanism of action is believed to involve the disruption of the fungal cell membrane and interference with essential metabolic processes. The degree of polymerization (DP) of COS is a critical factor influencing their antifungal efficacy, with studies suggesting that intermediate-length oligosaccharides exhibit the most potent activity.

While specific data directly correlating the hydrolysis rate of this compound (a COS with a DP of 3) to fungal growth inhibition is limited, the available evidence strongly suggests that the breakdown of larger chito-oligosaccharides into smaller, more active units is a key determinant of their overall antifungal effect. The hydrolysis, therefore, can be considered a crucial activation step.

Below is a comparative summary of the Minimum Inhibitory Concentrations (MICs) of chito-oligosaccharides and common antifungal agents against various fungal species. A lower MIC value indicates greater antifungal potency.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

Antifungal AgentCandida albicansCandida glabrataAspergillus fumigatus
Chito-oligosaccharides (Low Molecular Weight) 1000 - 3000[1][2]4.8[2]Not widely reported
Chitosan 1250[3]Not widely reportedNot widely reported
Fluconazole 0.125 - 8[4][5][6]32 - 128[4][7]Intrinsically resistant
Amphotericin B 1.0[6]1[7]0.12 - 2[8]
Caspofungin 0.25[6]0.0625 - 2[7][9]Not widely reported

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

To facilitate further research, this section outlines the methodologies for key experiments related to the evaluation of this compound's antifungal properties and its hydrolysis.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.

Materials:

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • This compound and other antifungal agents

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the antifungal agent in an appropriate solvent.

  • Perform serial two-fold dilutions of the antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust its concentration to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in each well.

  • Include a growth control (no antifungal agent) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is often a ≥50% reduction in turbidity, while for polyenes and echinocandins, it is often complete inhibition.

Protocol 2: Enzymatic Hydrolysis of Chitotriose

This protocol outlines a method to study the enzymatic breakdown of chitotriose.

Materials:

  • This compound

  • Chitinase (B1577495) or other relevant hydrolytic enzymes (e.g., from Trichoderma or Bacillus species)

  • Appropriate buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • High-Performance Liquid Chromatography (HPLC) system

  • Incubator or water bath

Procedure:

  • Prepare a solution of this compound in the buffer.

  • Add the chitinase enzyme to the chitotriose solution to initiate the hydrolysis reaction.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C).

  • At specific time intervals, withdraw aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by boiling or adding a chemical inhibitor).

  • Analyze the composition of the hydrolysate at each time point using HPLC to quantify the remaining chitotriose and the formation of hydrolysis products (chitobiose and N-acetylglucosamine).

  • The rate of hydrolysis can be determined by plotting the concentration of chitotriose over time. Kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be calculated from initial rate data at varying substrate concentrations. One study reported a Km of 33 µM and a kcat of 0.33 min⁻¹ for a barley chitinase with a synthetic chitotriose substrate.[10]

Visualizing the Process and Concepts

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum D Inoculate Plates A->D B Prepare Antifungal Solutions (Chitotriose & Comparators) C Serial Dilution in 96-well Plate B->C C->D E Incubate at 35°C D->E F Read Absorbance E->F G Determine MIC F->G

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Hydrolysis_Workflow cluster_reaction Hydrolysis Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis A Chitotriose Solution B Add Chitinase A->B C Incubate at Optimal Temperature B->C D Withdraw Aliquots at Time Intervals C->D E Stop Reaction (e.g., Heat) D->E F HPLC Analysis E->F G Quantify Chitotriose & Products F->G H Determine Hydrolysis Rate & Kinetics G->H

Caption: Workflow for Analyzing Enzymatic Hydrolysis of Chitotriose.

Antifungal_Mechanism cluster_hydrolysis Hydrolysis cluster_inhibition Fungal Growth Inhibition A Chitotriose (DP=3) B Chitobiose (DP=2) & N-acetylglucosamine (DP=1) A->B Chitinase C Fungal Cell B->C Interaction D Cell Membrane Disruption C->D E Inhibition of Essential Enzymes C->E F Inhibited Fungal Growth D->F E->F

Caption: Proposed Correlation of Hydrolysis to Fungal Inhibition.

References

Safety Operating Guide

Safe Disposal of Chitotriose Trihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Chitotriose trihydrochloride, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care due to its potential health hazards. The substance is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Avoid Inhalation: Do not breathe the dust.[1] Handle the compound in a well-ventilated area or under a chemical fume hood.

  • Medical Attention: In case of exposure or if you feel unwell, seek immediate medical advice.[1]

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of this compound for easy reference.

PropertyValueSource
CAS Number 117436-78-9[2]
Molecular Formula C₁₈H₃₅N₃O₁₃ · 3HCl[2]
Molecular Weight 610.86 g/mol [2]
Appearance White to Almost white powder to crystal[1][2]
Purity >85.0% (qNMR)[1][2]
Melting Point 254 - 256 °C[2]
Storage Store at 2 - 8 °C, under inert gas[2]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to ensure that it is managed by a licensed and approved waste disposal facility.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed, and appropriate waste container.

    • The container must be compatible with the chemical and properly labeled with the contents ("Waste this compound") and relevant hazard symbols.

  • Container Decontamination:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., water) three times.

    • Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.

    • After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional and local regulations.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.

    • Follow all institutional guidelines for the temporary storage of chemical waste.

  • Final Disposal:

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

    • The final and approved method of disposal is to transfer the contents and the container to an approved waste disposal plant.[1]

    • Ensure all necessary documentation for the waste transfer is completed and retained as per regulatory requirements.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste Material (Solid & Contaminated Items) B->C D Triple-Rinse Empty Containers B->D F Store in Labeled, Sealed Waste Container C->F E Collect Rinsate as Hazardous Waste D->E E->F G Store in Designated Waste Accumulation Area F->G H Arrange for Professional Waste Collection G->H I Transport to Approved Waste Disposal Plant H->I J End: Disposal Complete I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Chitotriose Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Chitotriose trihydrochloride, tailored for researchers, scientists, and drug development professionals. Following these procedures will ensure a safe laboratory environment and maintain product integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific health hazards that necessitate careful handling to mitigate risk.

GHS Hazard Statements:

  • H361: Suspected of damaging fertility or the unborn child.

  • H373: May cause damage to organs through prolonged or repeated exposure.

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.

Protection Type Required PPE Specifications & Rationale
Eye Protection Safety glasses with side shields or gogglesMarked with "Z87" to signify adherence to ANSI Z87.1 standards. Protects against dust particles.[1]
Hand Protection Disposable nitrile glovesProvides protection against incidental chemical splashes and contact. Check for perforations before use.[1][2][3]
Body Protection Laboratory coatWorn at all times in the laboratory to protect skin and personal clothing from contamination.[1][2][3]
Respiratory Protection Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated and engineering controls are not sufficient.Prevents inhalation of the powder. Do not breathe dust.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1][4]

Handling and Storage Procedures

Proper handling and storage are critical for both safety and maintaining the quality of this compound.

Handling:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.[5]

  • Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[4]

  • Keep containers tightly closed when not in use.[6]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2 - 8 °C, under inert gas.[7] Some suppliers may recommend storage at -20 °C.[8]

  • Store locked up.

  • Keep away from incompatible materials. Segregate from strong oxidizing agents.

The following diagram outlines the standard operational workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare well-ventilated workspace B->C D Weigh this compound C->D Proceed to handling E Dissolve in appropriate solvent D->E F Perform experimental procedure E->F G Decontaminate work surfaces F->G Complete experiment H Dispose of waste G->H I Remove and dispose of PPE H->I J Wash hands thoroughly I->J

Caption: Standard operational workflow for handling this compound.

First Aid and Emergency Procedures

In case of exposure or an accident, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place in a suitable, closed container for disposal.

  • Clean the spill area with soap and water.

The logical relationship for responding to an exposure event is illustrated below.

G Exposure Exposure Event Occurs Remove Remove from exposure source Exposure->Remove SDS Consult Safety Data Sheet (SDS) Exposure->SDS FirstAid Administer appropriate first aid Remove->FirstAid SeekMedical Seek medical advice/attention (P308 + P313) FirstAid->SeekMedical

Caption: Decision-making process for an exposure event.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Disposal Guidelines:

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant. Do not dispose of down the drain.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated waste container and disposed of as chemical waste.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

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